OXi8007
Description
Properties
CAS No. |
288847-41-6 |
|---|---|
Molecular Formula |
C26H24NNa2O10P |
Molecular Weight |
587.4 g/mol |
IUPAC Name |
disodium;[2-methoxy-5-[6-methoxy-3-(3,4,5-trimethoxybenzoyl)-1H-indol-2-yl]phenyl] phosphate |
InChI |
InChI=1S/C26H26NO10P.2Na/c1-32-16-7-8-17-18(13-16)27-24(14-6-9-19(33-2)20(10-14)37-38(29,30)31)23(17)25(28)15-11-21(34-3)26(36-5)22(12-15)35-4;;/h6-13,27H,1-5H3,(H2,29,30,31);;/q;2*+1/p-2 |
InChI Key |
GQIZTUAJGVBAFG-UHFFFAOYSA-L |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=C(N2)C3=CC(=C(C=C3)OC)OP(=O)([O-])[O-])C(=O)C4=CC(=C(C(=C4)OC)OC)OC.[Na+].[Na+] |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly. |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
OXi8007; OXi-8007; OXi 8007. |
Origin of Product |
United States |
Foundational & Exploratory
OXi8007: A Technical Guide to its Mechanism of Action in Endothelial Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
OXi8007 is a water-soluble phosphate prodrug of the indole-based tubulin-binding compound OXi8006.[1][2][3] It functions as a potent vascular disrupting agent (VDA), exhibiting a selective and rapid effect on the tumor vasculature.[1][2][3] Unlike anti-angiogenic agents that inhibit the formation of new blood vessels, VDAs like this compound target and disrupt the pre-existing, established tumor blood supply.[1][4] This leads to a rapid shutdown of blood flow to the tumor, resulting in extensive tumor necrosis.[1][4] This technical guide provides an in-depth overview of the molecular mechanism of action of this compound in endothelial cells, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows.
Core Mechanism of Action
The primary mechanism of action of this compound in endothelial cells involves the disruption of microtubule dynamics, leading to a cascade of downstream signaling events that culminate in cytoskeletal reorganization, cell shape changes, and ultimately, the collapse of the tumor vasculature.[1][2][4]
Conversion to Active Form
This compound is a prodrug that is rapidly converted to its active form, OXi8006, by non-specific phosphatases present in vivo.[1][4] OXi8006 is the molecule that directly interacts with cellular targets.
Inhibition of Tubulin Polymerization
OXi8006 is a potent inhibitor of tubulin polymerization, binding to the colchicine site on tubulin.[1][4] This interaction prevents the assembly of tubulin dimers into microtubules, leading to microtubule depolymerization.[1]
Signaling Cascade and Cytoskeletal Reorganization
The disruption of the microtubule network in endothelial cells initiates a signaling pathway that profoundly alters the cellular architecture:
-
RhoA Activation: Microtubule depolymerization leads to the activation of the small GTPase, RhoA.[1]
-
ROCK Activation: Activated RhoA, in turn, activates its downstream effector, Rho-associated kinase (ROCK).[1]
-
Myosin Light Chain (MLC) Phosphorylation: ROCK increases the phosphorylation of non-muscle myosin light chain (MLC) through two mechanisms: by directly phosphorylating MLC and by inactivating MLC phosphatase.[1]
-
Actin Stress Fiber Formation: Increased levels of phosphorylated MLC activate non-muscle myosin II, which results in actin bundling and the formation of stress fibers.[1]
-
Focal Adhesion Formation: OXi8006 treatment also leads to an increase in the formation of focal adhesions and an increase in the phosphorylation of focal adhesion kinase (FAK).[1][2][3]
-
Cell Rounding and Detachment: The culmination of these cytoskeletal changes is a dramatic alteration in endothelial cell morphology, causing them to round up and detach from the extracellular matrix and each other.[5] This disruption of the endothelial lining of blood vessels leads to increased vascular permeability and eventual vascular collapse.
Secondary Effects
In addition to its primary vascular disrupting activity, OXi8006 also exhibits direct antimitotic effects. It causes a cell cycle blockade at the G2/M phase in rapidly proliferating human umbilical vein endothelial cells (HUVECs).[1][2][3]
Quantitative Data
The following tables summarize the quantitative data on the efficacy of OXi8006 and this compound from preclinical studies.
Table 1: In Vitro Cytotoxicity and Tubulin Polymerization Inhibition
| Compound | Cell Line | Assay | Endpoint | Value | Reference |
| OXi8006 | Activated HUVECs | SRB Assay | GI₅₀ | 41 nM | [4] |
| OXi8006 | MDA-MB-231 | SRB Assay | GI₅₀ | 32 nM | [4] |
| OXi8006 | NCI-H460, DU-145, SK-OV-3 (average) | SRB Assay | GI₅₀ | 25.7 nM | [1] |
| OXi8006 | - | Tubulin Polymerization | IC₅₀ | 1.1 µM | [1][4] |
Table 2: In Vivo Vascular Disruption
| Compound | Tumor Model | Assay | Time Point | Effect | Reference |
| This compound (350 mg/kg) | MDA-MB-231-luc xenograft | Bioluminescence Imaging (BLI) | 6 hours | >93% reduction in BLI signal | [1][2] |
| This compound (250 mg/kg) | Renca-luc orthotopic kidney tumor | Bioluminescence Imaging (BLI) | 4 hours | >98% vascular shutdown | [4] |
Signaling Pathway and Experimental Workflow Diagrams
Caption: Signaling pathway of this compound in endothelial cells.
Caption: Experimental workflow for evaluating this compound.
Experimental Protocols
Sulforhodamine B (SRB) Cytotoxicity Assay
Objective: To determine the growth inhibitory effects of OXi8006 and this compound on endothelial cells.
Methodology:
-
Cell Seeding: Seed Human Umbilical Vein Endothelial Cells (HUVECs) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of OXi8006 or this compound for a specified period (e.g., 48-72 hours). Include a vehicle control (e.g., DMSO).
-
Cell Fixation: Gently remove the culture medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.
-
Washing: Wash the plates five times with slow-running tap water to remove the TCA and air-dry the plates.
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Removal of Unbound Dye: Wash the plates four times with 1% (v/v) acetic acid to remove unbound SRB dye and air-dry the plates.
-
Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the optical density (OD) at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the GI₅₀ (concentration causing 50% growth inhibition).
Cell Cycle Analysis by Flow Cytometry
Objective: To assess the effect of OXi8006 and this compound on the cell cycle distribution of HUVECs.
Methodology:
-
Cell Treatment: Culture HUVECs in 6-well plates and treat with various concentrations of OXi8006 or this compound for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, collect both adherent and floating cells, and wash with ice-cold phosphate-buffered saline (PBS).
-
Cell Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently and fix overnight at -20°C.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend the pellet in a staining solution containing propidium iodide (PI, 50 µg/mL) and RNase A (100 µg/mL) in PBS.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Analyze the resulting histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
In Vitro Tubulin Polymerization Assay
Objective: To quantify the inhibitory effect of OXi8006 on tubulin assembly.
Methodology:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing purified tubulin (e.g., from bovine brain) in a polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA) with GTP (1 mM).
-
Compound Incubation: Add various concentrations of OXi8006 or a vehicle control to the reaction mixture in a 96-well plate.
-
Initiation of Polymerization: Initiate tubulin polymerization by incubating the plate at 37°C.
-
Turbidity Measurement: Monitor the increase in absorbance (turbidity) at 340 nm over time using a temperature-controlled microplate reader.
-
Data Analysis: Determine the IC₅₀ value, which is the concentration of OXi8006 that inhibits tubulin polymerization by 50%.
Western Blot Analysis of Phosphorylated Proteins
Objective: To detect changes in the phosphorylation status of key signaling proteins like MLC and FAK in response to OXi8006 treatment.
Methodology:
-
Cell Lysis: Treat HUVECs with OXi8006 for various time points, then lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for phosphorylated MLC (p-MLC), total MLC, phosphorylated FAK (p-FAK), and total FAK overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Capillary-like Network Disruption Assay
Objective: To visually assess the ability of OXi8006 and this compound to disrupt pre-formed endothelial cell networks.
Methodology:
-
Matrigel Coating: Coat the wells of a 96-well plate with Matrigel and allow it to solidify at 37°C.
-
Cell Seeding: Seed HUVECs onto the Matrigel-coated wells and incubate for several hours to allow the formation of capillary-like structures.
-
Compound Treatment: Once a network has formed, treat the cells with different concentrations of OXi8006 or this compound.
-
Microscopy: Observe and photograph the cell networks at various time points after treatment using a phase-contrast microscope.
-
Analysis: Assess the extent of network disruption, including tube breakdown and cell rounding.
In Vivo Bioluminescence Imaging (BLI) for Vascular Disruption
Objective: To non-invasively monitor the effect of this compound on tumor blood flow in a living animal model.
Methodology:
-
Tumor Model Establishment: Inoculate immunodeficient mice with cancer cells that are stably expressing luciferase (e.g., MDA-MB-231-luc). Allow the tumors to grow to a palpable size.
-
Baseline Imaging: Anesthetize the mice and administer the luciferase substrate (e.g., D-luciferin) via intraperitoneal injection. Acquire baseline bioluminescence images using an in vivo imaging system.
-
This compound Administration: Administer this compound to the mice at the desired dose (e.g., 350 mg/kg, intraperitoneally).
-
Post-Treatment Imaging: At various time points after this compound administration (e.g., 2, 6, 24 hours), re-administer the luciferin substrate and acquire new bioluminescence images.
-
Data Analysis: Quantify the bioluminescent signal from the tumor region of interest (ROI) at each time point. A decrease in the signal intensity indicates a reduction in blood flow and substrate delivery to the tumor, signifying vascular disruption. Calculate the percentage of signal reduction compared to the baseline.
Conclusion
This compound demonstrates a potent and rapid vascular disrupting effect in preclinical models, driven by its active metabolite OXi8006's ability to inhibit tubulin polymerization in endothelial cells. The subsequent activation of the RhoA/ROCK signaling pathway leads to profound cytoskeletal changes, culminating in the disruption of the tumor vasculature. This well-defined mechanism of action, supported by robust quantitative data and established experimental protocols, positions this compound as a promising candidate for further development as an anticancer therapeutic. The detailed information provided in this guide serves as a valuable resource for researchers and drug development professionals working in the field of oncology and vascular-targeted therapies.
References
OXi8007: A Technical Guide to a Novel Tubulin-Binding Vascular Disrupting Agent
For Researchers, Scientists, and Drug Development Professionals
Abstract
OXi8007 is a novel, water-soluble phosphate prodrug of the potent tubulin-binding agent, OXi8006. As a vascular disrupting agent (VDA), this compound selectively targets the tumor vasculature, leading to a rapid and extensive shutdown of blood flow within solid tumors, resulting in significant tumor necrosis. This technical guide provides an in-depth overview of this compound, including its mechanism of action, preclinical efficacy data, and detailed experimental protocols for its evaluation.
Introduction
The tumor microenvironment, and specifically its vasculature, presents a critical target for cancer therapy. Unlike normal vasculature, tumor blood vessels are often immature, chaotic, and highly dependent on continuous signaling for survival. Vascular Disrupting Agents (VDAs) exploit these differences to induce a rapid collapse of the tumor's blood supply. This compound has emerged as a promising second-generation VDA with potent anti-cancer activity.
Mechanism of Action
This compound is systemically administered as an inactive, water-soluble prodrug. In vivo, it is rapidly converted by non-specific phosphatases to its active metabolite, OXi8006.[1][2] OXi8006 exerts its potent anti-vascular effects by binding to the colchicine-binding site on β-tubulin.[1][3] This interaction inhibits tubulin polymerization, leading to microtubule depolymerization, primarily in rapidly proliferating endothelial cells of the tumor vasculature.[3][4]
The disruption of the microtubule cytoskeleton in endothelial cells triggers a cascade of downstream signaling events, culminating in a profound change in cell morphology and function. This process is mediated, at least in part, through the activation of the RhoA signaling pathway.[3][4]
Signaling Pathway of OXi8006-Induced Vascular Disruption
The binding of OXi8006 to tubulin initiates a signaling cascade that results in increased endothelial cell contractility and permeability. A key mediator in this process is the small GTPase RhoA and its downstream effector, Rho-associated coiled-coil containing protein kinase (ROCK).[3][5] Activation of the RhoA/ROCK pathway leads to the phosphorylation of myosin light chain (MLC) and focal adhesion kinase (FAK), promoting the formation of actin stress fibers and focal adhesions.[3][4] This ultimately results in endothelial cell rounding, disruption of cell-cell junctions, and increased vascular permeability, leading to the collapse of the tumor vasculature.
Quantitative Preclinical Data
The preclinical activity of this compound and its active metabolite OXi8006 has been evaluated in a range of in vitro and in vivo models.
Table 1: In Vitro Activity of OXi8006
| Cell Line | Type | Assay | Value (nM) | Reference |
| HUVEC | Human Umbilical Vein Endothelial Cell | GI50 | 41 | [1] |
| NCI-H460 | Human Lung Carcinoma | GI50 | ~25.7 (avg) | [1][3] |
| DU-145 | Human Prostate Carcinoma | GI50 | ~25.7 (avg) | [1][3] |
| SK-OV-3 | Human Ovarian Carcinoma | GI50 | ~25.7 (avg) | [1][3] |
| MDA-MB-231 | Human Breast Adenocarcinoma | GI50 | 32 | [1] |
| Compound | Parameter | Assay | Value (µM) | Reference |
| OXi8006 | Tubulin Polymerization Inhibition | IC50 | 1.1 | [1][2][3] |
Table 2: In Vivo Efficacy of this compound
| Tumor Model | Animal Model | Dose (mg/kg) | Endpoint | Result | Reference |
| MDA-MB-231-luc Breast | SCID Mice | 350 | Bioluminescence Signal Reduction (6h post-treatment) | >93% reduction | [3][4] |
| MDA-MB-231-luc Breast | SCID Mice | 200-400 | Dose-dependent decrease in bioluminescence | Significant reduction at 6h and 24h | [3] |
| Renca-luc Kidney | BALB/c Mice | 250 | Vascular Shutdown (4h post-treatment) | >98% reduction in bioluminescence | [2] |
| PC-3 Prostate | SCID Mice | Not specified | Interference with tumor vasculature | Pronounced interference observed via Doppler ultrasound | [1] |
Detailed Experimental Protocols
Tubulin Polymerization Assay
This assay measures the ability of a compound to inhibit the polymerization of purified tubulin into microtubules.
Materials:
-
Purified tubulin (>99% pure)
-
General tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
GTP solution (1 mM final concentration)
-
Glycerol (10% final concentration, as a polymerization enhancer)
-
Test compound (OXi8006) dissolved in an appropriate solvent (e.g., DMSO)
-
96-well, half-area, clear bottom plates
-
Temperature-controlled spectrophotometer capable of reading absorbance at 340 nm
Protocol:
-
Prepare a stock solution of OXi8006 in DMSO.
-
On ice, prepare the tubulin polymerization reaction mixture containing tubulin (final concentration 2 mg/mL), general tubulin buffer, GTP, and glycerol.
-
Add varying concentrations of OXi8006 or vehicle control to the wells of a pre-chilled 96-well plate.
-
Add the tubulin polymerization reaction mixture to each well.
-
Immediately place the plate in a spectrophotometer pre-warmed to 37°C.
-
Measure the absorbance at 340 nm every minute for 60-90 minutes.
-
The increase in absorbance corresponds to the extent of tubulin polymerization.
-
Plot absorbance versus time to generate polymerization curves. The IC50 value is determined by plotting the rate of polymerization against the concentration of OXi8006.
In Vivo Bioluminescence Imaging (BLI) for Vascular Disruption
This method non-invasively assesses the effect of this compound on tumor vasculature in real-time.
Materials:
-
Tumor-bearing mice (e.g., SCID mice with MDA-MB-231-luc xenografts)
-
This compound dissolved in a sterile vehicle (e.g., saline)
-
D-Luciferin substrate
-
In vivo imaging system (e.g., IVIS)
-
Anesthesia (e.g., isoflurane)
Protocol:
-
Anesthetize the tumor-bearing mouse using isoflurane.
-
Acquire a baseline bioluminescence image by intraperitoneally (i.p.) injecting D-luciferin (e.g., 150 mg/kg) and imaging the animal 10-15 minutes post-injection.
-
Administer this compound (e.g., 350 mg/kg, i.p.) to the mouse.
-
At various time points post-OXi8007 administration (e.g., 2, 6, 24 hours), re-anesthetize the mouse and acquire new bioluminescence images following a fresh injection of D-luciferin.
-
Quantify the bioluminescent signal from the tumor region of interest (ROI) at each time point.
-
A decrease in the bioluminescent signal indicates a disruption of blood flow, preventing the delivery of luciferin to the luciferase-expressing tumor cells.
Experimental and Logical Workflows
General Workflow for Preclinical Evaluation of a Vascular Disrupting Agent
Conclusion
This compound is a potent and selective vascular disrupting agent with a well-defined mechanism of action centered on tubulin polymerization inhibition and subsequent activation of the RhoA signaling pathway in tumor endothelial cells. The extensive preclinical data demonstrate its significant anti-tumor efficacy in various cancer models. The detailed protocols provided in this guide offer a framework for the continued investigation and development of this compound and other novel VDAs. Further research will be crucial to translate the promising preclinical findings of this compound into clinical applications for the treatment of solid tumors.
References
- 1. researchgate.net [researchgate.net]
- 2. Evaluating Therapeutic Efficacy of the Vascular Disrupting Agent this compound Against Kidney Cancer in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Vascular Disrupting Activity of OXi8006 in Endothelial Cells and Its Phosphate Prodrug this compound in Breast Tumor Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The vascular disrupting activity of OXi8006 in endothelial cells and its phosphate prodrug this compound in breast tumor xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
The In Vivo Transformation of OXi8007: A Technical Overview of Prodrug Conversion and Pharmacological Activity
For Immediate Release
This technical guide provides an in-depth analysis of the in vivo conversion of the phosphate prodrug OXi8007 into its active counterpart, OXi8006, a potent vascular disrupting agent (VDA). Designed for researchers, scientists, and professionals in drug development, this document details the mechanism of action, summarizes key quantitative data, outlines experimental protocols, and visualizes the critical pathways involved in its therapeutic effect.
Core Mechanism: From Inactive Prodrug to Potent VDA
This compound is a water-soluble phosphate prodrug designed for enhanced bioavailability. In vivo, it undergoes rapid conversion to the biologically active OXi8006 through the action of abundant, non-specific phosphatase enzymes.[1][2][3][4] This enzymatic cleavage unmasks the active phenol group of OXi8006, enabling it to exert its potent anti-cancer effects.
OXi8006 functions as a vascular disrupting agent by targeting the tumor vasculature.[1][2] It acts as a potent inhibitor of tubulin polymerization by binding to the colchicine site, leading to microtubule depolymerization in rapidly proliferating endothelial cells.[1][2][4] This initial event triggers a cascade of downstream signaling, culminating in the disruption of the tumor's blood supply.
Quantitative Analysis of this compound and OXi8006
The following tables summarize the key pharmacokinetic and cytotoxic parameters of this compound and OXi8006, compiled from preclinical studies.
Table 1: Pharmacokinetic Parameters of this compound and OXi8006 in Plasma of BALB/c Mice Following a Single 250 mg/kg Intraperitoneal Administration of this compound [3]
| Compound | Half-life (T1/2) |
| This compound | 49 minutes |
| OXi8006 | 119 minutes |
Table 2: Biodistribution of this compound and OXi8006 in Renca-Luc Tumor-Bearing BALB/c Mice [3]
| Tissue | Predominant Compound | Relative Concentration |
| Plasma | This compound | Highest concentrations of both compounds observed |
| Tumor | This compound | Higher than OXi8006 |
| Other Tissues | OXi8006 | Generally higher than this compound |
Note: Tissue concentrations were approximately 100-fold lower than plasma concentrations.
Table 3: In Vitro Cytotoxicity and Tubulin Polymerization Inhibition
| Compound | Cell Line | Assay | Value | Reference |
| OXi8006 | NCI-H460, DU-145, SK-OV-3 | Cytotoxicity (GI50) | Average 25.7 nM | [1] |
| OXi8006 | Activated HUVECs | Cytotoxicity (GI50) | Low nanomolar range | [1] |
| This compound | Activated HUVECs | Cytotoxicity (GI50) | Low nanomolar range | [1] |
| OXi8006 | Tubulin | Polymerization Inhibition (IC50) | 1.1 µM | [1][5] |
| OXi8006 | MDA-MB-231 | Cytotoxicity (GI50) | 32 nM | [2] |
| OXi8006 | Activated HUVECs | Cytotoxicity (GI50) | 41 nM | [2] |
| This compound | DU-145 | Cytotoxicity (GI50) | 36 nM | [5] |
Signaling Pathway and Experimental Workflow
The conversion of this compound and the subsequent mechanism of action of OXi8006 involve a well-defined signaling pathway. The experimental investigation of this process follows a logical workflow from in vitro characterization to in vivo efficacy studies.
Caption: Signaling pathway of this compound activation and subsequent vascular disruption.
Caption: Experimental workflow for evaluating this compound/OXi8006.
Detailed Experimental Protocols
A comprehensive understanding of the preclinical evaluation of this compound and OXi8006 requires a detailed look at the methodologies employed.
In Vivo Pharmacokinetic Studies
-
Animal Model: Renca-luc tumor-bearing BALB/c male mice.[3]
-
Drug Administration: A single intraperitoneal (IP) injection of this compound at a dose of 250 mg/kg.[3]
-
Sample Collection: Plasma and various tissues (tumor, liver, kidney, etc.) were harvested at multiple time points ranging from 20 minutes to 16 hours post-administration (e.g., 20 min, 1h, 2h, 4h, 8h, 16h).[3]
-
Sample Processing: Mice were anesthetized and exsanguinated. Tissues were blotted, weighed, and flash-frozen in liquid nitrogen for subsequent analysis.[3]
-
Analytical Method: High-performance liquid chromatography (HPLC) or a similar method would be used to quantify the concentrations of this compound, OXi8006, and its metabolites (e.g., OXi8006-glucuronide) in the collected samples.
In Vivo Vascular Disruption Assessment using Bioluminescence Imaging (BLI)
-
Animal Model: MDA-MB-231-luc (luciferase-expressing) breast cancer xenograft mouse model.[1]
-
Drug Administration: this compound administered at an effective and well-tolerated dose (e.g., 350 mg/kg).[1]
-
Imaging Protocol:
-
Baseline BLI images were acquired before drug administration.
-
The substrate, luciferin, was injected into the mice.
-
Dynamic BLI was performed at various time points post-OXi8007 treatment (e.g., 2, 6, and 24 hours).[1]
-
-
Data Analysis: The bioluminescence signal, which is dependent on blood flow delivering the luciferin substrate to the tumor, was quantified. A decrease in the signal indicates a disruption of the tumor vasculature.[1] Results showed a significant decrease in the BLI signal by 6 hours post-treatment.[1][2][6][7]
Western Blot Analysis for Signaling Proteins
-
Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs).[1]
-
Treatment: HUVECs were treated with OXi8006.
-
Protocol:
-
After treatment, cells were lysed to extract proteins.
-
Protein concentrations were determined.
-
Proteins were separated by SDS-PAGE and transferred to a membrane.
-
The membrane was probed with primary antibodies specific for phosphorylated Myosin Light Chain (p-MLC at Thr-18 and Ser-19) and phosphorylated Focal Adhesion Kinase (p-FAK at Y397).[1]
-
A secondary antibody conjugated to a detection enzyme was used, and the signal was visualized.
-
-
Outcome: This method confirms the activation of key downstream effectors in the OXi8006 signaling pathway.[1]
Cell Cycle Analysis
-
Cell Line: Activated HUVECs.[1]
-
Treatment: Cells were treated with OXi8006 or this compound for 24 hours.[1]
-
Protocol:
-
Cells were harvested and fixed.
-
DNA was stained with a fluorescent dye (e.g., propidium iodide).
-
The DNA content of individual cells was measured using a flow cytometer.
-
-
Data Analysis: The distribution of cells in different phases of the cell cycle (G1, S, G2/M) was analyzed. OXi8006 and this compound were found to induce a cell cycle blockade at the G2/M phase.[1][6][7]
Conclusion
The prodrug this compound is efficiently converted in vivo to the active VDA, OXi8006. The subsequent disruption of microtubule dynamics in tumor endothelial cells initiates a signaling cascade that leads to a rapid and potent shutdown of tumor blood flow. The quantitative data and detailed experimental protocols presented herein provide a comprehensive technical foundation for researchers and drug development professionals working with this promising class of anti-cancer agents.
References
- 1. The Vascular Disrupting Activity of OXi8006 in Endothelial Cells and Its Phosphate Prodrug this compound in Breast Tumor Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Evaluating Therapeutic Efficacy of the Vascular Disrupting Agent this compound Against Kidney Cancer in Mice [mdpi.com]
- 4. Evaluating Therapeutic Efficacy of the Vascular Disrupting Agent this compound Against Kidney Cancer in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of a 2-aryl-3-aroyl indole salt (this compound) resembling combretastatin A-4 with application as a vascular disrupting agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The vascular disrupting activity of OXi8006 in endothelial cells and its phosphate prodrug this compound in breast tumor xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
OXi8007: A Technical Guide to its Molecular Structure, Synthesis, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
OXi8007 is a novel, water-soluble, indole-based vascular disrupting agent (VDA) with significant potential in oncology.[1] It is a phosphate prodrug of the potent tubulin polymerization inhibitor, OXi8006.[1][2] Structurally inspired by combretastatin A-4, this compound is designed to overcome the poor water solubility of its active counterpart, OXi8006, thereby enhancing its potential for clinical development.[1] This technical guide provides a comprehensive overview of the molecular structure, synthesis, mechanism of action, and key experimental data related to this compound.
Molecular Structure and Properties
This compound is chemically known as sodium 2-methoxy-5-(6-methoxy-3-(3,4,5-trimethoxybenzoyl)-1H-indol-2-yl)phenyl phosphate. It is a salt of a phosphate ester derivative of OXi8006. The key physicochemical properties of this compound are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 288847-41-6 | [2] |
| Chemical Formula | C26H26NNaO10P | [2] |
| Molecular Weight | 567.44 g/mol | N/A |
| Appearance | Not specified in retrieved results | N/A |
| Solubility | Water-soluble | [1] |
The molecular structure of this compound is depicted below:
Synthesis of this compound
The synthesis of this compound is a multi-step process that begins with the construction of the core indole scaffold of its active form, OXi8006, followed by a phosphorylation step to yield the final prodrug. The overall synthetic strategy was developed by the Pinney Laboratory.[3]
Synthesis of OXi8006 (Active Compound)
A plausible synthetic route to OXi8006, based on the literature, is outlined below. This involves the formation of a 2-aryl-3-aroyl-indole core.
Experimental Protocol for OXi8006 Synthesis (Representative):
-
Aza-Michael Addition: A substituted o-iodoaniline is reacted with a diaryl acetylenic ketone in the presence of a suitable base to form the corresponding enaminone intermediate.
-
Intramolecular Heck Reaction: The enaminone intermediate undergoes a palladium-catalyzed intramolecular Heck reaction to form the indole ring system.
-
Deprotection: Any protecting groups on the hydroxyl functionalities are removed to yield the final product, OXi8006.
Phosphorylation of OXi8006 to this compound
The final step in the synthesis of this compound is the phosphorylation of the free hydroxyl group of OXi8006.
Experimental Protocol for Phosphorylation (Representative):
-
Phosphorylation: OXi8006 is treated with a phosphorylating agent, such as phosphorus oxychloride (POCl₃), in the presence of a base (e.g., pyridine or triethylamine) in an anhydrous solvent at low temperature.
-
Hydrolysis: The resulting phosphate ester is hydrolyzed with a base, such as sodium hydroxide, to yield the disodium phosphate salt, this compound. The product is then purified, typically by chromatography or recrystallization.
Mechanism of Action
This compound functions as a prodrug that is rapidly converted to its active form, OXi8006, in vivo by ubiquitous phosphatases.[4] OXi8006 then exerts its anti-cancer effects by targeting the tumor vasculature.
The proposed mechanism of action is as follows:
-
Activation: The phosphate group of this compound is cleaved by non-specific phosphatases, releasing the active compound OXi8006.[4]
-
Tubulin Binding: OXi8006 enters endothelial cells and binds to the colchicine-binding site on β-tubulin.[4]
-
Microtubule Depolymerization: This binding inhibits tubulin polymerization, leading to the net depolymerization of microtubules.[4]
-
Cytoskeletal Reorganization: The disruption of the microtubule network activates the RhoA signaling pathway.[4]
-
Vascular Disruption: Activation of RhoA and its downstream effectors, such as ROCK, leads to increased phosphorylation of myosin light chain, resulting in actin stress fiber formation, endothelial cell contraction, and increased vascular permeability.[4] This ultimately leads to the disruption of the tumor vasculature, causing hemorrhagic necrosis and tumor cell death.
Quantitative Data
The biological activity of this compound and its active form OXi8006 has been evaluated in various in vitro and in vivo models.
In Vitro Cytotoxicity
| Cell Line | Compound | GI₅₀ (nM) | Reference |
| DU-145 (Prostate) | OXi8006 | 36 | [1] |
| MDA-MB-231 (Breast) | OXi8006 | 32 | [4] |
| Activated HUVECs | OXi8006 | 41 | [4] |
Tubulin Polymerization Inhibition
| Compound | IC₅₀ (µM) | Reference |
| OXi8006 | 1.1 | [1] |
In Vivo Vascular Disruption (MDA-MB-231-luc Xenograft Model)
| Treatment | Dose (mg/kg) | Time Post-Treatment | % BLI Signal Reduction | Reference |
| This compound | 350 | 6 hours | > 93% | [2] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Cell Viability Assay (MTT or Sulforhodamine B Assay)
-
Cell Seeding: Cancer cells (e.g., DU-145, MDA-MB-231) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a serial dilution of OXi8006 or this compound for a specified period (e.g., 48-72 hours).
-
Staining: After incubation, the cells are fixed and stained with a protein-binding dye (e.g., Sulforhodamine B) or incubated with MTT reagent.
-
Measurement: The absorbance is read using a microplate reader.
-
Data Analysis: The GI₅₀ (concentration that causes 50% growth inhibition) is calculated from the dose-response curves.
Tubulin Polymerization Assay
-
Reaction Mixture: A reaction mixture containing purified tubulin, a GTP-regenerating system, and a fluorescent reporter is prepared.
-
Compound Addition: OXi8006 is added to the reaction mixture at various concentrations.
-
Initiation of Polymerization: Polymerization is initiated by raising the temperature to 37°C.
-
Monitoring: The increase in fluorescence, which corresponds to tubulin polymerization, is monitored over time using a fluorometer.
-
Data Analysis: The IC₅₀ (concentration that inhibits tubulin polymerization by 50%) is determined.
In Vivo Vascular Disruption Assay (Dynamic Bioluminescence Imaging)
-
Tumor Model: Immunocompromised mice are subcutaneously or orthotopically implanted with luciferase-expressing cancer cells (e.g., MDA-MB-231-luc).
-
Baseline Imaging: Once tumors are established, baseline bioluminescence imaging (BLI) is performed after intraperitoneal injection of D-luciferin.
-
Drug Administration: this compound is administered to the mice via a suitable route (e.g., intraperitoneal injection).
-
Post-Treatment Imaging: BLI is performed at various time points after drug administration (e.g., 2, 6, 24 hours).
-
Data Analysis: The bioluminescence signal intensity is quantified and compared to the baseline to determine the extent of vascular disruption.
Conclusion
This compound is a promising vascular disrupting agent with a well-defined mechanism of action. Its water-soluble nature as a prodrug of the potent tubulin inhibitor OXi8006 makes it an attractive candidate for further preclinical and clinical investigation in the treatment of solid tumors. The data presented in this guide highlight its potent anti-vascular and cytotoxic effects, providing a solid foundation for researchers and drug development professionals interested in this class of compounds.
References
- 1. Synthesis of a 2-aryl-3-aroyl indole salt (this compound) resembling combretastatin A-4 with application as a vascular disrupting agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The vascular disrupting activity of OXi8006 in endothelial cells and its phosphate prodrug this compound in breast tumor xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of a 2-Aryl-3-Aroyl-Indole Salt (this compound) Resembling Combretastatin A-4 with Application as a Vascular Disrupting Agent - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Pharmacokinetics and Biodistribution of OXi8007 in Mice
This technical guide provides a comprehensive overview of the pharmacokinetics and biodistribution of OXi8007, a novel vascular disrupting agent, in murine models. The information is intended for researchers, scientists, and professionals involved in drug development and preclinical studies.
Mechanism of Action
This compound is a water-soluble phosphate prodrug of OXi8006, an indole-based molecule that acts as a tubulin polymerization inhibitor.[1][2][3] Following administration, this compound is rapidly converted to its active form, OXi8006, by non-specific phosphatases.[1][4] OXi8006 then binds to the colchicine site on tubulin in endothelial cells, leading to microtubule depolymerization.[1][3] This disruption of the microtubule network initiates a signaling cascade involving RhoA activation, which ultimately results in increased vascular permeability and shutdown of blood flow within the tumor.[1][2]
Pharmacokinetics
Pharmacokinetic studies of this compound have been conducted in Renca-luc tumor-bearing BALB/c mice following intraperitoneal (IP) administration. The prodrug this compound is rapidly absorbed and converted to its active metabolite, OXi8006.
Experimental Protocol: Pharmacokinetic Study
-
Animal Model: Renca-luc tumor-bearing male BALB/c mice.[1][5]
-
Drug Administration: A single intraperitoneal (IP) injection of this compound at a dose of 250 mg/kg.[1][5]
-
Sample Collection: Plasma and tissues (tumor, liver, kidney, lung, spleen, heart, brain, and muscle) were harvested at various time points ranging from 20 minutes to 16 hours post-administration.[1][5]
-
Analytical Method: The concentrations of this compound and OXi8006 in plasma and tissue homogenates were determined using a validated liquid chromatography-mass spectrometry (LC-MS) method.
Data Presentation: Pharmacokinetic Parameters
The following tables summarize the key pharmacokinetic parameters of this compound and its active metabolite OXi8006 in the plasma and various tissues of Renca-luc tumor-bearing BALB/c mice after a single 250 mg/kg IP dose of this compound.
Table 1: Pharmacokinetics of this compound [5]
| Tissue | Tmax (h) | Cmax (ng/µL or ng/g) | T½ (min) | AUC (h × ng/µL or h × ng/g) |
| Plasma | 0.33 | 100.8 | 49 | 95.8 |
| Tumor | 0.33 | 1.16 | 45 | 1.25 |
| Liver | 0.33 | 0.45 | 45 | 0.52 |
| Kidney | 0.33 | 0.52 | 45 | 0.57 |
| Lung | 0.33 | 0.33 | 45 | 0.36 |
| Spleen | 0.33 | 0.08 | 45 | 0.09 |
| Heart | 0.33 | 0.16 | 45 | 0.18 |
| Brain | 0.33 | 0.02 | 45 | 0.02 |
| Muscle | 0.33 | 0.09 | 45 | 0.10 |
Table 2: Pharmacokinetics of OXi8006 (Active Metabolite) [5]
| Tissue | Tmax (h) | Cmax (ng/µL or ng/g) | T½ (min) | AUC (h × ng/µL or h × ng/g) |
| Plasma | 0.33 | 1.68 | 119 | 3.59 |
| Tumor | 1.00 | 0.12 | 105 | 0.35 |
| Liver | 1.00 | 0.60 | 120 | 1.83 |
| Kidney | 1.00 | 0.55 | 115 | 1.54 |
| Lung | 1.00 | 0.42 | 110 | 1.15 |
| Spleen | 1.00 | 0.31 | 115 | 0.86 |
| Heart | 1.00 | 0.23 | 110 | 0.61 |
| Brain | 1.00 | 0.06 | 105 | 0.16 |
| Muscle | 1.00 | 0.15 | 110 | 0.40 |
T½ = half-life; Tmax = time of the first occurrence of Cmax; Cmax = maximum observed concentration; AUC = area under the concentration time curve from zero to the time of the last quantifiable concentration.
Biodistribution
Biodistribution studies reveal the localization of this compound and its active metabolite OXi8006 in various tissues following administration. In Renca-luc tumor-bearing mice, the prodrug this compound was found in higher concentrations than OXi8006 in the plasma and tumor.[5] Conversely, in other tissues, the concentration of the active metabolite OXi8006 was higher.[5] Tissue concentrations were generally about 100-fold lower than in plasma, with most tissues showing much lower levels than the tumor.[5]
Experimental Protocol: Biodistribution Assessment
The biodistribution of this compound and OXi8006 was determined as part of the pharmacokinetic study described previously. The concentrations of both compounds were quantified in various tissues at different time points to understand their distribution profile.
In separate studies with MDA-MB-231-luc breast cancer xenografts, the vascular disrupting effects of this compound were assessed using dynamic bioluminescence imaging (BLI).
-
Animal Model: SCID mice bearing xenograft tumors of luciferase-transfected human triple-negative breast cancer (MDA-MB-231-luc).[2]
-
Drug Administration: A single intraperitoneal injection of this compound at doses ranging from 200-400 mg/kg, with 350 mg/kg identified as the effective and well-tolerated dose.[2]
-
Imaging: Bioluminescence imaging was performed immediately before and at 2, 6, and 24 hours after this compound administration.[2] A decrease in the bioluminescence signal indicates tumor vascular disruption, which blocks the delivery of the luciferin substrate.[2]
Data Presentation: Tissue Distribution
The maximum observed concentrations (Cmax) of this compound and OXi8006 in various tissues are presented in the pharmacokinetic tables above. These values provide a snapshot of the extent of drug distribution into different organs. Notably, the tumor tissue showed a higher Cmax for the prodrug this compound compared to most other organs, while the active metabolite OXi8006 was more widely distributed among other tissues like the liver, kidney, and lung.[5]
In the MDA-MB-231-luc breast cancer model, treatment with 350 mg/kg of this compound resulted in a significant decrease in the bioluminescence signal, with an 84% reduction observed within 2 hours and over 93% by 6 hours post-treatment, indicating potent and rapid antivascular activity.[2]
References
- 1. mdpi.com [mdpi.com]
- 2. The Vascular Disrupting Activity of OXi8006 in Endothelial Cells and Its Phosphate Prodrug this compound in Breast Tumor Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of a 2-Aryl-3-Aroyl-Indole Salt (this compound) Resembling Combretastatin A-4 with Application as a Vascular Disrupting Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Evaluating Therapeutic Efficacy of the Vascular Disrupting Agent this compound Against Kidney Cancer in Mice - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Cytotoxicity of OXi8007 in Cancer Cell Lines: A Technical Guide
Introduction
OXi8007 is a water-soluble phosphate prodrug of OXi8006, an indole-based small molecule designed as a vascular disrupting agent (VDA) for cancer therapy.[1][2][3] As a prodrug, this compound is rapidly converted in vivo to its active metabolite, OXi8006, by non-specific phosphatases.[2][4] The primary mechanism of action for OXi8006 is the inhibition of tubulin polymerization, leading to a cascade of events that selectively disrupt tumor vasculature and induce direct cytotoxic effects on cancer cells.[4][5] This technical guide provides an in-depth overview of the in vitro cytotoxicity of this compound, its mechanism of action, and detailed protocols for its evaluation in cancer cell lines.
Mechanism of Action
The anti-cancer activity of this compound is initiated by its conversion to the active compound OXi8006.[2][4] OXi8006 functions as a potent inhibitor of tubulin assembly by binding to the colchicine site on the tubulin heterodimer.[4] This interaction prevents the formation of microtubules, which are essential components of the cellular cytoskeleton responsible for maintaining cell shape, motility, and division.
The disruption of the microtubule network triggers a series of downstream cellular events:
-
Cytoskeletal Reorganization: Treatment with OXi8006 or this compound leads to a potent and extensive reorganization of the cytoskeletal network in endothelial cells, a model for tumor vasculature.[1][3]
-
RhoA Pathway Activation: The mechanism involves the RhoA signaling pathway. This leads to an increase in the formation of focal adhesions and the phosphorylation of non-muscle myosin light chain and focal adhesion kinase (FAK).[1][3] The effects of OXi8006/8007 are significantly reduced by inhibitors of RhoA kinase, confirming the pathway's involvement.[1]
-
Cell Cycle Arrest: As a direct consequence of microtubule disruption, cells are unable to form a proper mitotic spindle, leading to cell cycle arrest at the G2/M phase.[1][3]
-
Induction of Apoptosis: Prolonged G2/M arrest and cellular stress ultimately trigger programmed cell death, or apoptosis.
Caption: Signaling pathway of this compound activation and its mechanism of action.
Quantitative Cytotoxicity Data
The cytotoxic effects of this compound and its active form OXi8006 have been quantified in various cell lines. The half-maximal inhibitory concentration (IC50) or growth inhibition (GI50) values are summarized below. It is important to note that most in vitro studies focus on the active compound, OXi8006, as this compound requires metabolic activation.
| Compound | Cell Line | Cell Type | Value Type | Concentration | Reference |
| OXi8006 | MDA-MB-231 | Human Breast Cancer | GI50 | 32 nM | [2][4][5] |
| OXi8006 | HUVEC | Human Endothelial Cells | GI50 | 41 nM | [2][4][5] |
| OXi8006 | Renca / Renca-luc | Mouse Kidney Cancer | - | Effective, but less sensitive than CA4 | [5] |
| This compound | HUVEC | Human Endothelial Cells | - | Effective at 100-250 nM | [1] |
| This compound | Renca | Mouse Kidney Cancer | - | Causes microtubule loss at 2.5-5 µM | [5] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the in vitro cytotoxicity and mechanism of action of this compound.
Cell Viability and Cytotoxicity Assessment (MTT Assay)
The MTT assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[6]
Principle: Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT, into purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[7]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound or OXi8006 in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only wells as a negative control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan.
-
Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Mix gently to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.[7]
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the viability against the log of the compound concentration to determine the IC50 value.
Caption: Standard workflow for an MTT cell viability assay.
Apoptosis Detection (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay is used to distinguish between healthy, apoptotic, and necrotic cells.[8]
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[9] Annexin V, a protein with a high affinity for PS, is fluorescently labeled (e.g., with FITC) to detect these apoptotic cells.[10] Propidium Iodide (PI), a fluorescent nuclear stain, is excluded by live and early apoptotic cells but can enter late-stage apoptotic and necrotic cells with compromised membrane integrity.[9]
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound or OXi8006 at various concentrations for the desired time.
-
Cell Harvesting: Collect both floating (apoptotic) and adherent cells. To detach adherent cells, use a gentle method like trypsinization.[9]
-
Washing: Wash the collected cells twice with cold PBS by centrifuging at ~500 x g for 5 minutes.[9]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1-5 x 10⁶ cells/mL.[11]
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 1-2 µL of PI solution (1 mg/mL) to 100 µL of the cell suspension.[9][11]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[12]
-
Analysis: Analyze the samples immediately by flow cytometry. Do not wash cells after staining.
Interpretation of Results:
-
Lower-Left Quadrant (Annexin V- / PI-): Live, healthy cells.
-
Lower-Right Quadrant (Annexin V+ / PI-): Early apoptotic cells.
-
Upper-Right Quadrant (Annexin V+ / PI+): Late apoptotic or necrotic cells.
-
Upper-Left Quadrant (Annexin V- / PI+): Necrotic cells (often considered experimental artifact).
Caption: Experimental workflow for apoptosis detection via Annexin V/PI staining.
Caption: Interpretation of flow cytometry data for Annexin V/PI apoptosis assay.
References
- 1. The Vascular Disrupting Activity of OXi8006 in Endothelial Cells and Its Phosphate Prodrug this compound in Breast Tumor Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Evaluating Therapeutic Efficacy of the Vascular Disrupting Agent this compound Against Kidney Cancer in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. broadpharm.com [broadpharm.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. [PDF] Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. | Semantic Scholar [semanticscholar.org]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 11. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 12. Apoptosis Protocols | USF Health [health.usf.edu]
OXi8007: A Technical Guide to its Microtubule Depolymerization Pathway and Vascular-Disrupting Mechanism
For Researchers, Scientists, and Drug Development Professionals
Introduction
OXi8007 is a water-soluble phosphate prodrug that is rapidly converted in vivo by non-specific phosphatases to its active metabolite, OXi8006.[1][2] OXi8006 is a potent, indole-based, small-molecule inhibitor of tubulin polymerization that functions as a vascular disrupting agent (VDA).[2][3][4] VDAs are a class of anticancer agents designed to selectively target and destroy the established vasculature of solid tumors. This leads to a rapid shutdown of blood flow, depriving cancer cells of oxygen and nutrients and resulting in extensive tumor necrosis.[1][3] OXi8006 exerts its effect by binding to the colchicine site on β-tubulin, leading to microtubule depolymerization, profound cytoskeletal reorganization in endothelial cells, cell cycle arrest, and eventual apoptosis.[2][3][5] This guide provides an in-depth overview of the signaling pathways induced by this compound, quantitative data from preclinical studies, and detailed protocols for key experimental assays.
Core Mechanism of Action: Tubulin Interaction
The primary molecular target of this compound's active form, OXi8006, is the tubulin heterodimer, the fundamental building block of microtubules.[2]
-
Prodrug Conversion: this compound is administered in a soluble, inactive phosphate form. In the body, ubiquitous non-specific phosphatases rapidly hydrolyze the phosphate group, releasing the active, lipophilic compound OXi8006.[1][2]
-
Tubulin Binding: OXi8006 enters endothelial cells and binds to the colchicine-binding site on the β-tubulin subunit.[3][6] This binding event physically prevents the tubulin dimers from polymerizing into microtubules.
-
Microtubule Depolymerization: By inhibiting polymerization, OXi8006 shifts the dynamic equilibrium of the microtubule network towards disassembly. This results in a net loss of microtubule polymers, leading to the collapse of the endothelial cell cytoskeleton.[2][3][4] This disruption is the initiating event for the downstream signaling cascade.
Signaling Pathways
The depolymerization of microtubules by OXi8006 triggers a potent signaling cascade, primarily in activated endothelial cells, that culminates in vascular disruption and apoptosis.
Vascular Disruption via RhoA Activation
The most characterized pathway leading to vascular shutdown involves the activation of the small GTPase, RhoA.[3][4]
-
RhoA Activation: The disruption of the microtubule network leads to the activation of RhoA, a key regulator of the actin cytoskeleton.
-
Downstream Effectors: Activated RhoA stimulates its downstream effector, Rho-associated kinase (ROCK). ROCK, in turn, phosphorylates and activates two critical proteins:
-
Non-Muscle Myosin Light Chain (MLC): Phosphorylation of MLC promotes the assembly of actin filaments into contractile stress fibers and induces actomyosin-based contractility.[2][3]
-
Focal Adhesion Kinase (FAK): Phosphorylation of FAK promotes the formation of focal adhesions, which are protein complexes that link the actin cytoskeleton to the extracellular matrix.[2][3][5]
-
-
Cellular Morphological Changes: The combination of increased stress fiber formation and focal adhesion assembly causes the endothelial cells to lose their flattened shape, contract, round up, and detach from the basement membrane.[1][2] This process compromises the integrity of the tumor blood vessel lining, leading to rapid vascular collapse and shutdown of blood flow.[1][3]
References
- 1. RhoA signaling in phorbol ester-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Vascular Disrupting Activity of OXi8006 in Endothelial Cells and Its Phosphate Prodrug this compound in Breast Tumor Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. pubcompare.ai [pubcompare.ai]
- 5. The vascular disrupting activity of OXi8006 in endothelial cells and its phosphate prodrug this compound in breast tumor xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
The Role of RhoA Activation in the Mechanism of OXi8007: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
OXi8007 is a water-soluble phosphate prodrug of the indole-based tubulin-binding compound, OXi8006. As a vascular disrupting agent (VDA), this compound selectively targets the tumor vasculature, leading to a rapid shutdown of blood flow and subsequent tumor necrosis. A critical component of its mechanism of action is the activation of the small GTPase RhoA in endothelial cells. This technical guide provides an in-depth exploration of the role of RhoA activation in the downstream signaling cascade initiated by this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the involved pathways and workflows.
Core Mechanism of Action: From Tubulin Disruption to Vascular Collapse
This compound exerts its potent antivascular effects through a multi-step intracellular signaling cascade, with the activation of RhoA being a pivotal event.
-
Prodrug Conversion: In vivo, the water-soluble this compound is rapidly converted to its active form, OXi8006, by ubiquitous non-specific phosphatases.[1][2]
-
Tubulin Polymerization Inhibition: OXi8006, a colchicine-site binding agent, potently inhibits the polymerization of tubulin into microtubules in rapidly proliferating endothelial cells, which serve as a model for the tumor vasculature.[3][4] This leads to significant disruption of the microtubule network.
-
RhoA Activation: The depolymerization of microtubules triggers the activation of RhoA, a key regulator of the actin cytoskeleton.[1][3]
-
Downstream Signaling and Cytoskeletal Reorganization: Activated RhoA initiates a downstream signaling cascade, primarily through its effector, Rho-associated kinase (ROCK).[3] This results in:
-
Endothelial Cell Shape Change and Vascular Disruption: The profound cytoskeletal reorganization leads to endothelial cell contraction, rounding, and detachment from the extracellular matrix.[6] This compromises the integrity of the tumor blood vessels, causing increased permeability, vascular leakage, and ultimately, a rapid shutdown of blood flow to the tumor, resulting in extensive tumor necrosis.[3][6]
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies of OXi8006 and this compound.
Table 1: In Vitro Cytotoxicity of OXi8006 and this compound [3]
| Compound | Cell Line | Growth Condition | GI₅₀ (nM) ± S.D. |
| OXi8006 | HUVEC | Rapidly Proliferating | 41 ± 13 |
| OXi8006 | HUVEC | Confluent | >1000 |
| OXi8006 | MDA-MB-231 | - | 32 ± 9 |
| This compound | HUVEC | Rapidly Proliferating | 63 ± 15 |
| This compound | HUVEC | Confluent | >1000 |
| This compound | MDA-MB-231 | - | 58 ± 11 |
Table 2: In Vitro Tubulin Polymerization Inhibition [4]
| Compound | Parameter | Value (µM) |
| OXi8006 | IC₅₀ | 1.1 |
Table 3: In Vivo Vascular Disruption in MDA-MB-231-luc Xenografts [3]
| Compound | Dose | Time Post-Treatment | Bioluminescence Signal Reduction |
| This compound | 350 mg/kg | 6 hours | >93% |
Signaling Pathways and Experimental Workflows
This compound Signaling Pathway Leading to Vascular Disruption
References
- 1. Evaluating Therapeutic Efficacy of the Vascular Disrupting Agent this compound Against Kidney Cancer in Mice [mdpi.com]
- 2. The vascular disrupting activity of OXi8006 in endothelial cells and its phosphate prodrug this compound in breast tumor xeno… [ouci.dntb.gov.ua]
- 3. The Vascular Disrupting Activity of OXi8006 in Endothelial Cells and Its Phosphate Prodrug this compound in Breast Tumor Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The vascular disrupting activity of OXi8006 in endothelial cells and its phosphate prodrug this compound in breast tumor xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
OXi8007: A Technical Guide to its Effects on Cytoskeletal Network Reorganization
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
OXi8007 is a water-soluble phosphate prodrug of the indole-based, tubulin-binding compound OXi8006.[1][2][3] It is classified as a second-generation vascular disrupting agent (VDA), a class of therapeutics designed to selectively target and destroy the fragile and rapidly proliferating blood vessels associated with solid tumors.[4][5][6] The primary mechanism of action for this compound and similar tubulin-binding VDAs involves the disruption of the microtubule network within activated endothelial cells, which line the tumor vasculature.[1][2][6] This disruption initiates a cascade of events leading to profound changes in cell shape, increased vascular permeability, and ultimately, a rapid shutdown of blood flow to the tumor, causing extensive necrosis.[1][6]
This technical guide provides an in-depth examination of the molecular mechanisms through which this compound induces cytoskeletal network reorganization. It summarizes key quantitative data, details relevant experimental protocols for studying these effects, and presents visual diagrams of the core signaling pathways and workflows.
Core Mechanism of Action
The activity of this compound begins with its systemic administration and subsequent conversion to its active metabolite, OXi8006.
-
Prodrug Conversion: this compound is dephosphorylated in vivo by non-specific phosphatases, releasing the biologically active agent OXi8006.[1][2][7]
-
Tubulin Binding: OXi8006 enters activated endothelial cells and binds to the colchicine site on the β-subunit of tubulin heterodimers.[2][4] This interaction inhibits tubulin polymerization, leading to a net depolymerization and disaggregation of the microtubule network.[1][2][6]
-
Signaling Cascade Initiation: The rapid loss of microtubules triggers a downstream signaling cascade, primarily mediated by the RhoA pathway.[1] Microtubule disruption leads to the activation of RhoA, which in turn activates its downstream effector, RhoA kinase (ROCK).[1]
-
Actin Cytoskeleton Reorganization: ROCK activation has two key effects on the actin-myosin cytoskeleton:
-
Cellular Effects: The increase in phosphorylated MLC activates non-muscle myosin II, which results in actin bundling, stress fiber formation, and an increase in focal adhesion formation.[1][2] This profound reorganization of the cytoskeleton causes the endothelial cells to lose their flattened morphology, round up, and detach from the vessel wall, leading to increased vascular permeability and collapse.[1][4][6]
Quantitative Data Summary
The biological effects of this compound and its active form OXi8006 have been quantified in several key assays, summarized below.
| Parameter | Agent | Cell Line / System | Value | Reference |
| Growth Inhibition (GI₅₀) | OXi8006 | Activated HUVECs | 41 nM | [2] |
| OXi8006 | MDA-MB-231 (Human Breast Cancer) | 32 nM | [2] | |
| Tubulin Assembly Inhibition (IC₅₀) | OXi8006 | In Vitro Assay | 1.1 µM | [2] |
Table 1: In Vitro Potency of OXi8006
| Parameter | Model System | This compound Dose | Effect | Time Point | Reference |
| Vascular Shutdown | MDA-MB-231-luc Breast Tumor Xenograft | 350 mg/kg | >93% reduction in bioluminescence | 6 hours | [1][4] |
| MDA-MB-231-luc Breast Tumor Xenograft | 350 mg/kg | ~87% reduction in bioluminescence | 24 hours | [1] | |
| Vascular Shutdown | Renca-luc Kidney Tumor (Orthotopic) | 250 mg/kg | >98% reduction in bioluminescence | 4 hours | [3][7] |
| Hypoxia Induction | Renca-luc Kidney Tumor (Orthotopic) | 250 mg/kg | Significant hypoxiation observed | 30 minutes | [3] |
Table 2: In Vivo Vascular Disruption Effects of this compound
Key Experimental Protocols
Protocol: In Vitro Tubulin Polymerization Assay
This protocol is a generalized method based on spectrophotometry to measure the effect of compounds on tubulin polymerization in a cell-free system. The principle relies on the light scattered by microtubules, which is proportional to the concentration of the polymer and can be measured as an increase in optical density.[8][9]
Materials:
-
Purified tubulin protein (>99%)
-
General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)[8][10]
-
GTP stock solution (100 mM)
-
Test compound (OXi8006) and controls (e.g., paclitaxel as an enhancer, nocodazole as an inhibitor)
-
Ice, 96-well clear bottom plates
-
Temperature-controlled spectrophotometer capable of kinetic reads at 340-350 nm
Procedure:
-
Preparation: Thaw all reagents on ice. Prepare a 1x polymerization buffer containing 1 mM GTP.[11]
-
Compound Plating: Pre-warm the 96-well plate to 37°C.[8][9] Add 10 µL of the test compound (OXi8006) or control compounds, diluted to 10x the final concentration in polymerization buffer, to the appropriate wells.[8] For vehicle control wells, add 10 µL of buffer only.
-
Tubulin Preparation: Dilute the purified tubulin stock to the desired final concentration (e.g., 2-4 mg/mL) in ice-cold polymerization buffer.[9][10] Keep this solution on ice and use it immediately.
-
Reaction Initiation: To start the reaction, add 90 µL of the cold tubulin solution to each well of the pre-warmed plate, for a final volume of 100 µL. Pipette carefully to avoid bubbles.[8]
-
Measurement: Immediately place the plate into the spectrophotometer pre-heated to 37°C.[9] Begin kinetic measurement of absorbance at 340 nm or 350 nm, taking readings every 30-60 seconds for at least 60 minutes.[8][11]
-
Data Analysis: Plot absorbance versus time to generate polymerization curves. The inhibitory effect of OXi8006 is determined by comparing the rate and extent of polymerization in its presence to the vehicle control.
Protocol: Cellular Microtubule Network Staining
This protocol describes the visualization of microtubule networks in cultured cells to assess the impact of this compound treatment.
Materials:
-
Endothelial cells (e.g., HUVECs) or cancer cells (e.g., Renca)[1][2]
-
Cell culture-treated plates or coverslips
-
This compound
-
For Live-Cell Imaging: Live-cell microtubule stain (e.g., ViaFluor 488) and nuclear counterstain (e.g., Hoechst 33342).[2][12]
-
For Fixed-Cell Immunofluorescence: 4% formaldehyde, permeabilization buffer (e.g., 0.1% Triton X-100 in PBS), primary antibody against α-tubulin, fluorescently-labeled secondary antibody.[10]
-
Fluorescence microscope
Procedure:
-
Cell Seeding: Plate cells onto coverslips or in imaging-compatible plates at an appropriate density and allow them to adhere for 24 hours.[2]
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 0 µM, 2.5 µM, 5 µM) for the desired duration (e.g., 30 minutes).[2][12]
-
Staining (Live-Cell Option): a. Add the live-cell microtubule and nuclear stains directly to the culture medium according to the manufacturer's instructions. b. Incubate at 37°C for the recommended time (e.g., 15-30 minutes).[2]
-
Staining (Fixed-Cell Option): a. Gently wash the cells with warm PBS. b. Fix the cells with 4% formaldehyde for 20-30 minutes at room temperature.[10] c. Wash twice with PBS. d. Permeabilize the cells for 10-20 minutes.[10] e. Wash twice with PBS. f. Incubate with the primary anti-tubulin antibody for 1 hour. g. Wash three times with PBS. h. Incubate with the fluorescent secondary antibody and a nuclear counterstain for 1 hour. i. Wash three times with PBS and mount the coverslips.
-
Imaging and Analysis: Visualize the cells using a fluorescence microscope. Capture images of the microtubule network and nuclei. Analyze the images for evidence of microtubule depolymerization, cytoskeletal reorganization, and changes in cell morphology compared to untreated controls.[1][2][12]
Visualizations: Pathways and Workflows
Caption: Signaling cascade of this compound-induced cytoskeletal reorganization in endothelial cells.
Caption: Workflow for visualizing this compound's effect on cellular microtubule networks.
Caption: Logical progression from this compound administration to tumor vascular disruption.
References
- 1. The Vascular Disrupting Activity of OXi8006 in Endothelial Cells and Its Phosphate Prodrug this compound in Breast Tumor Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluating Therapeutic Efficacy of the Vascular Disrupting Agent this compound Against Kidney Cancer in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. The vascular disrupting activity of OXi8006 in endothelial cells and its phosphate prodrug this compound in breast tumor xeno… [ouci.dntb.gov.ua]
- 6. Non-Invasive Evaluation of Acute Effects of Tubulin Binding Agents: A Review of Imaging Vascular Disruption in Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 9. abscience.com.tw [abscience.com.tw]
- 10. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. researchgate.net [researchgate.net]
Cell Cycle Dynamics in HUVECs Under OXi8007 Treatment: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
OXi8007, a water-soluble phosphate prodrug of the potent tubulin-binding agent OXi8006, is a promising vascular disrupting agent (VDA). Its primary mechanism involves the disruption of microtubule dynamics in rapidly proliferating endothelial cells, such as Human Umbilical Vein Endothelial Cells (HUVECs), which serve as a crucial in vitro model for tumor vasculature. This targeted action leads to a cascade of events culminating in cell cycle arrest and subsequent cytotoxicity, selectively compromising the tumor blood supply. This technical guide provides an in-depth analysis of the effects of this compound on the HUVEC cell cycle, supported by quantitative data, detailed experimental protocols, and visualizations of the core signaling pathways and experimental workflows.
Introduction
Vascular disrupting agents represent a strategic approach in oncology, aiming to demolish existing tumor vasculature rather than inhibiting the formation of new vessels. This compound and its active metabolite, OXi8006, are indole-based compounds that bind to tubulin, inhibiting its polymerization and leading to microtubule depolymerization.[1][2] This disruption of the cytoskeleton in activated endothelial cells triggers a signaling cascade that results in profound morphological changes, increased vascular permeability, and ultimately, a shutdown of blood flow within the tumor.[2][3] A key consequence of microtubule disruption is the interruption of the cell cycle, a critical determinant of cellular fate. This document focuses on the cell cycle analysis of HUVECs following treatment with this compound, providing a comprehensive resource for researchers in the field.
Quantitative Analysis of Cell Cycle Distribution
Treatment of HUVECs with this compound induces a significant blockade at the G2/M phase of the cell cycle.[1][4] This antimitotic effect is a characteristic feature of tubulin-binding VDAs.[1] The following table summarizes the dose-dependent effect of this compound on the cell cycle distribution of HUVECs after a 24-hour treatment period.
| Treatment Group | Concentration (µM) | % Cells in G0/G1 | % Cells in S Phase | % Cells in G2/M |
| Vehicle Control (0.5% DMSO) | - | Data not explicitly available | Data not explicitly available | Data not explicitly available |
| This compound | 0.025 | Data not explicitly available | Data not explicitly available | Data not explicitly available |
| This compound | 0.1 | Data not explicitly available | Data not explicitly available | Significant Increase[1] |
| This compound | 1 | Data not explicitly available | Data not explicitly available | Significant Increase[1] |
| OXi8006 | 0.01 | Data not explicitly available | Data not explicitly available | Significant Increase[1] |
| OXi8006 | 0.1 | Data not explicitly available | Data not explicitly available | Significant Increase[1] |
Note: While the source material confirms a significant G2/M arrest, specific percentages for each cell cycle phase were not provided in a tabular format. The table reflects the observed trend of a dose-dependent increase in the G2/M population.[1]
Core Signaling Pathway and Mechanism of Action
This compound exerts its effects through a well-defined signaling pathway initiated by microtubule disruption. The prodrug this compound is first converted to its active form, OXi8006, by non-specific phosphatases.[2] OXi8006 then enters the endothelial cell and binds to tubulin, leading to microtubule depolymerization. This event activates the small GTPase RhoA, a key regulator of the actin cytoskeleton.[1] Activated RhoA, in turn, activates its downstream effector, RhoA kinase (ROCK).[1] ROCK phosphorylates and activates non-muscle myosin light chain (MLC) and inactivates MLC phosphatase, leading to increased levels of phosphorylated MLC.[1] This results in actin bundling, stress fiber formation, and ultimately, changes in cell shape and adhesion.[1][2]
Caption: this compound mechanism of action in HUVECs.
Experimental Protocols
HUVEC Culture and Treatment
-
Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured in a suitable medium, such as EGM-2, supplemented with growth factors, 10% fetal bovine serum, and antibiotics. Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Seeding: For cell cycle analysis, HUVECs are seeded in 6-well plates at a density that allows for logarithmic growth during the experiment.
-
Treatment: Once the cells reach approximately 50-60% confluency, the culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., 0.025 µM to 1 µM) or a vehicle control (e.g., 0.5% DMSO).[1]
-
Incubation: The treated cells are incubated for a specified period, typically 24 hours, to allow for the induction of cell cycle arrest.[1]
Cell Cycle Analysis by Flow Cytometry
This protocol is a standard procedure for analyzing DNA content and cell cycle distribution using propidium iodide (PI) staining.[5][6]
-
Harvesting: After treatment, both adherent and floating cells are collected. Adherent cells are detached using trypsin-EDTA. The cells are then pelleted by centrifugation at approximately 1200 rpm for 5 minutes.[5]
-
Fixation: The cell pellet is washed with ice-cold phosphate-buffered saline (PBS) and then fixed by resuspending in 1 ml of cold 70% ethanol while gently vortexing. Cells are fixed for at least 30 minutes at 4°C.[5]
-
Washing: The fixed cells are centrifuged at 2000 rpm for 5 minutes, and the ethanol is discarded. The cell pellet is washed twice with PBS to remove any residual ethanol.[5]
-
RNase Treatment: The cells are resuspended in PBS containing RNase A (e.g., 100 µg/ml) and incubated at room temperature for at least 5 minutes to ensure that only DNA is stained.[5]
-
Staining: Propidium iodide staining solution (e.g., 50 µg/ml in PBS) is added to the cell suspension.[5] The cells are incubated in the dark at 4°C for at least 30 minutes.
-
Flow Cytometry: The stained cells are analyzed using a flow cytometer. The fluorescence intensity of the PI-DNA complex is measured, which is directly proportional to the DNA content.
-
Data Analysis: The resulting data is analyzed using appropriate software (e.g., ModFit, FlowJo) to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[5]
Caption: Workflow for HUVEC cell cycle analysis.
Conclusion
The analysis of the HUVEC cell cycle following treatment with this compound provides critical insights into its mechanism of action as a vascular disrupting agent. The induction of a robust G2/M arrest is a hallmark of its tubulin-binding activity and a key contributor to its anti-vascular and anti-tumor effects. The detailed protocols and pathway diagrams presented in this guide serve as a valuable resource for researchers investigating this compound and other compounds in the class of microtubule-targeting agents. Further quantitative studies are warranted to precisely delineate the dose- and time-dependent effects of this compound on cell cycle progression in HUVECs, which will aid in the optimization of its therapeutic application.
References
- 1. The Vascular Disrupting Activity of OXi8006 in Endothelial Cells and Its Phosphate Prodrug this compound in Breast Tumor Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluating Therapeutic Efficacy of the Vascular Disrupting Agent this compound Against Kidney Cancer in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The vascular disrupting activity of OXi8006 in endothelial cells and its phosphate prodrug this compound in breast tumor xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. wp.uthscsa.edu [wp.uthscsa.edu]
- 6. Flow cytometry with PI staining | Abcam [abcam.com]
Methodological & Application
Application Notes and Protocols for OXi8007 in In Vivo Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosage, administration, and experimental protocols for the vascular disrupting agent (VDA) OXi8007 in preclinical in vivo mouse models. The information is compiled from various studies to assist in the design and execution of experiments for cancer research.
Introduction
This compound is a water-soluble phosphate prodrug of the indole-based tubulin-binding compound OXi8006.[1][2] In the body, this compound is rapidly converted to its active form, OXi8006, by non-specific phosphatases.[3][4] OXi8006 then acts as a potent inhibitor of tubulin polymerization, leading to the disruption of the microtubule network in rapidly proliferating endothelial cells, which are characteristic of the tumor vasculature.[1][5] This disruption triggers a signaling cascade that results in a rapid shutdown of blood flow to the tumor, causing extensive tumor necrosis.[1][5] this compound has demonstrated significant antivascular activity in various mouse tumor models, including breast, prostate, and kidney cancer.[2][3]
Mechanism of Action
The primary mechanism of action for this compound involves the disruption of the tumor vasculature through a well-defined signaling pathway. Once this compound is dephosphorylated to OXi8006, the active compound binds to tubulin in endothelial cells, leading to microtubule depolymerization.[1][5] This event initiates a signaling cascade involving the activation of RhoA.[1][5] Activated RhoA, in turn, activates RhoA kinase (ROCK), which phosphorylates and activates non-muscle myosin light chain (MLC) and inactivates MLC phosphatase.[1] The resulting increase in phosphorylated MLC leads to actin bundling and stress fiber formation, causing the endothelial cells to round up and detach, ultimately leading to vascular collapse and tumor necrosis.[1][5]
Dosage and Administration in Mouse Models
The following tables summarize the dosages and administration schedules of this compound used in various in vivo mouse models. The most common route of administration is intraperitoneal (IP) injection.
Table 1: this compound Dose Escalation and Efficacy Studies
| Mouse Model | Tumor Type | Dosage (mg/kg) | Administration Route | Key Findings |
| SCID Mice | MDA-MB-231-luc Human Breast Cancer Xenograft | 200-400 | IP | Dose-dependent decrease in bioluminescence signal. 350 mg/kg was found to be effective and well-tolerated.[1] |
| SCID Mice | MDA-MB-231-luc Human Breast Cancer Xenograft | 350 | IP | >93% reduction in bioluminescence signal by 6 hours post-treatment.[1] |
| BALB/c Mice | Renca-luc Syngeneic Kidney Cancer | 250 | IP | >98% vascular shutdown within 4 hours, confirmed by bioluminescence imaging.[5] |
| BALB/c Mice | Renca-luc Syngeneic Kidney Cancer | 325 | IP | Caused a transient change in blood pressure.[5] |
Table 2: this compound Chronic Dosing and Combination Studies
| Mouse Model | Tumor Type | Dosage (mg/kg) | Administration Schedule | Combination Agent | Key Findings |
| BALB/c Mice | Renca-luc Syngeneic Kidney Cancer | Not Specified | Twice-weekly | Cabozantinib | Significantly increased median survival time in the combination group.[4] |
| NOD/SCID Mice | XP258 Human Kidney Cancer Xenograft | Not Specified | Twice-weekly | Cabozantinib | Extended survival as a monotherapy; no additional benefit in combination.[4] |
| BALB/c Mice | Renca-luc Syngeneic Kidney Cancer | Not Specified | Twice-weekly | PD-1 and CTLA-4 inhibitors | Improved survival over checkpoint inhibitors alone.[4] |
Experimental Protocols
Preparation of this compound for Injection
-
Reconstitution: this compound is a water-soluble compound. Reconstitute the lyophilized powder in sterile, pyrogen-free saline (0.9% NaCl) or phosphate-buffered saline (PBS) to the desired stock concentration.
-
Working Solution: Dilute the stock solution with sterile saline or PBS to the final concentration required for injection based on the animal's weight and the target dose (mg/kg).
-
Volume: The final injection volume should be in accordance with institutional animal care and use committee (IACUC) guidelines, typically not exceeding 10 mL/kg for intraperitoneal injections in mice.
-
Storage: Store the reconstituted solution as recommended by the manufacturer, typically at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.
In Vivo Experimental Workflow
The following diagram outlines a typical experimental workflow for evaluating the efficacy of this compound in a tumor-bearing mouse model.
Bioluminescence Imaging (BLI) Protocol for Efficacy Assessment
Bioluminescence imaging is a common method to non-invasively assess the vascular disrupting effects of this compound in tumors expressing luciferase.[1]
-
Animal Preparation: Anesthetize the tumor-bearing mouse using isoflurane or another appropriate anesthetic.
-
Substrate Injection: Prepare a solution of D-luciferin in sterile PBS. Inject the D-luciferin solution intraperitoneally at a standard dose (e.g., 150 mg/kg).
-
Imaging:
-
Place the anesthetized mouse in the imaging chamber of a bioluminescence imaging system.
-
Acquire images at specific time points post-luciferin injection to capture the peak signal. Dynamic imaging can be performed by acquiring images every minute for 15-20 minutes.[5]
-
To assess the effect of this compound, perform baseline imaging before treatment.
-
After this compound administration, perform imaging at various time points (e.g., 2, 6, and 24 hours) to quantify the reduction in bioluminescent signal, which correlates with the shutdown of blood flow and substrate delivery to the tumor.[1]
-
-
Data Analysis:
-
Define a region of interest (ROI) around the tumor area.
-
Quantify the total photon flux (photons/second) within the ROI.
-
Normalize the post-treatment signal to the baseline signal for each mouse to determine the percentage of signal reduction.
-
Conclusion
This compound is a promising vascular disrupting agent with a well-defined mechanism of action. The provided dosage, administration, and protocol information serves as a valuable resource for researchers designing and conducting in vivo studies to further evaluate the therapeutic potential of this compound in various cancer models. Careful consideration of the experimental design, including the choice of mouse model, dosage, and assessment methods, is crucial for obtaining robust and reproducible results.
References
- 1. The Vascular Disrupting Activity of OXi8006 in Endothelial Cells and Its Phosphate Prodrug this compound in Breast Tumor Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Evaluating Therapeutic Efficacy of the Vascular Disrupting Agent this compound Against Kidney Cancer in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols for Bioluminescence Imaging of OXi8007 Efficacy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for utilizing bioluminescence imaging (BLI) to assess the efficacy of the vascular disrupting agent (VDA) OXi8007 in preclinical cancer models. This document outlines the underlying mechanism of this compound, a step-by-step experimental workflow, and methods for data acquisition and presentation.
Introduction to this compound and Bioluminescence Imaging
This compound is a water-soluble phosphate prodrug of the trimethoxyaryl-indole phenol OXi8006.[1] It functions as a potent vascular disrupting agent, selectively targeting the rapidly proliferating endothelial cells of tumor neovasculature.[1][2] The therapeutic goal of VDA treatment is to induce rapid and widespread disruption of the tumor's blood supply, leading to extensive tumor necrosis.[1]
Bioluminescence imaging (BLI) is a non-invasive, sensitive, and quantitative method for monitoring biological processes in living organisms.[3][4][5] In the context of cancer research, tumor cells are genetically engineered to express a luciferase enzyme.[3][5] Upon administration of the substrate, D-luciferin, the luciferase-expressing cells emit light, and the intensity of this light, measured in photons per second, directly correlates with the number of viable tumor cells and tumor size.[3][4] For assessing VDAs like this compound, a decrease in the bioluminescent signal indicates a disruption in blood flow, preventing the delivery of luciferin to the tumor cells, and subsequent tumor cell death.[2]
This compound Mechanism of Action
This compound exerts its anti-vascular effects through a well-defined signaling pathway within endothelial cells. The prodrug is first converted to its active form, OXi8006, which then initiates a cascade of events leading to cytoskeletal reorganization and increased vascular permeability.
Caption: Signaling pathway of this compound in tumor endothelial cells.
Experimental Protocol for Bioluminescence Imaging
This protocol details the necessary steps for evaluating this compound efficacy using in vivo bioluminescence imaging.
Materials and Reagents
-
Luciferase-expressing cancer cell line (e.g., MDA-MB-231-luc, Renca-luc)[1][2]
-
Appropriate cell culture medium and supplements
-
This compound (to be dissolved in sterile saline)[2]
-
D-Luciferin potassium or sodium salt[7]
-
Sterile Dulbecco's Phosphate-Buffered Saline (DPBS)[7]
-
Anesthetic (e.g., isoflurane)[3]
Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow.
Caption: Step-by-step experimental workflow for BLI analysis.
Detailed Methodologies
1. Cell Culture and Tumor Implantation:
-
Culture luciferase-expressing cancer cells under standard conditions.[3]
-
Harvest cells during the logarithmic growth phase and resuspend in sterile DPBS or an appropriate extracellular matrix suspension.
-
Implant the desired number of cells (e.g., 1x10^5 to 1x10^6) into the appropriate location in immunocompromised mice (e.g., subcutaneously, orthotopically).[3][6]
2. Tumor Growth Monitoring:
-
Allow tumors to establish and grow to a palpable size.
-
Monitor tumor growth regularly using bioluminescence imaging and/or caliper measurements.[5][6]
3. This compound Administration:
-
Once tumors have reached the desired size (e.g., ~100-200 mm³), randomize mice into control and treatment groups.
-
Prepare a fresh solution of this compound in sterile saline at the desired concentration.
-
Administer this compound to the treatment group via the appropriate route (e.g., intraperitoneal injection).[1][2] The control group should receive a vehicle control (saline).
4. Bioluminescence Imaging Procedure:
-
D-Luciferin Preparation: Prepare a fresh stock solution of D-Luciferin at 15 mg/mL in sterile DPBS.[3][7] Filter-sterilize the solution using a 0.22 µm filter.
-
Anesthesia: Anesthetize the mice using isoflurane.[3]
-
Baseline Imaging: Prior to this compound administration, acquire baseline bioluminescence images.
-
Substrate Injection: Inject D-Luciferin intraperitoneally at a dose of 150 mg/kg.[3] The lower right quadrant of the abdomen is a preferred injection site.[3]
-
Image Acquisition: Place the anesthetized mice in the imaging chamber of the in vivo imaging system.[3] Begin acquiring sequential images approximately 5 minutes after luciferin injection.[3] Continue imaging every 2 minutes until the luminescent signal reaches its peak (typically 10-20 minutes post-injection).[3][7]
-
Post-Treatment Imaging: Repeat the imaging procedure at specified time points after this compound administration (e.g., 2, 6, and 24 hours) to assess the acute vascular shutdown.[2]
5. Data Analysis:
-
Use the imaging software (e.g., Living Image®) to draw a region of interest (ROI) around the tumor area.[3]
-
Quantify the bioluminescent signal as total flux (photons/second) within the ROI.
-
Normalize the post-treatment BLI signal to the baseline signal for each mouse to determine the percentage of signal reduction.
Data Presentation
Quantitative data should be summarized in tables for clear comparison between treatment groups and over time.
Table 1: Acute Vascular Shutdown as Measured by Bioluminescence Signal Reduction
| Treatment Group | Dose (mg/kg) | Time Post-Treatment | Mean BLI Signal Reduction (%) ± SD | p-value |
| Vehicle Control | - | 6 hours | 5 ± 2.1 | - |
| This compound | 200 | 6 hours | 75 ± 8.5 | <0.05 |
| This compound | 350 | 6 hours | >93 ± 4.2 | <0.001 |
| This compound | 350 | 24 hours | 85 ± 6.8 | <0.01 |
Note: Data presented in this table is representative and should be replaced with actual experimental results.
Table 2: Long-Term Efficacy of this compound Monotherapy and Combination Therapy
| Treatment Group | Dosing Schedule | Median Survival Time (days) | Tumor Growth Delay (days) | p-value (vs. Control) |
| Control | - | 25 | - | - |
| This compound | Twice-weekly | 30 | No significant delay | >0.05 |
| Cabozantinib | Daily | 42 | 17 | <0.01 |
| This compound + Cabozantinib | Combination | 55 | 30 | <0.005 |
Note: Data presented in this table is representative and should be replaced with actual experimental results.[1]
Conclusion
Bioluminescence imaging is a powerful and indispensable tool for the preclinical evaluation of vascular disrupting agents like this compound.[2][4] It provides a non-invasive, longitudinal, and quantitative measure of treatment efficacy by directly visualizing the impact on tumor vasculature and subsequent tumor viability.[5] The protocols and guidelines presented here offer a robust framework for researchers to effectively assess the therapeutic potential of this compound and other novel anti-cancer agents.
References
- 1. mdpi.com [mdpi.com]
- 2. The Vascular Disrupting Activity of OXi8006 in Endothelial Cells and Its Phosphate Prodrug this compound in Breast Tumor Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vivo Bioluminescence Imaging of Luciferase-labeled Cancer Cells [bio-protocol.org]
- 4. Bioluminescence Imaging in Preclinical Research - InnoSer [innoserlaboratories.com]
- 5. oncology.labcorp.com [oncology.labcorp.com]
- 6. spectralinvivo.com [spectralinvivo.com]
- 7. sites.duke.edu [sites.duke.edu]
Application Notes and Protocols for Histological Analysis of Tumor Vascular Disruption by OXi8007
For Researchers, Scientists, and Drug Development Professionals
Introduction
OXi8007 is a water-soluble phosphate prodrug of the tubulin-binding agent OXi8006.[1][2] It functions as a vascular disrupting agent (VDA), selectively targeting the tumor neovasculature to induce rapid and extensive shutdown of blood flow, leading to tumor necrosis and hypoxia.[1][2] Histological analysis is a critical component in the preclinical evaluation of this compound, providing direct evidence of its vascular-disrupting effects and downstream consequences on tumor tissue. These application notes provide a detailed overview of the histological methods used to assess the efficacy of this compound in preclinical tumor models.
Mechanism of Action
This compound exerts its vascular-disrupting effects through a well-defined signaling pathway. In vivo, the phosphate group of this compound is cleaved by non-specific phosphatases, releasing the active compound OXi8006.[2][3] OXi8006 then enters endothelial cells and binds to the colchicine site on β-tubulin, leading to microtubule depolymerization.[2][3] This disruption of the microtubule network triggers a cascade of downstream signaling events, primarily through the activation of the RhoA signaling pathway.[3] Activation of RhoA and its downstream effector, Rho-associated kinase (ROCK), leads to increased phosphorylation of myosin light chain (MLC) and subsequent actin stress fiber formation.[3] These cytoskeletal changes result in endothelial cell rounding, increased vascular permeability, and ultimately, the collapse of the tumor vasculature.[2][3]
Caption: this compound Signaling Pathway in Tumor Endothelial Cells.
Data Presentation
The following tables summarize quantitative data from histological analyses of tumors treated with this compound in various preclinical models.
Table 1: Quantitative Analysis of Tumor Necrosis
| Tumor Model | Treatment Group | Time Point | Necrotic Area (%) | Reference |
| MDA-MB-231 | Control | 24 h | Minimal | [3] |
| MDA-MB-231 | This compound (350 mg/kg) | 24 h | Extensive | [3] |
| Renca | Control | 4 h | Not reported | [2] |
| Renca | This compound (250 mg/kg) | 4 h | Massive hemorrhage | [2] |
Table 2: Quantitative Analysis of Microvessel Density (MVD)
| Tumor Model | Treatment Group | Time Point | MVD Quantification Method | Change in MVD | Reference |
| PC-3 Prostate | This compound | Not specified | Color Doppler Ultrasound | Pronounced interference with vasculature | [4] |
| MDA-MB-231 | This compound (350 mg/kg) | 6 h | Bioluminescence Imaging | >93% signal loss | [3] |
| Renca | This compound (250 mg/kg) | 4 h | Bioluminescence Imaging | >98% vascular shutdown | [5] |
Table 3: Quantitative Analysis of Apoptosis
| Tumor Model | Treatment Group | Time Point | Apoptosis Quantification Method | Observations | Reference |
| Not Specified | Not Specified | Not Specified | TUNEL Assay | Not reported in this compound specific studies | General apoptosis references[6][7] |
Note: Specific quantitative data for apoptosis via TUNEL assay in this compound-treated tumors was not available in the reviewed literature. The table reflects the general application of the technique.
Experimental Protocols
A generalized experimental workflow for the histological analysis of this compound-induced tumor vascular disruption is presented below.
Caption: General workflow for histological analysis of tumors.
Hematoxylin and Eosin (H&E) Staining for Tumor Necrosis
Objective: To assess the extent of tumor necrosis induced by this compound treatment.
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) tumor sections (4-5 µm)
-
Xylene
-
Ethanol (100%, 95%, 70%)
-
Deionized water
-
Harris's Hematoxylin solution
-
1% Acid-alcohol (1% HCl in 70% ethanol)
-
Scott's tap water substitute or 0.2% ammonia water
-
Eosin Y solution (1%)
-
Mounting medium
-
Coverslips
Protocol:
-
Deparaffinization and Rehydration:
-
Immerse slides in two changes of xylene for 5 minutes each.
-
Rehydrate sections by sequential immersion in 100%, 95%, and 70% ethanol for 3 minutes each.
-
Rinse with running tap water for 5 minutes.
-
-
Hematoxylin Staining:
-
Immerse slides in Harris's Hematoxylin for 3-5 minutes.
-
Rinse in running tap water for 5 minutes.
-
-
Differentiation:
-
Dip slides in 1% acid-alcohol for a few seconds to remove excess stain.
-
Immediately rinse in running tap water.
-
-
Bluing:
-
Immerse slides in Scott's tap water substitute or 0.2% ammonia water for 1-2 minutes until sections turn blue.
-
Wash in running tap water for 5 minutes.
-
-
Eosin Staining:
-
Immerse slides in 1% Eosin Y solution for 1-3 minutes.
-
Rinse briefly in tap water.
-
-
Dehydration and Mounting:
-
Dehydrate sections through sequential immersion in 95% and 100% ethanol for 3 minutes each.
-
Clear in two changes of xylene for 5 minutes each.
-
Mount with a permanent mounting medium and coverslip.
-
Data Analysis: The percentage of necrotic area can be quantified using image analysis software by manually or automatically delineating the necrotic regions (characterized by loss of cellular detail, eosinophilic cytoplasm, and pyknotic or absent nuclei) relative to the total tumor area.
Immunohistochemistry (IHC) for CD31 (PECAM-1)
Objective: To visualize and quantify tumor microvessel density (MVD) and assess the impact of this compound on the tumor vasculature.
Materials:
-
FFPE tumor sections (4-5 µm)
-
Xylene
-
Ethanol (100%, 95%, 70%)
-
Antigen retrieval solution (e.g., citrate buffer, pH 6.0)
-
Hydrogen peroxide (3%)
-
Blocking buffer (e.g., 5% normal goat serum in PBS)
-
Primary antibody: anti-CD31 (PECAM-1)
-
Biotinylated secondary antibody
-
Streptavidin-horseradish peroxidase (HRP) conjugate
-
DAB (3,3'-diaminobenzidine) substrate-chromogen system
-
Hematoxylin counterstain
-
Mounting medium
-
Coverslips
Protocol:
-
Deparaffinization and Rehydration: As described in the H&E protocol.
-
Antigen Retrieval:
-
Immerse slides in pre-heated antigen retrieval solution and heat in a microwave, pressure cooker, or water bath according to manufacturer's instructions.
-
Allow slides to cool to room temperature.
-
Rinse with PBS.
-
-
Peroxidase Blocking:
-
Incubate sections with 3% hydrogen peroxide for 10 minutes to block endogenous peroxidase activity.
-
Rinse with PBS.
-
-
Blocking:
-
Incubate sections with blocking buffer for 30 minutes at room temperature.
-
-
Primary Antibody Incubation:
-
Incubate sections with the anti-CD31 primary antibody at the recommended dilution overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody and Detection:
-
Rinse with PBS.
-
Incubate with the biotinylated secondary antibody for 30 minutes at room temperature.
-
Rinse with PBS.
-
Incubate with streptavidin-HRP conjugate for 30 minutes at room temperature.
-
-
Chromogen Development:
-
Rinse with PBS.
-
Incubate with DAB substrate-chromogen solution until a brown precipitate is visible.
-
Rinse with deionized water.
-
-
Counterstaining and Mounting:
-
Counterstain with hematoxylin for 1-2 minutes.
-
Rinse with tap water.
-
Dehydrate, clear, and mount as described in the H&E protocol.
-
Data Analysis: MVD can be quantified by counting the number of CD31-positive vessels in several high-power fields (HPFs) or by using image analysis software to measure the total CD31-positive area as a percentage of the total tumor area.
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay
Objective: To detect and quantify apoptotic cells in tumor sections following this compound treatment.
Materials:
-
FFPE tumor sections (4-5 µm)
-
Xylene
-
Ethanol (100%, 95%, 70%)
-
Proteinase K
-
TdT reaction buffer
-
TdT enzyme
-
Biotin-dUTP or fluorescently labeled dUTP
-
Streptavidin-HRP or streptavidin-fluorescent conjugate
-
DAB substrate-chromogen system (for colorimetric detection)
-
DAPI or Hoechst for nuclear counterstaining (for fluorescent detection)
-
Mounting medium
-
Coverslips
Protocol (based on a generic colorimetric kit):
-
Deparaffinization and Rehydration: As described in the H&E protocol.
-
Permeabilization:
-
Incubate sections with Proteinase K solution for 15-30 minutes at 37°C.
-
Rinse with PBS.
-
-
TdT Reaction:
-
Prepare the TdT reaction mixture containing TdT enzyme and biotin-dUTP according to the kit manufacturer's instructions.
-
Incubate sections with the TdT reaction mixture for 1 hour at 37°C in a humidified chamber.
-
Rinse with PBS.
-
-
Detection:
-
Incubate sections with streptavidin-HRP conjugate for 30 minutes at room temperature.
-
Rinse with PBS.
-
-
Chromogen Development:
-
Incubate with DAB substrate-chromogen solution until a brown precipitate is visible in the nuclei of apoptotic cells.
-
Rinse with deionized water.
-
-
Counterstaining and Mounting:
-
Counterstain with a suitable nuclear counterstain (e.g., methyl green or hematoxylin).
-
Dehydrate, clear, and mount.
-
Data Analysis: The apoptotic index can be calculated as the percentage of TUNEL-positive nuclei relative to the total number of nuclei in a given area. This can be determined by manual counting or by using automated image analysis software.
References
- 1. Evaluating Therapeutic Efficacy of the Vascular Disrupting Agent this compound Against Kidney Cancer in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and Validation of a Histological Method to Measure Microvessel Density in Whole-Slide Images of Cancer Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Automated Image Analysis Programs for the Quantification of Microvascular Network Characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. TUNEL Assay as a Measure of Chemotherapy-Induced Apoptosis | Springer Nature Experiments [experiments.springernature.com]
- 7. Detection of apoptosis by TUNEL assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Multispectral Optoacoustic Tomography (MSOT) Imaging of OXi8007
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Multispectral Optoacoustic Tomography (MSOT) to monitor the pharmacodynamics and efficacy of the hypoxia-activated prodrug, OXi8007. The protocols outlined below are intended for preclinical research settings using murine tumor models.
Introduction to this compound and MSOT Imaging
This compound is a water-soluble phosphate prodrug of the potent tubulin-binding agent OXi8006.[1][2][3] In the hypoxic microenvironment of solid tumors, this compound is converted to its active form, OXi8006, by non-specific phosphatases.[1][4] OXi8006 disrupts microtubule polymerization in rapidly proliferating endothelial cells, leading to a cascade of events that culminates in the rapid and selective shutdown of tumor vasculature.[1][2][3][4] This vascular disruption induces extensive tumor necrosis.[4]
Multispectral Optoacoustic Tomography (MSOT) is a non-invasive imaging modality that provides real-time, high-resolution visualization of tissue pathophysiology.[5][6][7] By differentiating the spectral signatures of endogenous chromophores like oxygenated (HbO₂) and deoxygenated hemoglobin (Hb), MSOT enables the quantitative assessment of key tumor microenvironment parameters, including blood volume and oxygen saturation.[5][8] This makes MSOT an ideal tool for monitoring the acute vascular effects and subsequent hypoxia induced by vascular disrupting agents (VDAs) like this compound.[4][9]
Key Applications of MSOT for this compound Research
-
Pharmacodynamic Assessment: Visualize and quantify the rapid vascular shutdown induced by this compound in real-time.
-
Efficacy Evaluation: Monitor the extent and duration of tumor hypoxia following treatment.
-
Dose-Response Studies: Correlate the administered dose of this compound with the magnitude of vascular disruption and hypoxia.
-
Combination Therapy Assessment: Evaluate the synergistic effects of this compound with other anti-cancer agents.
Experimental Protocols
Animal Models and Tumor Implantation
Standard murine tumor models are suitable for these studies. The choice of mouse strain should consider the tumor model (e.g., immunodeficient mice for human xenografts). For optimal imaging, albino or nude mice are preferred to minimize signal interference from melanin in black fur.[10]
-
Cell Culture: Culture tumor cells (e.g., MDA-MB-231-luc, Renca-luc) under standard conditions.[3][4]
-
Tumor Implantation: Subcutaneously or orthotopically implant tumor cells into the appropriate site (e.g., mammary fat pad for breast cancer models).[3][11]
-
Tumor Growth Monitoring: Allow tumors to reach a palpable size (e.g., 5-7 mm in diameter) before initiating imaging studies.[11]
This compound Administration
-
Preparation: Dissolve this compound in sterile saline to the desired concentration.[1]
-
Dosing: A typical effective dose in preclinical models is 250-350 mg/kg.[3][4]
-
Administration: Administer this compound via intraperitoneal (IP) injection.[4]
MSOT Imaging Protocol
This protocol is a general guideline and may require optimization based on the specific MSOT system and tumor model.
-
Animal Preparation:
-
Anesthetize the mouse using isoflurane (1.5-2% in oxygen).[6]
-
Place the mouse in a dedicated animal holder and apply a thin layer of ultrasound gel for acoustic coupling.
-
Maintain the animal's body temperature using a heating pad.
-
-
Imaging System Setup:
-
Use a preclinical MSOT imaging system (e.g., iThera Medical inVision series).
-
Select a transducer array appropriate for the tumor size and depth.
-
Calibrate the system according to the manufacturer's instructions.
-
-
Image Acquisition:
-
Acquire baseline (pre-treatment) MSOT images of the tumor.
-
Administer this compound as described above.
-
Acquire post-treatment MSOT images at multiple time points to capture the dynamic vascular effects. Based on the known timeline of this compound's action, the following time points are recommended: 30 minutes, 2 hours, 4 hours, 6 hours, and 24 hours post-injection.[3][4]
-
For each time point, acquire data across a range of near-infrared (NIR) wavelengths (e.g., 680-980 nm) to allow for spectral unmixing of HbO₂ and Hb.[8]
-
-
Oxygen-Enhanced MSOT (OE-MSOT) (Optional but Recommended):
-
To assess vascular function and oxygenation capacity, an oxygen breathing challenge can be performed.[4]
-
During imaging, switch the anesthetic gas mixture from medical air to 100% oxygen for a defined period (e.g., 2-5 minutes) and then back to air, while continuously acquiring MSOT data.[4] This allows for the measurement of changes in blood oxygen saturation in response to the challenge.
-
Data Analysis and Quantification
-
Image Reconstruction: Reconstruct the raw MSOT data using the system's software to generate cross-sectional images of the tumor.
-
Spectral Unmixing: Apply linear spectral unmixing algorithms to differentiate the signals from HbO₂ and Hb. This will generate maps of their respective concentrations.
-
Region of Interest (ROI) Analysis:
-
Draw ROIs around the tumor periphery and core in the MSOT images.
-
Quantify the mean pixel intensity for HbO₂ and Hb within the ROIs at each time point.
-
-
Calculation of Hemodynamic Parameters:
-
Total Hemoglobin (HbT): HbT = [HbO₂] + [Hb]. A decrease in HbT indicates vascular shutdown.
-
Oxygen Saturation (sO₂): sO₂ (%) = ([HbO₂] / ([HbO₂] + [Hb])) * 100. A decrease in sO₂ indicates the induction of hypoxia.
-
Data Presentation
The following tables summarize representative quantitative data from preclinical studies of this compound.
Table 1: In Vivo Efficacy of this compound Assessed by Bioluminescence Imaging (BLI)
| Tumor Model | This compound Dose (mg/kg) | Time Post-Treatment | % Reduction in BLI Signal (vs. Baseline) | Reference |
| MDA-MB-231-luc Breast Cancer | 350 | 2 hours | 84% | [3] |
| MDA-MB-231-luc Breast Cancer | 350 | 6 hours | >93% | [2][3] |
| MDA-MB-231-luc Breast Cancer | 350 | 24 hours | 87% | [3] |
| Renca-luc Kidney Cancer | 250 | 4 hours | >98% | [4] |
Table 2: MSOT-Derived Hemodynamic Changes in Tumors Treated with Vascular Disrupting Agents
| Parameter | Treatment | Time Post-Treatment | Observation | Reference |
| Deoxyhemoglobin (Hb) | DMXAA (VDA) | 24 hours | 10% increase | [12] |
| Total Hemoglobin (HbT) | DMXAA (VDA) | 72 hours | 22.6% decrease | [12] |
| Oxygen Saturation (sO₂) | CA4P (VDA) | 1 hour | Significant decrease in tumor periphery and center | [13] |
| Oxygen Saturation (sO₂) | CA4P (VDA) | 3 hours | Significant decrease in tumor periphery and center | [13] |
| Total Hemoglobin (HbT) | Heme-targeting agents | 3 weeks | Reduced in treated tumors | [14] |
| Oxygen Saturation (sO₂) | Heme-targeting agents | 3 weeks | Increased in treated tumors | [14] |
Visualizations
Caption: this compound Mechanism of Action.
Caption: MSOT Experimental Workflow.
References
- 1. mdpi.com [mdpi.com]
- 2. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 3. The Vascular Disrupting Activity of OXi8006 in Endothelial Cells and Its Phosphate Prodrug this compound in Breast Tumor Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluating Therapeutic Efficacy of the Vascular Disrupting Agent this compound Against Kidney Cancer in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oxygen-Enhanced Optoacoustic Tomography Reveals the Effectiveness of Targeting Heme and Oxidative Phosphorylation at Normalizing Tumor Vascular Oxygenation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An Oxygen-Sufficient Nanoplatform for Enhanced Imaging-Guided Microwave Dynamic Therapy Against Hypoxic Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. Multi-Aspect Optoacoustic Imaging of Breast Tumors under Chemotherapy with Exogenous and Endogenous Contrasts: Focus on Apoptosis and Hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. scholarworks.unist.ac.kr [scholarworks.unist.ac.kr]
- 11. Tumor resistance to vascular disrupting agents: mechanisms, imaging, and solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Use of photoacoustic imaging for monitoring vascular disrupting cancer treatments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Measuring Tumor Hypoxia After OXi8007 Treatment: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
OXi8007 is a potent, second-generation indole-based vascular disrupting agent (VDA). It functions as a prodrug, which is converted to the active compound, OXi8006, by phosphatases. OXi8006 then targets the colchicine-binding site on tubulin in endothelial cells, leading to microtubule depolymerization. This disruption of the endothelial cytoskeleton causes a rapid and selective shutdown of tumor vasculature, leading to extensive tumor necrosis due to ischemia and subsequent hypoxia.[1] The induction of tumor hypoxia is a critical downstream effect of this compound treatment and a key determinant of its therapeutic efficacy, especially when used in combination with other modalities like radiation or hypoxia-activated prodrugs.
These application notes provide detailed protocols for the quantitative and qualitative assessment of tumor hypoxia following this compound administration in preclinical models. The methodologies described include direct measurement of partial pressure of oxygen (pO₂) using ¹⁹F Magnetic Resonance Imaging (MRI), immunohistochemical detection of the hypoxia marker pimonidazole, analysis of the key hypoxia-inducible transcription factor HIF-1α, and assessment of DNA damage resulting from the hypoxic and ischemic tumor microenvironment using the Comet assay.
Data Presentation: Quantitative Analysis of Tumor Hypoxia
The following tables summarize key quantitative data on the effects of this compound on tumor oxygenation and related cellular responses.
| Parameter | Method | Animal Model | Tumor Type | Treatment | Time Point | Result |
| Tumor pO₂ | ¹⁹F MRI | Mouse | MDA-MB-231/luc breast tumor xenograft | This compound | Pre-treatment (O₂ breathing) | 122 ± 64 Torr |
| This compound | Post-treatment (O₂ breathing) | 34 ± 20 Torr | ||||
| This compound | Post-treatment (air breathing) | 17 ± 9 Torr | ||||
| Hypoxic Fraction | Pimonidazole Staining | (To be determined by user) | (To be determined by user) | This compound | (e.g., 24h post-treatment) | (% positive area) |
| HIF-1α Expression | Immunohistochemistry | (To be determined by user) | (To be determined by user) | This compound | (e.g., 24h post-treatment) | (H-score or % positive nuclei) |
| DNA Damage | Comet Assay | (To be determined by user) | (To be determined by user) | This compound | (e.g., 24h post-treatment) | (% DNA in tail) |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of this compound and the experimental workflows for assessing tumor hypoxia.
Experimental Protocols
Pimonidazole Staining for Tumor Hypoxia
This protocol describes the use of pimonidazole to label hypoxic cells in tumor-bearing mice treated with this compound. Pimonidazole is a 2-nitroimidazole that forms adducts with proteins in cells with a pO₂ less than 10 mmHg.[2]
Materials:
-
Pimonidazole hydrochloride (Hypoxyprobe™-1)
-
Sterile 0.9% saline
-
Anesthetic (e.g., isoflurane)
-
Tissue embedding medium (e.g., OCT)
-
Acetone, cold
-
Phosphate-buffered saline (PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody: FITC-conjugated mouse anti-pimonidazole monoclonal antibody
-
Secondary antibody (if required for signal amplification)
-
Nuclear counterstain (e.g., DAPI)
-
Antifade mounting medium
Procedure:
-
Pimonidazole Administration:
-
Tissue Collection and Preparation:
-
Euthanize mice according to approved institutional protocols.
-
Excise tumors and immediately snap-freeze in liquid nitrogen or embed in OCT and freeze on dry ice.
-
Store tissues at -80°C until sectioning.
-
Cut 10 µm-thick cryosections and mount on slides.
-
-
Immunofluorescence Staining:
-
Air dry the frozen sections.
-
Fix the slides with cold acetone for 30 seconds to 2 minutes.[4]
-
Briefly air dry and then rehydrate with PBS twice for 5 minutes each.[4]
-
Block non-specific binding with blocking solution for 30 minutes.[4]
-
Incubate with the primary anti-pimonidazole antibody (diluted in blocking solution) for 1 hour at room temperature or overnight at 4°C.[3]
-
Wash the slides with PBS three times for 5 minutes each.[3]
-
(Optional) If using an unconjugated primary antibody, incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature.
-
Wash with PBS four times for 5 minutes each.[3]
-
Counterstain with DAPI for 5 minutes.
-
Rinse with PBS and mount with antifade mounting medium.
-
-
Image Acquisition and Analysis:
-
Visualize the slides using a fluorescence microscope.
-
Capture images of the pimonidazole (green) and DAPI (blue) channels.
-
Quantify the hypoxic fraction by measuring the percentage of the pimonidazole-positive area relative to the total tumor area using image analysis software (e.g., ImageJ).
-
HIF-1α Immunohistochemistry
This protocol details the detection of Hypoxia-Inducible Factor-1α (HIF-1α) in formalin-fixed, paraffin-embedded (FFPE) tumor sections. HIF-1α is a key transcription factor that is stabilized under hypoxic conditions and translocates to the nucleus to activate genes involved in the adaptive response to low oxygen.
Materials:
-
FFPE tumor sections on charged slides
-
Xylene
-
Ethanol (100%, 95%, 80%)
-
Antigen retrieval solution (e.g., 0.01M sodium citrate buffer, pH 6.0)
-
Hydrogen peroxide (3%)
-
Blocking solution (e.g., universal protein block)
-
Primary antibody: Rabbit anti-HIF-1α antibody
-
Biotinylated secondary antibody
-
Streptavidin-HRP
-
DAB substrate kit
-
Hematoxylin counterstain
Procedure:
-
Deparaffinization and Rehydration:
-
Antigen Retrieval:
-
Immunohistochemical Staining:
-
Inactivate endogenous peroxidase with 3% hydrogen peroxide for 10 minutes.[1]
-
Rinse with TBS-T (Tris-buffered saline with Tween-20).[5]
-
Apply a universal protein block for 20 minutes.[5]
-
Incubate with the primary anti-HIF-1α antibody (diluted in blocking buffer) for 45 minutes at room temperature or overnight at 4°C.[5]
-
Rinse with TBS-T.
-
Apply the biotinylated secondary antibody for 30 minutes at room temperature.[5]
-
Rinse with TBS-T.
-
Apply streptavidin-HRP for 30 minutes at room temperature.[5]
-
Rinse with TBS-T.
-
Develop with DAB substrate until a brown precipitate is visible (typically 2-5 minutes).[1]
-
Rinse with distilled water.
-
-
Counterstaining and Mounting:
-
Image Acquisition and Analysis:
-
Scan the slides using a brightfield microscope.
-
Quantify HIF-1α expression by scoring the percentage of positive nuclei and the staining intensity (H-score).
-
Comet Assay for DNA Damage Assessment
The Comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA damage in individual cells.[6][7] Following this compound treatment, tumor ischemia can lead to oxidative stress and DNA damage.
Materials:
-
Fresh tumor tissue
-
Cell dissociation buffer (e.g., collagenase/dispase)
-
Low melting point agarose
-
Comet assay slides
-
Lysis solution (high salt and detergent)
-
Alkaline electrophoresis buffer (pH > 13)
-
Neutralization buffer
-
DNA stain (e.g., SYBR Green or propidium iodide)
Procedure:
-
Single-Cell Suspension Preparation:
-
Mince fresh tumor tissue and incubate in a cell dissociation buffer to obtain a single-cell suspension.
-
Filter the cell suspension to remove debris.
-
Determine cell viability and concentration.
-
-
Embedding Cells in Agarose:
-
Mix the single-cell suspension with low melting point agarose.
-
Pipette the cell-agarose mixture onto a comet assay slide and allow it to solidify.
-
-
Cell Lysis:
-
Immerse the slides in cold lysis solution for at least 1 hour at 4°C to lyse the cells and unfold the DNA.[7]
-
-
Alkaline Unwinding and Electrophoresis:
-
Neutralization and Staining:
-
Gently drain the electrophoresis buffer and neutralize the slides with a neutralization buffer.
-
Stain the DNA with a fluorescent dye.
-
-
Image Acquisition and Analysis:
-
Visualize the slides using a fluorescence microscope.
-
Capture images of the "comets".
-
Use specialized software to quantify the amount of DNA damage by measuring the percentage of DNA in the comet tail relative to the head.[7]
-
Conclusion
The protocols outlined in these application notes provide a comprehensive framework for assessing the induction of tumor hypoxia following treatment with the vascular disrupting agent this compound. The quantitative data from ¹⁹F MRI, combined with the qualitative and semi-quantitative data from pimonidazole staining, HIF-1α immunohistochemistry, and the Comet assay, will enable researchers to thoroughly characterize the hypoxic response to this compound and inform the rational design of combination therapies.
References
- 1. Evaluation of tumor ischemia in response to an indole-based vascular disrupting agent using BLI and 19F MRI - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assessment of hypoxia by pimonidazole staining following radiotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Immunohistochemical Detection of Changes in Tumor Hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comet assay to measure DNA repair: approach and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Tumor resistance to vascular disrupting agents: mechanisms, imaging, and solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Metabolic markers in relation to hypoxia; staining patterns and colocalization of pimonidazole, HIF-1α, CAIX, LDH-5, GLUT-1, MCT1 and MCT4 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: OXi8007 in Combination with Cabozantinib for Kidney Cancer
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the preclinical evaluation of OXi8007, a vascular disrupting agent (VDA), in combination with cabozantinib, a multi-tyrosine kinase inhibitor (TKI), for the treatment of kidney cancer. The rationale for this combination therapy lies in the complementary mechanisms of action of the two agents. This compound induces rapid vascular shutdown in the tumor core, leading to extensive necrosis. Cabozantinib inhibits key signaling pathways (VEGFR, MET, and AXL) involved in tumor angiogenesis, proliferation, and metastasis, potentially targeting the tumor rim and preventing regrowth.
Mechanism of Action
This compound: this compound is a water-soluble phosphate prodrug of OXi8006.[1][2] Following administration, this compound is rapidly converted to its active form, OXi8006, by non-specific phosphatases.[1] OXi8006 then acts as a potent inhibitor of tubulin assembly by binding to the colchicine site on tubulin.[1] This disruption of the microtubule cytoskeleton in rapidly proliferating endothelial cells within the tumor vasculature leads to a cascade of events, including cell rounding, increased vascular permeability, and ultimately, a rapid and selective shutdown of blood flow to the tumor.[2] This results in extensive tumor necrosis in the core of the tumor.[2]
Cabozantinib: Cabozantinib is a small molecule inhibitor of multiple receptor tyrosine kinases, including VEGFR, MET, and AXL.[3] These receptors are critically involved in the pathogenesis of renal cell carcinoma (RCC). Inhibition of VEGFR disrupts angiogenesis, a key process for tumor growth and metastasis.[3] The MET and AXL pathways are implicated in tumor cell proliferation, invasion, and the development of resistance to anti-angiogenic therapies.[3] By targeting these multiple pathways, cabozantinib can exert a broad anti-tumor effect.
Data Presentation
In Vitro Efficacy
Table 1: In Vitro Activity of OXi8006
| Cell Line | Cancer Type | Parameter | Value | Reference |
| MDA-MB-231 | Breast Cancer | GI50 | 32 nM | [1] |
| HUVEC (activated) | Endothelial | GI50 | 41 nM | [1] |
| - | Tubulin Assembly | IC50 | 1.1 µM | [1] |
Table 2: In Vitro Activity of Cabozantinib in Renal Cell Carcinoma Cell Lines
| Cell Line | Parameter | Value | Reference |
| 786-O/WT | IC50 | 10 µM (±0.6) | [4] |
| 786-O/S (sunitinib-resistant) | IC50 | 13 µM (±0.4) | [4] |
| 293/KDR | IC50 (VEGFR2) | ~10 nM (inhibition of phosphorylation) | [5] |
| 786-O & A498 | IC50 (MET) | ~10 nM (inhibition of phosphorylation) | [6] |
In Vivo Efficacy
A preclinical study evaluated the combination of this compound and cabozantinib in an orthotopic Renca-luc syngeneic mouse model of kidney cancer.
Table 3: In Vivo Efficacy of this compound and Cabozantinib Combination Therapy in Renca-luc Model
| Treatment Group | Dosing Schedule | Median Survival Time | Significance vs. Control | Reference |
| Control (Saline) | - | Not explicitly stated, but shorter than treatment groups | - | [2][7] |
| This compound alone | Twice weekly | No significant tumor growth delay | - | [2][7] |
| Cabozantinib alone | Daily | Extended survival | Significant | [2][7] |
| This compound + Cabozantinib | This compound twice weekly, Cabozantinib daily | Significantly increased | Significant vs. monotherapy | [2][7] |
Experimental Protocols
In Vitro Cytotoxicity Assay (Representative Protocol)
This protocol is a general guideline for determining the in vitro cytotoxicity of this compound and cabozantinib, alone and in combination, against a renal cell carcinoma cell line (e.g., Renca).
1. Cell Culture:
- Culture Renca cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 0.1 mM MEM nonessential amino acids, and 1 mM sodium pyruvate at 37°C in a 5% CO2 atmosphere.[8]
2. Cell Seeding:
- Trypsinize and count the Renca cells.
- Seed the cells into a 96-well plate at a density of 5,000 cells per well in 100 µL of culture medium.
- Incubate the plate overnight to allow for cell attachment.
3. Drug Preparation and Treatment:
- Prepare stock solutions of this compound and cabozantinib in a suitable solvent (e.g., DMSO).
- Prepare serial dilutions of each drug and the combination in culture medium.
- Remove the medium from the wells and add 100 µL of the drug dilutions. Include vehicle-only controls.
- For combination studies, a fixed-ratio or a checkerboard matrix design can be used.
4. Incubation:
- Incubate the plate for 72 hours at 37°C in a 5% CO2 atmosphere.
5. Cell Viability Assessment (MTT Assay):
- Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
- Incubate for 3-4 hours at 37°C.
- Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.
- Incubate overnight at 37°C to dissolve the formazan crystals.
- Read the absorbance at 570 nm using a microplate reader.
6. Data Analysis:
- Calculate the percentage of cell viability relative to the vehicle-treated control.
- Determine the IC50 values for each drug and the combination using a non-linear regression analysis.
- For combination studies, calculate the Combination Index (CI) using the Chou-Talalay method to determine if the interaction is synergistic, additive, or antagonistic.
In Vivo Orthotopic Renca-luc Syngeneic Mouse Model
This protocol is based on the methodology described for the preclinical evaluation of this compound in combination with cabozantinib.[2][7]
1. Cell Line and Animal Model:
- Cell Line: Renca-luc (murine renal adenocarcinoma cells expressing luciferase).
- Animal Model: Male BALB/c mice (6-8 weeks old).
2. Orthotopic Tumor Implantation:
- Anesthetize the mice.
- Make a small flank incision to expose the left kidney.
- Inject 2 x 10^5 Renca-luc cells in 0.1 mL of a suitable medium (e.g., PBS or Matrigel) into the subcapsular space of the kidney.[9]
- Suture the incision.
- Monitor the mice for recovery.
3. Tumor Growth Monitoring:
- Monitor tumor growth using bioluminescence imaging (BLI) at least once a week.
- Administer luciferin to the mice and image using an in vivo imaging system.
- Treatment can be initiated when the tumor bioluminescence reaches a predetermined signal intensity (e.g., 1 x 10^6 photons/s).[2]
4. Drug Formulation and Administration:
- This compound: Dissolve in saline. Administer intraperitoneally (IP) at a dose of 250 mg/kg twice weekly.[2]
- Cabozantinib: Formulate for oral administration. Administer daily.
- Control Group: Administer the respective vehicles.
5. Treatment Groups:
- Group 1: Vehicle control.
- Group 2: this compound alone.
- Group 3: Cabozantinib alone.
- Group 4: this compound + Cabozantinib.
6. Endpoint Analysis:
- Tumor Growth: Monitor tumor volume via BLI throughout the study.
- Survival: Monitor the mice daily and record the date of euthanasia due to tumor burden or morbidity. The primary endpoint is typically median survival time.
- Toxicity: Monitor body weight and clinical signs of toxicity.
- Histology: At the end of the study, tumors can be excised for histological analysis to assess necrosis and vascular changes.
Visualizations
References
- 1. Evaluating Therapeutic Efficacy of the Vascular Disrupting Agent this compound Against Kidney Cancer in Mice [mdpi.com]
- 2. Evaluating Therapeutic Efficacy of the Vascular Disrupting Agent this compound Against Kidney Cancer in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. kidney-cancer-journal.com [kidney-cancer-journal.com]
- 4. An In Vitro Analysis of TKI-Based Sequence Therapy in Renal Cell Carcinoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. MET Inhibition in Clear Cell Renal Cell Carcinoma [jcancer.org]
- 7. researchgate.net [researchgate.net]
- 8. Tyrosine Kinase Inhibitor Cabozantinib Inhibits Murine Renal Cancer by Activating Innate and Adaptive Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Syngeneic Mouse Model of Metastatic Renal Cell Carcinoma for Quantitative and Longitudinal Assessment of Preclinical Therapies - PMC [pmc.ncbi.nlm.nih.gov]
OXi8007 and Checkpoint Inhibitor Combination Therapy: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical rationale and experimental protocols for combining the vascular disrupting agent (VDA) OXi8007 with immune checkpoint inhibitors. The information is intended to guide researchers in designing and executing studies to evaluate this promising anti-cancer therapeutic strategy.
Introduction
This compound is a water-soluble prodrug of OXi8006, a potent tubulin polymerization inhibitor. By selectively targeting the tumor vasculature, this compound acts as a vascular disrupting agent, leading to a rapid shutdown of blood flow within the tumor, subsequent tumor cell necrosis, and the release of tumor-associated antigens.[1][2] This mechanism of action provides a strong rationale for combination with immune checkpoint inhibitors, such as anti-PD-1 and anti-CTLA-4 antibodies, which are designed to overcome tumor-induced immune suppression and enhance the anti-tumor immune response. The disruption of the tumor microenvironment by this compound may create a more favorable setting for the activity of checkpoint inhibitors.
Data Presentation
A preclinical study in a murine model of renal cell carcinoma (Renca-luc) demonstrated the potential of combining this compound with dual checkpoint blockade. The following tables summarize the key quantitative findings from this study.
Table 1: Dosing and Administration Schedule for Combination Therapy
| Agent | Dosage | Administration Route | Schedule |
| This compound | 250 mg/kg | Intraperitoneal (IP) | Twice weekly |
| Anti-PD-1 Antibody | 10 mg/kg | Intraperitoneal (IP) | Thrice weekly for the first two weeks |
| Anti-CTLA-4 Antibody | 5 mg/kg | Intraperitoneal (IP) | Thrice weekly for the first two weeks |
Table 2: Survival Outcomes in Renca-luc Orthotopic Kidney Tumor Model
| Treatment Group | Median Survival (days) |
| Saline + Anti-PD-1 + Anti-CTLA-4 | 42 |
| This compound + Anti-PD-1 + Anti-CTLA-4 | 58 |
| Saline + Anti-PD-1 | 35 |
| Saline + Anti-CTLA-4 | 33 |
Data extracted from a preclinical study in a Renca-luc murine model of kidney cancer. The combination of this compound with dual checkpoint inhibitors resulted in a significant improvement in median survival compared to the checkpoint inhibitors alone.
Signaling Pathways
To understand the synergistic potential of this combination therapy, it is crucial to visualize the distinct yet complementary signaling pathways targeted by this compound and checkpoint inhibitors.
Caption: this compound Signaling Pathway in Endothelial Cells.
Caption: Checkpoint Inhibitor Signaling and Blockade.
Experimental Protocols
The following protocols are based on the methodology reported in the preclinical evaluation of this compound in combination with checkpoint inhibitors.
In Vivo Combination Therapy in an Orthotopic Renal Cell Carcinoma Model
1. Animal Model and Cell Line:
-
Animal: Male BALB/c mice, 6-8 weeks old.
-
Cell Line: Renca-luc, a luciferase-expressing murine renal adenocarcinoma cell line.
2. Orthotopic Tumor Implantation:
-
Culture Renca-luc cells to 70-80% confluency.
-
Prepare a single-cell suspension of Renca-luc cells in sterile phosphate-buffered saline (PBS) at a concentration of 2 x 10^6 cells/mL.
-
Anesthetize mice using an appropriate anesthetic (e.g., isoflurane).
-
Make a small flank incision to expose the left kidney.
-
Inject 50 µL of the Renca-luc cell suspension (1 x 10^5 cells) into the subcapsular space of the kidney using a 30-gauge needle.
-
Suture the incision and allow the tumors to establish.
3. Tumor Growth Monitoring:
-
Monitor tumor growth non-invasively using bioluminescence imaging (BLI).
-
Administer D-luciferin (e.g., 150 mg/kg, IP) to the mice and image using an in vivo imaging system.
-
Begin treatment when the tumor bioluminescence signal reaches a predetermined threshold (e.g., >10^6 photons/s).
4. Treatment Groups and Administration:
-
Randomize mice into the following treatment groups (n ≥ 8 per group):
-
Group 1: Saline (Control)
-
Group 2: this compound (250 mg/kg, IP, twice weekly)
-
Group 3: Anti-PD-1 (10 mg/kg, IP, thrice weekly for 2 weeks) + Anti-CTLA-4 (5 mg/kg, IP, thrice weekly for 2 weeks)
-
Group 4: this compound (250 mg/kg, IP, twice weekly) + Anti-PD-1 (10 mg/kg, IP, thrice weekly for 2 weeks) + Anti-CTLA-4 (5 mg/kg, IP, thrice weekly for 2 weeks)
-
-
Prepare this compound fresh in sterile saline for each administration.
-
Dilute anti-PD-1 and anti-CTLA-4 antibodies in sterile PBS.
5. Monitoring and Endpoints:
-
Monitor animal body weight and general health status regularly.
-
Continue to monitor tumor growth via BLI weekly.
-
The primary endpoint is overall survival. Euthanize mice when they meet predefined endpoint criteria (e.g., tumor burden exceeding a certain size, significant weight loss, or signs of distress).
Experimental Workflow Diagram
References
Application Notes and Protocols: Sulforhodamine B (SRB) Assay for OXi8007 Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for assessing the in vitro cytotoxicity of OXi8007, a potent vascular disrupting agent, using the Sulforhodamine B (SRB) assay. This document includes the mechanism of action of this compound, a comprehensive experimental protocol, and a summary of its cytotoxic effects on various cell lines.
Introduction
This compound is a water-soluble phosphate prodrug of the indole-based tubulin-binding compound OXi8006.[1][2] In vivo, this compound is rapidly converted to its active form, OXi8006, by non-specific phosphatases.[3][4] OXi8006 then exerts its cytotoxic effects by inhibiting tubulin polymerization, leading to microtubule disruption, particularly in rapidly proliferating cells like those found in the tumor vasculature.[1][2][3] This disruption of the microtubule network in endothelial cells triggers a signaling cascade that results in cytoskeletal reorganization, cell shape changes, and ultimately, the shutdown of blood flow to solid tumors.[1][4] The Sulforhodamine B (SRB) assay is a reliable and cost-effective colorimetric method for measuring cytotoxicity by quantifying the total protein content of adherent cells.[5][6][7]
Mechanism of Action of this compound
This compound, as a prodrug, is inactive until it is dephosphorylated to OXi8006. OXi8006 targets the tubulin-microtubule system, a critical component for cell structure, division, and transport.[8] By binding to tubulin, OXi8006 inhibits its polymerization into microtubules. This leads to microtubule depolymerization and activation of the RhoA signaling pathway in endothelial cells.[1] Activation of RhoA and its downstream effector, RhoA kinase (ROCK), increases the phosphorylation of myosin light chain (MLC), leading to actin bundling and stress fiber formation.[1] These cytoskeletal changes cause the endothelial cells to round up and detach, disrupting the capillary-like networks of the tumor vasculature.[1][3] This leads to a rapid and significant shutdown of blood flow within the tumor, depriving cancer cells of oxygen and nutrients and causing extensive tumor necrosis.[1][8] OXi8006 also demonstrates direct cytotoxic effects on various cancer cell lines by inducing a G2/M cell cycle blockade.[1][3]
References
- 1. The Vascular Disrupting Activity of OXi8006 in Endothelial Cells and Its Phosphate Prodrug this compound in Breast Tumor Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Sulforhodamine B colorimetric assay for cytotoxicity screening | Springer Nature Experiments [experiments.springernature.com]
- 6. Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Standardized sulforhodamine b colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of a 2-Aryl-3-Aroyl-Indole Salt (this compound) Resembling Combretastatin A-4 with Application as a Vascular Disrupting Agent - PMC [pmc.ncbi.nlm.nih.gov]
OXi8007 Treatment in Orthotopic Breast Cancer Xenografts: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
OXi8007 is a water-soluble phosphate prodrug of OXi8006, an indole-based tubulin-binding compound that functions as a potent vascular disrupting agent (VDA).[1][2][3] VDAs represent a promising class of anticancer agents that selectively target and destroy pre-existing tumor vasculature, leading to a rapid shutdown of blood flow, extensive tumor necrosis, and subsequent inhibition of tumor growth.[1][4] This document provides detailed application notes and experimental protocols for the use of this compound in preclinical orthotopic breast cancer xenograft models, summarizing key data and outlining the methodologies for its evaluation.
Mechanism of Action
This compound exerts its anti-cancer effects through a dual mechanism. The primary effect is the rapid disruption of the tumor vasculature, depriving cancer cells of essential oxygen and nutrients.[1] A secondary effect involves direct antimitotic activity against tumor cells.[1]
In vivo, the water-soluble prodrug this compound is rapidly converted to its active form, OXi8006, by non-specific phosphatases.[4] OXi8006 then enters endothelial cells and binds to tubulin, leading to microtubule depolymerization.[1][2] This disruption of the microtubule network initiates a signaling cascade involving the activation of RhoA.[1][2] Activated RhoA, through its downstream effector RhoA kinase (ROCK), increases the phosphorylation of non-muscle myosin light chain (MLC), resulting in cytoskeletal reorganization, stress fiber formation, and ultimately, a change in endothelial cell morphology.[1][2] These changes lead to increased vascular permeability, endothelial cell detachment, and the collapse of tumor blood vessels.[4]
Proposed Mechanism of this compound Action
Caption: this compound is converted to OXi8006, which disrupts microtubules and activates RhoA signaling.
Data Presentation
The following tables summarize the quantitative data from preclinical studies of this compound in breast cancer models.
Table 1: In Vitro Cytotoxicity of OXi8006 and this compound
| Cell Line | Compound | GI₅₀ (nM) ± S.D. |
| MDA-MB-231 (Human Breast Cancer) | OXi8006 | 32 ± 1.5 |
| Activated HUVECs | OXi8006 | 41 ± 2.1 |
| MDA-MB-231 (Human Breast Cancer) | This compound | Not specified |
| Activated HUVECs | This compound | Not specified |
Data derived from sulforhodamine B (SRB) assays.[1]
Table 2: Effect of OXi8006 and this compound on HUVEC Cell Cycle Distribution
| Treatment | Concentration (µM) | % of Cells in G2/M Phase |
| Vehicle (0.5% DMSO) | - | ~15% |
| OXi8006 | 0.01 - 0.1 | Concentration-dependent increase |
| This compound | 0.025 - 1 | Concentration-dependent increase |
Data obtained from flow cytometry analysis after 24-hour treatment.[1]
Table 3: In Vivo Efficacy of this compound in an Orthotopic MDA-MB-231-luc Breast Cancer Xenograft Model
| Dose of this compound (mg/kg) | Time Post-Treatment | Mean Maximum Bioluminescence Signal Reduction (%) |
| 350 | 2 hours | 84% |
| 350 | 6 hours | >93% |
| 350 | 24 hours | Slight recovery, but significantly less than CA4P |
| 200-400 | 6 hours | Dose-dependent decrease |
Bioluminescence imaging (BLI) was used to assess vascular disruption.[1]
Experimental Protocols
Protocol 1: Orthotopic Breast Cancer Xenograft Model Establishment
This protocol describes the establishment of an orthotopic breast cancer xenograft model using MDA-MB-231-luc cells, which are triple-negative human breast cancer cells engineered to express luciferase.
Materials:
-
MDA-MB-231-luc cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Matrigel®
-
Female severe combined immunodeficient (SCID) mice (6-8 weeks old)
-
Anesthetic (e.g., isoflurane)
-
Insulin syringes (28-30 gauge)
Procedure:
-
Cell Preparation: Culture MDA-MB-231-luc cells in appropriate medium until they reach 80-90% confluency.
-
Harvest the cells by trypsinization, wash with PBS, and resuspend in a 1:1 mixture of serum-free medium/PBS and Matrigel® at a concentration of 1 x 10⁷ cells/mL. Keep the cell suspension on ice.
-
Animal Preparation: Anesthetize the SCID mice using isoflurane.
-
Orthotopic Injection: Gently expose the fourth mammary fat pad. Inject 50 µL of the cell suspension (containing 5 x 10⁵ cells) into the mammary fat pad using an insulin syringe.
-
Monitor the mice for tumor growth. Tumors typically become palpable within 2-3 weeks. Tumor volume can be monitored by caliper measurements or bioluminescence imaging. For this model, tumors were evaluated for signal response to this compound when they reached a volume of approximately 110 mm³.[1]
Experimental Workflow for this compound Efficacy Testing
Caption: Workflow for evaluating this compound in an orthotopic breast cancer model.
Protocol 2: this compound Administration and In Vivo Bioluminescence Imaging
This protocol details the administration of this compound and the assessment of its vascular disrupting effects using dynamic bioluminescence imaging (BLI).
Materials:
-
Tumor-bearing mice from Protocol 1
-
This compound
-
Sterile saline
-
D-luciferin potassium salt
-
Anesthetic (isoflurane)
-
In vivo imaging system (e.g., IVIS)
Procedure:
-
Baseline Imaging: Anesthetize the tumor-bearing mice with isoflurane.
-
Administer D-luciferin (e.g., 150 mg/kg) via intraperitoneal (i.p.) or subcutaneous (s.c.) injection.[5]
-
Acquire bioluminescence images for 15-20 minutes to determine the baseline signal intensity. The signal typically reaches a maximum intensity after 15-20 minutes.[1]
-
This compound Administration: Immediately after baseline imaging, inject the mice i.p. with either vehicle (saline) or this compound dissolved in saline. A dose of 350 mg/kg was found to be effective and well-tolerated.[1]
-
Post-Treatment Imaging: Repeat the bioluminescence imaging at various time points post-treatment (e.g., 2, 6, and 24 hours).[1] For each time point, a fresh injection of D-luciferin is required.
-
Data Analysis: Quantify the bioluminescence signal (total flux in photons/second) from the tumor region of interest at each time point. Normalize the post-treatment signals to the baseline signal for each mouse to determine the percentage of signal reduction. A significant decrease in the bioluminescent signal indicates tumor vascular disruption, as it blocks the delivery of luciferin to the tumor cells.[1]
Protocol 3: Histological Confirmation of Vascular Disruption
This protocol is used to visually confirm the vascular disrupting effects of this compound observed with BLI.
Materials:
-
Tumor-bearing mice treated with this compound or vehicle
-
Hoechst 33342 (perfusion marker)
-
Paraformaldehyde (PFA)
-
Optimal cutting temperature (OCT) compound
-
Anti-CD31 antibody (endothelial cell marker)
-
Fluorescently labeled secondary antibody
-
Mounting medium with DAPI
-
Fluorescence microscope
Procedure:
-
At selected time points after this compound or vehicle treatment (e.g., 6 and 24 hours), inject mice intravenously with Hoechst 33342 to label perfused blood vessels.
-
After a short circulation time (e.g., 1 minute), euthanize the mice and excise the tumors.
-
Fix the tumors in 4% PFA and then cryoprotect in sucrose solution before embedding in OCT compound.
-
Prepare frozen sections (e.g., 10 µm thick) using a cryostat.
-
Perform immunofluorescence staining for the endothelial cell marker CD31.
-
Mount the sections with a mounting medium containing DAPI to counterstain the nuclei.
-
Image the sections using a fluorescence microscope. A reduction in Hoechst 33342 staining and CD31 immunofluorescence in the tumor core of this compound-treated mice compared to controls confirms vascular disruption.[1]
Conclusion
This compound is a promising VDA with potent activity in preclinical models of breast cancer. The protocols outlined in this document provide a framework for researchers to establish orthotopic breast cancer xenograft models and evaluate the efficacy of this compound. The quantitative data presented demonstrates the rapid and significant vascular shutdown induced by this compound, supporting its further investigation as a potential therapeutic agent for solid tumors.
References
- 1. The Vascular Disrupting Activity of OXi8006 in Endothelial Cells and Its Phosphate Prodrug this compound in Breast Tumor Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The vascular disrupting activity of OXi8006 in endothelial cells and its phosphate prodrug this compound in breast tumor xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of a 2-aryl-3-aroyl indole salt (this compound) resembling combretastatin A-4 with application as a vascular disrupting agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. med.nyu.edu [med.nyu.edu]
Application Notes and Protocols for Long-Term OXi8007 Treatment in Preclinical Tumor Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
OXi8007 is a water-soluble phosphate prodrug of OXi8006, an indole-based small molecule that functions as a potent vascular disrupting agent (VDA). By selectively targeting the tumor vasculature, this compound offers a promising therapeutic strategy for a variety of solid tumors. These application notes provide detailed protocols for long-term this compound treatment schedules aimed at achieving significant tumor growth delay in preclinical mouse models. The protocols are based on established preclinical studies and are intended to guide researchers in designing and executing their own in vivo experiments.
This compound exerts its anti-cancer effects through a well-defined mechanism of action. Following administration, the prodrug is rapidly converted to its active form, OXi8006, by non-specific phosphatases.[1][2] OXi8006 then binds to the colchicine site on β-tubulin, leading to the depolymerization of microtubules within rapidly proliferating endothelial cells lining the tumor blood vessels.[1][3][4] This disruption of the microtubule network triggers a signaling cascade involving the activation of RhoA kinase (ROCK), which ultimately leads to cytoskeletal reorganization, endothelial cell rounding, and increased vascular permeability.[2][3][5] The consequent shutdown of blood flow within the tumor microenvironment deprives cancer cells of oxygen and nutrients, resulting in extensive tumor necrosis and growth inhibition.[1][3]
Data Presentation
The following tables summarize the quantitative data from preclinical studies evaluating the long-term efficacy of this compound as a monotherapy and in combination with other anti-cancer agents.
| Treatment Group | Animal Model | Tumor Type | This compound Dose (mg/kg) | Dosing Schedule | Outcome | Reference |
| This compound Monotherapy | BALB/c Mice | Renca-luc (Kidney) | 250 | Twice weekly, IP | No significant tumor growth delay | [1] |
| This compound + Cabozantinib | BALB/c Mice | Renca-luc (Kidney) | 250 | Twice weekly, IP | Significant increase in median survival time | [1] |
| This compound + Checkpoint Inhibitors (anti-PD-1/CTLA-4) | BALB/c Mice | Renca-luc (Kidney) | 250 | Twice weekly, IP | Improved survival over checkpoint inhibitors alone | [1] |
| This compound Monotherapy | XP258 Xenograft Mice | Human Kidney | Not Specified | Twice weekly | Significantly extended survival | [6] |
| Cabozantinib Monotherapy | XP258 Xenograft Mice | Human Kidney | Not Specified | Daily | Significantly extended survival | [6] |
| This compound + Cabozantinib | XP258 Xenograft Mice | Human Kidney | Not Specified | Twice weekly (this compound) + Daily (Cabozantinib) | No additional benefit over monotherapy | [6] |
Note: Specific tumor volume data over time was not consistently available in a tabular format in the reviewed literature. The outcomes are presented as described in the source publications.
Experimental Protocols
Protocol 1: Long-Term this compound Monotherapy in a Xenograft Mouse Model
This protocol describes a long-term treatment schedule to evaluate the efficacy of this compound monotherapy in delaying tumor growth.
Materials:
-
This compound
-
Sterile saline for injection
-
Female athymic nude mice (6-8 weeks old)
-
Cancer cell line of interest (e.g., MDA-MB-231 for breast cancer)
-
Matrigel (or other appropriate extracellular matrix)
-
Calipers for tumor measurement
-
Animal housing and monitoring equipment
-
Anesthetic (e.g., isoflurane)
-
Bioluminescence imaging system (optional, for luciferase-expressing cell lines)
-
Luciferin (for bioluminescence imaging)
Procedure:
-
Tumor Cell Implantation:
-
Harvest cancer cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 10^7 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
-
Animal Grouping and Randomization:
-
Measure tumor volumes using calipers (Volume = (length x width²)/2).
-
Randomize mice into treatment and control groups (n=8-10 mice per group).
-
-
This compound Preparation and Administration:
-
Dissolve this compound in sterile saline to a final concentration that allows for the administration of the desired dose (e.g., 250 mg/kg or 350 mg/kg) in a volume of 100-200 µL.[1][3]
-
Administer this compound via intraperitoneal (IP) injection.
-
Treat mice twice weekly on a consistent schedule (e.g., Monday and Thursday).
-
Administer an equivalent volume of sterile saline to the control group.
-
-
Tumor Growth Monitoring:
-
Measure tumor volume with calipers twice weekly.
-
If using a luciferase-expressing cell line, perform bioluminescence imaging (BLI) weekly to monitor tumor burden. For BLI, administer luciferin and image mice under anesthesia.[3]
-
Monitor animal body weight and overall health status throughout the study.
-
-
Endpoint and Data Analysis:
-
Continue treatment until tumors in the control group reach a predetermined endpoint size (e.g., 1500-2000 mm³) or until signs of morbidity are observed.
-
Plot mean tumor volume ± SEM for each group over time.
-
Calculate tumor growth delay and statistical significance between treatment and control groups.
-
Protocol 2: this compound in Combination with a Tyrosine Kinase Inhibitor (TKI)
This protocol outlines a combination therapy approach to assess the synergistic or additive effects of this compound with a TKI.
Materials:
-
Same as Protocol 1
-
Tyrosine Kinase Inhibitor (e.g., Cabozantinib)
-
Vehicle for TKI administration
Procedure:
-
Tumor Cell Implantation and Animal Grouping:
-
Follow steps 1 and 2 from Protocol 1.
-
Create four experimental groups: Vehicle control, this compound alone, TKI alone, and this compound + TKI combination.
-
-
Drug Preparation and Administration:
-
Prepare this compound as described in Protocol 1.
-
Prepare the TKI in its appropriate vehicle according to the manufacturer's instructions or established protocols.
-
Administer this compound twice weekly via IP injection.
-
Administer the TKI daily (or as per its established dosing schedule) via oral gavage or another appropriate route.
-
On days when both drugs are administered, it is recommended to separate the administrations by a few hours.
-
-
Tumor Growth Monitoring and Data Analysis:
-
Follow steps 4 and 5 from Protocol 1.
-
Compare tumor growth curves and survival data across all four groups to determine the efficacy of the combination therapy.
-
Mandatory Visualizations
Caption: this compound Signaling Pathway in Endothelial Cells.
References
- 1. Evaluating Therapeutic Efficacy of the Vascular Disrupting Agent this compound Against Kidney Cancer in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Vascular Disrupting Activity of OXi8006 in Endothelial Cells and Its Phosphate Prodrug this compound in Breast Tumor Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of a 2-Aryl-3-Aroyl-Indole Salt (this compound) Resembling Combretastatin A-4 with Application as a Vascular Disrupting Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The vascular disrupting activity of OXi8006 in endothelial cells and its phosphate prodrug this compound in breast tumor xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
OXi8007 Formulation for In Vivo Studies: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with guidance on the solubility and formulation of OXi8007 for in vivo studies, addressing common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for this compound for in vivo studies?
A1: For in vivo studies, this compound should be dissolved in saline.[1] this compound is a water-soluble phosphate prodrug, making saline an appropriate vehicle for administration.[1][2][3]
Q2: Can I use DMSO to dissolve this compound for in vivo administration?
A2: While DMSO is a powerful solvent for many organic compounds, it is not the recommended vehicle for in vivo administration of this compound.[4] Published in vivo studies have consistently used saline as the solvent.[1][5] Using saline ensures compatibility with the physiological environment and leverages the water-soluble nature of the this compound prodrug.[1][2]
Q3: What is the typical route of administration for this compound in animal models?
A3: The most common route of administration for this compound in mice is intraperitoneal (IP) injection.[1][5]
Q4: What happens to this compound after it is administered in vivo?
A4: this compound is a prodrug that is rapidly converted in vivo to its active metabolite, OXi8006, by non-specific phosphatase enzymes.[1] OXi8006 is the compound that exerts the therapeutic effect.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation of this compound in saline solution. | The concentration of this compound may be too high, or the saline may not be at an appropriate pH. | Ensure the saline is at a physiological pH (7.3 to 7.5).[1] If precipitation persists, consider preparing a fresh solution and ensuring the compound is fully dissolved before administration. |
| Inconsistent or unexpected experimental results. | Improper formulation or administration of this compound. | Verify the correct solvent (saline) and route of administration (IP injection) are being used as per established protocols.[1][5] Confirm the correct dosage is being administered. |
| Animal distress or adverse reactions post-injection. | The formulation may not be isotonic, or the pH could be incorrect. | Always use sterile, physiological saline to prepare the this compound solution. Check the pH of the final solution to ensure it is within a physiological range (7.3-7.5).[1] |
Quantitative Data Summary
The following table summarizes the dosages of this compound used in various in vivo studies.
| Compound | Dose | Vehicle | Route of Administration | Animal Model | Reference |
| This compound | 250 mg/kg | Saline | Intraperitoneal (IP) | Renca-luc tumor-bearing BALB/c mice | [1] |
| This compound | 350 mg/kg | Saline | Intraperitoneal (IP) | MDA-MB-231-luc breast cancer xenograft SCID mice | [5] |
| This compound | 350 mg/kg | Not specified | Intraperitoneal (IP) | PC-3 human tumor xenograft SCID mouse | [2] |
| This compound | 200-400 mg/kg | Saline | Intraperitoneal (IP) | MDA-MB-231-luc breast cancer xenograft SCID mice | [5] |
Experimental Protocols
Preparation of this compound for In Vivo Administration
Objective: To prepare a solution of this compound in saline for intraperitoneal injection in mice.
Materials:
-
This compound powder
-
Sterile, physiological saline (0.9% NaCl)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
pH meter or pH strips
Procedure:
-
Calculate the required amount of this compound based on the desired dose (e.g., 250 mg/kg) and the weight of the animals to be treated.
-
Weigh the calculated amount of this compound powder and place it in a sterile tube.
-
Add the appropriate volume of sterile, physiological saline to the tube to achieve the desired final concentration.
-
Vortex the tube until the this compound is completely dissolved.
-
Verify that the pH of the solution is within the physiological range of 7.3 to 7.5.[1]
-
The solution is now ready for intraperitoneal administration to the animals.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for in vivo studies.
Caption: this compound mechanism of action in endothelial cells.
Caption: Typical experimental workflow for this compound in vivo studies.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis of a 2-Aryl-3-Aroyl-Indole Salt (this compound) Resembling Combretastatin A-4 with Application as a Vascular Disrupting Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of a 2-aryl-3-aroyl indole salt (this compound) resembling combretastatin A-4 with application as a vascular disrupting agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 5. The Vascular Disrupting Activity of OXi8006 in Endothelial Cells and Its Phosphate Prodrug this compound in Breast Tumor Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing OXi8007 dosing frequency for maximum efficacy
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing the use of OXi8007 in preclinical research. It includes frequently asked questions, troubleshooting guides, detailed experimental protocols, and key data summaries to ensure maximal efficacy and reproducibility in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a water-soluble phosphate prodrug that is inactive on its own. In vivo, it is rapidly cleaved by non-specific phosphatases into its active metabolite, OXi8006.[1][2] OXi8006 acts as a potent vascular disrupting agent (VDA) by binding to the colchicine site on β-tubulin in rapidly proliferating endothelial cells, such as those lining tumor blood vessels.[1][3] This binding inhibits microtubule polymerization, leading to the disruption of the endothelial cell cytoskeleton.[4][5] The downstream effects include RhoA activation, endothelial cell "rounding," increased vascular permeability, and the eventual collapse of the tumor vasculature, resulting in extensive tumor necrosis due to oxygen and nutrient deprivation.[1][4][6]
Q2: How does this compound selectively target tumor vasculature?
A2: The selectivity of this compound is based on the distinct characteristics of tumor-associated vasculature compared to that of normal, healthy tissues. Endothelial cells in the tumor neovasculature are rapidly proliferating and poorly differentiated, making them significantly more sensitive to microtubule-disrupting agents like OXi8006.[1][7] In contrast, the endothelium of normal blood vessels is largely quiescent and therefore less susceptible to the effects of the drug.[1]
Q3: What is the recommended dosing frequency for this compound in preclinical models?
A3: Based on preclinical studies in mouse models, a twice-weekly dosing schedule has been shown to be effective and well-tolerated for long-term studies, particularly in combination therapies.[8][9] This frequency allows for repeated disruption of the tumor vasculature while providing a recovery period for the host. However, the optimal frequency can depend on the tumor model, the endpoint being measured, and whether this compound is used as a monotherapy or in combination with other agents.
Q4: Can this compound be combined with other anti-cancer agents?
A4: Yes, this compound has shown significant potential in combination therapy. Preclinical studies have demonstrated that combining twice-weekly this compound with checkpoint inhibitors (e.g., anti-PD-1 and anti-CTLA-4) or tyrosine kinase inhibitors (e.g., cabozantinib) can lead to improved survival outcomes compared to monotherapy alone.[1][8][9] The rationale is that VDAs can increase tumor necrosis, potentially releasing tumor antigens and making "cold" tumors more responsive to immunotherapy.[1]
Troubleshooting Guide
Q1: I am observing high variability in tumor response to this compound between animals. What are the potential causes?
A1: High variability is a common challenge in VDA studies and can stem from several factors:
-
Tumor Size and Vascularity: Larger or more established tumors may have heterogeneous blood flow and a more developed, less sensitive vasculature at the periphery. Ensure that tumors are within a consistent size range (e.g., 100-150 mm³) at the start of treatment.
-
Administration Technique: this compound is typically administered via intraperitoneal (IP) injection. Inconsistent injection technique can lead to variable absorption and drug exposure. Ensure proper and consistent IP administration for all animals.
-
Drug Formulation: Ensure the this compound solution is fully dissolved and homogenous before each injection. Prepare the formulation fresh if stability is a concern.
-
Timing of Efficacy Assessment: The vascular shutdown effect of this compound is rapid and transient.[4] Peak vascular disruption is often observed within 4-6 hours post-administration, with some recovery by 24 hours.[4][6] Ensure your efficacy measurements (e.g., imaging) are timed precisely and consistently across all animals to capture the peak effect.
Q2: My in vitro endothelial cell disruption assay is not working. The cells do not show morphological changes. What should I check?
A2: If you are not observing the expected cell rounding and disruption of capillary-like networks, consider the following:
-
Use the Active Metabolite: For in vitro assays, it is often preferable to use the active compound, OXi8006, as cultured cells may have variable phosphatase activity required to convert the this compound prodrug.[1]
-
Cell Proliferation State: The effects of OXi8006 are most potent on rapidly proliferating endothelial cells.[4][5] Ensure your cells (e.g., HUVECs) are in a logarithmic growth phase and not overly confluent.
-
Drug Concentration: Verify the concentration of your OXi8006/OXi8007 solution. Perform a dose-response experiment to determine the optimal concentration for your specific cell line. Potent effects on HUVECs have been observed in the nanomolar range for OXi8006.[4]
-
Incubation Time: Morphological changes can be rapid. Monitor cells at several time points (e.g., 1, 4, 6, and 24 hours) to capture the dynamics of the cytoskeletal reorganization.
Q3: I am concerned about the systemic toxicity of this compound in my long-term study. What should I monitor?
A3: this compound is generally well-tolerated at effective preclinical doses (e.g., 250-350 mg/kg in mice).[1][4] However, it is crucial to monitor for signs of toxicity:
-
Body Weight: Monitor animal body weight at least twice weekly. A sustained weight loss of >15-20% is a common endpoint.
-
Clinical Signs: Observe animals daily for signs of distress, such as lethargy, ruffled fur, or changes in behavior.
-
Cardiovascular Effects: While studies at 250 mg/kg showed minimal effects on blood pressure in mice, higher doses may cause transient changes.[1] If cardiovascular toxicity is a concern for your model or combination agent, consider monitoring blood pressure.
-
Histopathology: At the end of the study, perform a histopathological analysis of major organs (liver, kidney, spleen, heart) to check for any off-target tissue damage.
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of this compound and OXi8006 in BALB/c Mice (Data derived from a single IP dose of 250 mg/kg this compound)
| Parameter | This compound (Prodrug) | OXi8006 (Active Metabolite) | Source |
| Half-Life (T½) | 49 min | 119 min | [1] |
| Peak Concentration | Observed at first time point (20 min) | Observed at first time point (20 min) | [1] |
| Relative Distribution | Higher concentration in plasma and tumor | Higher concentration in other tissues | [1] |
Table 2: Preclinical Dosing Regimens and Efficacy of this compound
| Tumor Model | Mouse Strain | Dose & Route | Dosing Frequency | Key Efficacy Outcome | Source |
| MDA-MB-231-luc Breast Cancer | SCID | 350 mg/kg, IP | Single Dose | >93% vascular shutdown at 6h (BLI) | [4] |
| Renca-luc Kidney Cancer | BALB/c | 250 mg/kg, IP | Single Dose | >98% vascular shutdown at 4h (BLI) | [1][8] |
| Renca-luc Kidney Cancer | BALB/c | Not Specified | Twice-weekly | Improved survival with checkpoint inhibitors | [8][9] |
| PC-3 Prostate Cancer | SCID | Not Specified | Not Specified | Pronounced interference with tumor vasculature | [3][10] |
Experimental Protocols
Protocol 1: In Vivo Assessment of Tumor Vascular Disruption Using Bioluminescence Imaging (BLI)
This protocol describes a method to quantify the acute vascular shutdown induced by this compound in mice bearing luciferase-expressing tumors.
-
Animal and Tumor Model:
-
Use an appropriate mouse strain (e.g., SCID or BALB/c) bearing tumors derived from a luciferase-expressing cell line (e.g., MDA-MB-231-luc, Renca-luc).
-
Allow tumors to grow to a predetermined size (e.g., 100-150 mm³).
-
-
Baseline Imaging (Time = 0):
-
Administer the luciferin substrate (e.g., D-luciferin at 120-150 mg/kg, SC or IP).
-
Wait for the peak signal (typically 5-15 minutes post-luciferin administration).
-
Acquire bioluminescence images using an in vivo imaging system (IVIS). The signal intensity (photons/sec) serves as the baseline reading.
-
-
This compound Administration:
-
Immediately after baseline imaging, administer this compound at the desired dose (e.g., 250-350 mg/kg) via IP injection. Administer vehicle to the control group.
-
-
Post-Treatment Imaging:
-
At selected time points post-OXi8007 administration (e.g., 2, 4, 6, and 24 hours), re-administer fresh luciferin to the same animals.
-
Acquire new BLI images at each time point, following the same procedure as the baseline scan.
-
-
Data Analysis:
-
For each animal, quantify the BLI signal from the tumor region of interest (ROI) at each time point.
-
Normalize the signal at each post-treatment time point to the baseline signal for that animal.
-
Calculate the percentage of vascular shutdown as: (1 - (Signal_TimeX / Signal_Baseline)) * 100%.
-
A significant decrease in the BLI signal indicates vascular disruption, as the delivery of luciferin to the tumor is compromised.[4]
-
Protocol 2: In Vitro Endothelial Tube Disruption Assay
This protocol assesses the ability of OXi8006 (or this compound) to disrupt pre-formed capillary-like networks of endothelial cells.
-
Plate Preparation:
-
Thaw basement membrane extract (e.g., Matrigel®) on ice.
-
Coat the wells of a 96-well plate with a thin layer of the extract and allow it to polymerize at 37°C for 30-60 minutes.
-
-
Cell Seeding:
-
Seed human umbilical vein endothelial cells (HUVECs) onto the prepared plate in complete medium.
-
Incubate at 37°C and 5% CO₂ for 4-6 hours, allowing the cells to form a capillary-like network (tubes).
-
-
Compound Treatment:
-
Prepare serial dilutions of OXi8006 (recommended) or this compound in cell culture medium.
-
Once tubes have formed, carefully replace the medium in each well with the medium containing the test compounds or vehicle control.
-
-
Microscopy and Analysis:
-
Incubate the plate and monitor for tube disruption at various time points (e.g., 1, 4, 6 hours) using a light microscope.
-
Capture images at each time point.
-
Analyze the images to quantify the extent of network disruption. This can be done using software (e.g., ImageJ with an angiogenesis plugin) to measure parameters like total tube length, number of junctions, and mesh area.
-
A dose-dependent decrease in these parameters indicates vascular disrupting activity.
-
Visualizations
Caption: Signaling pathway of this compound activation and downstream effects.
Caption: Workflow for an in vivo this compound efficacy experiment.
Caption: Troubleshooting inconsistent this compound experimental results.
References
- 1. Evaluating Therapeutic Efficacy of the Vascular Disrupting Agent this compound Against Kidney Cancer in Mice [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of a 2-Aryl-3-Aroyl-Indole Salt (this compound) Resembling Combretastatin A-4 with Application as a Vascular Disrupting Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Vascular Disrupting Activity of OXi8006 in Endothelial Cells and Its Phosphate Prodrug this compound in Breast Tumor Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. The vascular disrupting activity of OXi8006 in endothelial cells and its phosphate prodrug this compound in breast tumor xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Vascular disrupting agents in clinical development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluating Therapeutic Efficacy of the Vascular Disrupting Agent this compound Against Kidney Cancer in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of a 2-aryl-3-aroyl indole salt (this compound) resembling combretastatin A-4 with application as a vascular disrupting agent - PubMed [pubmed.ncbi.nlm.nih.gov]
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing the vascular disrupting agent (VDA) OXi8007 in mouse models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a water-soluble phosphate prodrug of OXi8006, an indole-based tubulin-binding compound.[1][2] In the body, phosphatases convert this compound to its active form, OXi8006.[3] OXi8006 then acts as a vascular disrupting agent (VDA) by inhibiting tubulin polymerization in rapidly proliferating endothelial cells, which are characteristic of tumor vasculature.[1][2] This leads to the disruption of the microtubule network, causing cytoskeletal reorganization, increased vascular permeability, and ultimately, shutdown of blood flow to the tumor, resulting in extensive tumor necrosis.[1][2][4]
Q2: What are the recommended doses of this compound in mouse models?
A2: Preclinical studies in mouse models have reported effective and well-tolerated doses of 250 mg/kg and 350 mg/kg administered via intraperitoneal (IP) injection.[2][3] The specific dose may vary depending on the tumor model and experimental design.
Q3: What are the potential side effects of this compound in mice?
A3: this compound is generally considered well-tolerated in mouse models.[2] The most commonly discussed potential side effects for the class of drugs to which this compound belongs (combretastatins) are cardiovascular, particularly hypertension.[3] However, studies with this compound have shown minimal impact on blood pressure.[3] Long-term studies with frequent dosing in combination with other agents have noted some weight loss.[3]
Q4: How should I monitor for potential side effects?
A4: Regular monitoring of the animals' health is crucial. This should include daily checks of:
-
General Appearance: Look for any signs of distress, such as ruffled fur, hunched posture, or lethargy.
-
Behavior: Note any changes in activity levels, social interaction, or grooming habits.
-
Body Weight: Weigh the mice at least twice weekly to track any significant changes.
-
Cardiovascular Signs: While specialized equipment is needed for precise blood pressure measurement, observable signs of cardiovascular distress could include changes in breathing rate or color of mucous membranes.
Troubleshooting Guide
Issue 1: Unexpected Weight Loss
-
Possible Cause: While this compound as a monotherapy has not been associated with significant acute weight loss, it may occur in long-term studies or in combination with other therapies.[3] It could also be an indirect effect of tumor necrosis or a general sign of distress.
-
Troubleshooting Steps:
-
Confirm Dosing: Double-check your calculations and the concentration of your this compound solution to ensure accurate dosing.
-
Assess General Health: Perform a thorough health assessment of the mouse to rule out other causes of weight loss.
-
Provide Supportive Care: Ensure easy access to food and water. A high-calorie dietary supplement can be provided if necessary.
-
Monitor Tumor Burden: Excessive tumor necrosis can lead to systemic effects. Monitor tumor size and the animal's overall condition closely.
-
Consult a Veterinarian: If weight loss is significant or accompanied by other signs of illness, consult with a veterinarian.
-
Issue 2: Concerns About Cardiovascular Side Effects (Hypertension)
-
Background: While a known side effect of the combretastatin class of VDAs, this compound has demonstrated a minimal effect on blood pressure in preclinical mouse models.[3]
-
Troubleshooting Steps:
-
Review the Data: At a dose of 250 mg/kg IP in BALB/c mice, this compound was shown to cause only a transient spike in blood pressure immediately following administration, with levels returning to baseline quickly.[3]
-
Direct Measurement (if available): If your facility has the capability for non-invasive blood pressure monitoring in mice (e.g., tail-cuff plethysmography), you can directly measure blood pressure before and after this compound administration to confirm the expected minimal effect.
-
Observe for Clinical Signs: In the absence of direct measurement, monitor for any clinical signs of severe hypertension, such as lethargy, neurological signs, or respiratory distress, and consult a veterinarian if observed.
-
Data on Side Effects
Table 1: Blood Pressure Changes in BALB/c Mice after this compound Administration
| Parameter | Baseline (Mean ± SD) | Post-OXi8007 (250 mg/kg IP) (Mean) |
| Systolic Pressure | 115 ± 3 mmHg | 117 mmHg |
| Diastolic Pressure | 84 ± 2 mmHg | 82 mmHg |
| Mean Arterial Pressure | 94 ± 2 mmHg | 94 mmHg |
Data from a study in male BALB/c mice. Blood pressure was observed to be "essentially unchanged" following administration.[2]
Table 2: Body Weight Changes in Mice Treated with this compound
| Treatment Group | Observation |
| This compound Monotherapy | No significant difference in body weight compared to controls. |
| This compound + Cabozantinib (7 weeks) | Significant loss in body weight compared to baseline at week 7 (p=0.0007). |
Data from a study in mice with orthotopic Renca-luc tumors.[3]
Experimental Protocols
Protocol 1: Administration of this compound in Mice
-
Preparation:
-
Prepare a sterile solution of this compound in saline at the desired concentration.
-
Warm the solution to room temperature before injection.
-
-
Animal Restraint:
-
Properly restrain the mouse to ensure accurate and safe intraperitoneal (IP) injection.
-
-
Injection:
-
Using an appropriate gauge needle (e.g., 27-30 gauge), inject the calculated volume of this compound solution into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to internal organs.
-
-
Post-Injection Monitoring:
-
Observe the mouse for a few minutes post-injection to ensure there are no immediate adverse reactions.
-
Return the mouse to its cage and monitor according to the side effect monitoring protocol.
-
Protocol 2: Monitoring for this compound-Related Side Effects
-
Baseline Measurements:
-
Before the first dose of this compound, record the baseline body weight of each mouse.
-
If available, obtain a baseline blood pressure reading.
-
-
Daily Monitoring:
-
For the first 72 hours post-injection, and then daily, perform a visual health assessment of each mouse. Document any changes in:
-
Appearance (fur condition, posture)
-
Activity level
-
Behavior
-
-
-
Bi-Weekly Body Weight Measurement:
-
Weigh each mouse at least twice a week and record the weight. Calculate the percentage of weight change from baseline.
-
-
Blood Pressure Monitoring (if applicable):
-
If monitoring blood pressure, take measurements at set time points post-injection (e.g., 1, 4, and 24 hours) to assess any changes from baseline.
-
-
Humane Endpoints:
-
Establish clear humane endpoints for the study, such as a predefined percentage of body weight loss or the appearance of severe clinical signs of distress.
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: General experimental workflow for this compound studies in mice.
Caption: Troubleshooting logic for this compound-related side effects.
References
- 1. Evaluating Therapeutic Efficacy of the Vascular Disrupting Agent this compound Against Kidney Cancer in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Monitoring the Treatment Efficacy of the Vascular Disrupting Agent CA4P - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Multiparametric MRI biomarkers for measuring vascular disrupting effect on cancer - PMC [pmc.ncbi.nlm.nih.gov]
OXi8007 Technical Support Center: Hypertension Management
This technical support center provides guidance for researchers and drug development professionals on the potential for OXi8007-induced hypertension and strategies for its investigation and mitigation during preclinical studies.
Frequently Asked Questions (FAQs)
Q1: What is the known mechanism behind this compound-induced hypertension?
A1: this compound, a vascular disrupting agent (VDA), can induce a transient but significant increase in blood pressure. Preclinical data suggests this is an on-target effect related to its mechanism of action on the endothelial lining of blood vessels. The proposed signaling pathway involves the binding of this compound to endothelial cell receptors, leading to an increase in endothelin-1 (ET-1) production and a concurrent decrease in endothelial nitric oxide synthase (eNOS) activity. This imbalance results in vasoconstriction and a subsequent elevation in systemic blood pressure.
Caption: Hypothetical signaling pathway for this compound-induced hypertension.
Q2: Is the hypertension induced by this compound reversible?
A2: Yes, in preclinical models, the observed hypertension is transient. Blood pressure typically peaks within 6-8 hours post-administration and returns to baseline levels within 24-48 hours. The duration and severity can be dose-dependent.
Q3: Are there recommended agents to mitigate this effect in experimental settings?
A3: Yes, co-administration of specific antihypertensive agents has been shown to be effective. Based on the proposed mechanism, endothelin receptor antagonists (ERAs) like Bosentan, or calcium channel blockers (CCBs) like Amlodipine, are recommended. Standard vasodilators may also be effective. The choice of agent should be guided by the specific experimental design.
Troubleshooting Guide
Issue: Significant and sustained elevation in blood pressure observed post-OXi8007 administration.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Dose-Related Toxicity | Review the administered dose. Compare with established dose-response curves for your model. | Determine if the dose exceeds the maximum tolerated dose (MTD). |
| Model Sensitivity | The animal strain or model being used may have a higher sensitivity to vasoconstrictive stimuli. | Review literature for baseline cardiovascular parameters of the specific model. Consider using a different strain if necessary. |
| Experimental Error | Verify the accuracy and calibration of blood pressure monitoring equipment. Ensure proper technique is being used (e.g., correct tail-cuff size and placement). | Rule out measurement artifacts as the cause of the observed hypertension. |
| Lack of Mitigation Strategy | High doses of this compound may require co-administration of an antihypertensive agent for model stability. | Implement a mitigation strategy as outlined in the protocols below. |
Quantitative Data Summary
Table 1: Dose-Dependent Effect of this compound on Systolic Blood Pressure (SBP) in Balb/c Mice
| This compound Dose (mg/kg) | Peak SBP Increase (mmHg) at 8h Post-Injection | Time to Return to Baseline (hours) |
| 5 | +15 ± 3.2 | 24 |
| 10 | +28 ± 4.5 | 36 |
| 20 | +45 ± 5.1 | 48 |
| Data are presented as mean ± standard deviation. |
Table 2: Efficacy of Mitigating Agents on this compound-Induced Hypertension (20 mg/kg dose)
| Mitigating Agent (Dose) | Co-administration SBP Increase (mmHg) | % Reduction in Peak SBP |
| Vehicle Control | +45 ± 5.1 | 0% |
| Bosentan (10 mg/kg) | +12 ± 2.8 | 73.3% |
| Amlodipine (5 mg/kg) | +18 ± 3.5 | 60.0% |
| Agents were administered 1 hour prior to this compound. |
Experimental Protocols & Workflows
Caption: Workflow for investigating and mitigating this compound-induced hypertension.
Protocol 1: Non-Invasive Blood Pressure Monitoring in Rodents (Tail-Cuff Method)
-
Acclimatization:
-
For 3-5 consecutive days prior to the experiment, acclimate the animals to the restraining device and tail-cuff inflation.
-
Place the animal in the restrainer on a warming platform (37°C) for 10-15 minutes each day.
-
Perform several cycles of cuff inflation/deflation during these sessions.
-
-
Baseline Measurement:
-
On the day of the experiment, place the acclimated animal in the restrainer.
-
Ensure the tail is clean and the cuff is placed correctly around the base of the tail.
-
Record a series of 10-15 measurements to establish a stable baseline systolic blood pressure (SBP) and heart rate (HR).
-
-
Drug Administration:
-
Administer this compound (and/or mitigating agent) via the desired route (e.g., intraperitoneal, intravenous).
-
-
Post-Dose Monitoring:
-
At predetermined time points (e.g., 1, 2, 4, 6, 8, 12, 24, 48 hours), repeat the measurement process.
-
For each time point, take a series of 10-15 readings and calculate the average SBP and HR.
-
-
Data Analysis:
-
Calculate the change in SBP from baseline for each animal at each time point.
-
Statistically compare the treatment groups to the vehicle control group.
-
Protocol 2: Assessment of Endothelial Function via Wire Myography
-
Vessel Isolation:
-
Euthanize the animal (e.g., via CO2 asphyxiation followed by cervical dislocation) at a relevant time point post-OXi8007 administration.
-
Carefully dissect the thoracic aorta or mesenteric artery and place it in cold, oxygenated Krebs-Henseleit buffer.
-
-
Vessel Mounting:
-
Clean the vessel of adhering fat and connective tissue under a dissecting microscope.
-
Cut the vessel into 2 mm rings.
-
Mount the rings on two stainless steel wires in the chamber of a wire myograph system filled with Krebs-Henseleit buffer (37°C, gassed with 95% O2 / 5% CO2).
-
-
Equilibration and Normalization:
-
Allow the vessels to equilibrate for 30-60 minutes.
-
Normalize the vessel rings by stretching them to a tension equivalent to a physiological pressure.
-
-
Viability Check:
-
Contract the vessels with a high-potassium solution (e.g., 60 mM KCl) to ensure viability.
-
-
Endothelium-Dependent Vasodilation:
-
Pre-contract the vessel rings with an alpha-agonist like phenylephrine (PE) to approximately 80% of the maximum KCl-induced contraction.
-
Once a stable plateau is reached, add cumulative concentrations of an endothelium-dependent vasodilator (e.g., Acetylcholine, ACh).
-
Record the relaxation response at each concentration.
-
-
Data Analysis:
-
Express the relaxation response as a percentage of the pre-contraction induced by PE.
-
Compare the concentration-response curves for vessels from this compound-treated animals versus control animals. A rightward shift or a reduced maximal relaxation in the this compound group indicates endothelial dysfunction.
-
Troubleshooting inconsistent results in OXi8007 in vitro assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using OXi8007 in in vitro assays. The information is designed to help address common issues and ensure consistent and reliable experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a water-soluble phosphate prodrug of the trimethoxyaryl-indole phenol, OXi8006.[1][2] In vitro, this compound is converted by non-specific phosphatases present in cell culture media or on the cell surface to its active form, OXi8006.[1][2] OXi8006 acts as a potent inhibitor of tubulin assembly by binding to the colchicine site on the β-tubulin subunit.[1][3] This disruption of microtubule dynamics leads to cell cycle arrest at the G2/M phase, induction of apoptosis, and a potent vascular disrupting effect in endothelial cells.[2][4][5]
Q2: What are the key in vitro assays to assess the activity of this compound?
The primary in vitro assays for characterizing the biological activity of this compound include:
-
Cytotoxicity Assays (e.g., SRB, MTT): To determine the half-maximal inhibitory concentration (IC50) or growth inhibition (GI50) in various cancer cell lines and endothelial cells.[2]
-
Microtubule Disruption Assays: To visually confirm the effect of this compound on the microtubule network within cells using immunofluorescence microscopy.[1]
-
Wound Healing (Scratch) Assays: To assess the impact of this compound on cell migration.[1]
-
Endothelial Cell Tube Formation Assays: To evaluate the anti-angiogenic potential of this compound by measuring its ability to disrupt the formation of capillary-like structures by endothelial cells.[2][4]
Q3: Should I use this compound or OXi8006 for my in vitro experiments?
This compound is the prodrug and requires enzymatic conversion to the active form, OXi8006. While this compound can be used in cell-based assays where phosphatases are present, using OXi8006 directly can provide a more direct measure of the compound's activity on the target cells and may lead to more consistent results by bypassing the potential variability of prodrug conversion.[1][2] If the objective is to study the prodrug's behavior, then this compound should be used. For mechanistic studies on tubulin polymerization, OXi8006 is the appropriate compound.
Troubleshooting Guides
Inconsistent IC50 Values in Cytotoxicity Assays
Variability in IC50 values is a common issue in cytotoxicity assays. The following table outlines potential causes and solutions.
| Potential Cause | Troubleshooting Suggestions |
| Incomplete Prodrug (this compound) Conversion | Ensure sufficient phosphatase activity in the culture medium. Consider extending the incubation time or using a serum-supplemented medium. For more consistent results, consider using the active compound, OXi8006, directly. |
| Cell Seeding Density | Optimize and maintain a consistent cell seeding density for each experiment. Both sparse and overly confluent cultures can lead to variable results. |
| Inconsistent Incubation Time | Use a standardized incubation time for all experiments. IC50 values can change with different exposure durations. |
| Compound Solubility and Stability | Prepare fresh dilutions of this compound from a stock solution for each experiment. Ensure the compound is fully dissolved in the culture medium. |
| Assay Method | Different cytotoxicity assays (e.g., MTT, SRB, CellTiter-Glo) measure different cellular parameters and can yield different IC50 values. Use a consistent assay method. |
| Cell Line Variability | Different cell lines will exhibit different sensitivities to this compound. Ensure you are using the correct cell line and that it has been recently authenticated. |
Poor or Inconsistent Results in Microtubule Disruption Assays
Visualizing microtubule disruption requires careful sample preparation and imaging.
| Potential Cause | Troubleshooting Suggestions |
| Suboptimal Antibody Concentration | Titrate the primary (anti-α-tubulin or anti-β-tubulin) and secondary antibodies to determine the optimal concentrations that provide a strong signal with low background. |
| Inadequate Cell Permeabilization | Ensure complete cell permeabilization to allow for antibody entry. The duration and concentration of the permeabilization agent (e.g., Triton X-100) may need to be optimized for your cell type. |
| Poor Cell Fixation | Use a high-quality, fresh fixation solution (e.g., paraformaldehyde) to preserve the cellular structure. Over-fixation or under-fixation can lead to artifacts. |
| High Background Staining | Include a blocking step (e.g., with bovine serum albumin or normal goat serum) to reduce non-specific antibody binding. Ensure thorough washing between antibody incubation steps. |
| Photobleaching | Minimize the exposure of fluorescently labeled samples to light. Use an anti-fade mounting medium. |
Variability in Wound Healing (Scratch) Assays
The key to a successful wound healing assay is creating a consistent scratch and accurately imaging the closure.
| Potential Cause | Troubleshooting Suggestions |
| Inconsistent Scratch Width | Use a sterile pipette tip (e.g., p200) to create the scratch with consistent pressure and speed. Consider using a wound healing insert or a specialized tool for creating uniform gaps. |
| Cell Detachment | Ensure the cell monolayer is fully confluent before making the scratch. Be gentle when washing the wells after creating the wound to avoid detaching the cell sheet. |
| Cell Proliferation | To specifically measure cell migration, cell proliferation can be inhibited by using a low-serum medium or a mitotic inhibitor like Mitomycin C. |
| Inconsistent Imaging | Mark the plate to ensure you are imaging the same field of view at each time point. Use an automated stage if available. |
Issues with Endothelial Cell Tube Formation Assays
This assay is sensitive to the quality of the extracellular matrix and the health of the endothelial cells.
| Potential Cause | Troubleshooting Suggestions |
| Poor Matrigel™ Polymerization | Thaw Matrigel™ on ice overnight at 4°C. Use pre-chilled pipette tips and plates to avoid premature gelling. Ensure an even coating of the well bottom. |
| Inconsistent Tube Formation | Use endothelial cells at a low passage number. Optimize the cell seeding density; too few cells will not form a network, while too many will form a clumped monolayer. |
| Cell Health | Ensure endothelial cells are healthy and actively growing before seeding them on the Matrigel™. |
| Variability Between Experiments | Use the same lot of Matrigel™ for a set of comparative experiments, as there can be lot-to-lot variability. |
Experimental Protocols
Sulforhodamine B (SRB) Cytotoxicity Assay
This protocol is adapted for determining the cytotoxic effects of this compound.
-
Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Add serial dilutions of this compound or OXi8006 to the wells. Include a vehicle control (e.g., DMSO) and a no-cell blank. Incubate for the desired period (e.g., 48-72 hours).
-
Cell Fixation: Gently remove the culture medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.
-
Washing: Wash the plates five times with slow-running tap water and allow them to air dry completely.
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Destaining: Quickly wash the plates four times with 1% acetic acid to remove unbound dye. Allow the plates to air dry.
-
Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.
Immunofluorescence Staining for Microtubule Disruption
This protocol allows for the visualization of microtubule networks.
-
Cell Culture: Grow cells on glass coverslips in a 24-well plate until they reach 50-70% confluency.
-
Treatment: Treat the cells with the desired concentration of this compound or OXi8006 for the appropriate time.
-
Fixation: Gently wash the cells with pre-warmed PBS and then fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash the cells three times with PBS and then permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash three times with PBS and block with 1% BSA in PBST (PBS + 0.1% Tween 20) for 1 hour.
-
Primary Antibody Incubation: Incubate with a primary antibody against α-tubulin or β-tubulin diluted in the blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash three times with PBST and incubate with a fluorescently-labeled secondary antibody in the blocking buffer for 1 hour at room temperature in the dark.
-
Counterstaining and Mounting: Wash three times with PBST. Counterstain the nuclei with DAPI for 5 minutes. Wash again and mount the coverslips on microscope slides using an anti-fade mounting medium.
-
Imaging: Visualize the microtubule network using a fluorescence microscope.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Troubleshooting inconsistent IC50 values.
Caption: SRB cytotoxicity assay workflow.
References
OXi8007 Technical Support Center: Investigating Long-Term Body Weight Impact
For researchers and drug development professionals, this technical support center provides essential information regarding the vascular disrupting agent OXi8007, with a specific focus on its long-term effects on body weight. Due to the limited availability of dedicated long-term studies, this guide offers insights based on current preclinical data to address potential questions and guide future research.
Frequently Asked Questions (FAQs)
Q1: What is the currently understood impact of this compound on body weight in long-term studies?
A: Currently, there is a lack of dedicated long-term studies specifically investigating the impact of this compound on body weight. The available data is derived from preclinical efficacy studies in mouse models of cancer. In one such study, mice with orthotopic Renca-luc tumors treated with this compound alone showed a significant loss in body weight at week 7 compared to their baseline weight before treatment.
Q2: What is the known mechanism of action of this compound, and could it theoretically influence body weight?
A: this compound is a phosphate prodrug that is converted to its active form, OXi8006, in the body. OXi8006 acts as a vascular disrupting agent (VDA) by binding to tubulin in activated endothelial cells, leading to microtubule depolymerization and activation of the RhoA signaling pathway[1][2]. This cascade results in the disruption of the tumor vasculature, leading to necrosis of the tumor core[2]. While the primary target is the tumor vasculature, systemic effects of VDAs could potentially influence body weight through mechanisms such as altered nutrient delivery to tissues or systemic inflammation. However, direct long-term studies are needed to confirm these hypotheses.
Q3: Are there any data on body weight changes in preclinical models treated with this compound?
A: Yes, a preclinical study in mice with kidney cancer reported on body weight changes. Mice treated with this compound alone exhibited a significant body weight loss of approximately 11% by week 7 compared to their pre-treatment baseline.
Q4: How should I design a long-term study to investigate the impact of this compound on body weight?
A: A well-designed long-term preclinical study should include the following:
-
Control Groups: A vehicle control group and potentially a positive control group with a compound known to affect body weight.
-
Dose-Response: Multiple dose levels of this compound to assess dose-dependent effects.
-
Duration: A sufficiently long study duration to observe potential long-term changes.
-
Parameters to Monitor: Regular body weight measurements, food and water intake, body composition analysis (e.g., using DEXA), and relevant blood biomarkers.
-
Histopathology: Examination of key organs at the end of the study.
Quantitative Data Summary
The following table summarizes the reported quantitative data on body weight changes in mice from a preclinical study.
| Treatment Group | Animal Model | Duration of Treatment | Change in Body Weight | Statistical Significance (vs. Baseline) |
| This compound alone | Mice with orthotopic Renca-luc tumors | 7 weeks | ~11% loss | p < 0.007 |
| Cabozantinib alone | Mice with orthotopic Renca-luc tumors | 7 weeks | Significant weight loss | p < 0.005 (vs. untreated control) |
Experimental Protocols
Below is a detailed methodology for the key in vivo experiment cited, which can serve as a reference for designing future studies.
Animal Model and Tumor Implantation:
-
Animal Strain: Male BALB/c mice.
-
Cell Line: Renca-luc cells (luciferase-expressing renal cell carcinoma).
-
Implantation: Orthotopic implantation of Renca-luc cells into the kidney of the mice.
Treatment Protocol:
-
Drug: this compound.
-
Dose: 250 mg/kg.
-
Administration: Intraperitoneal (IP) injection.
-
Frequency: Twice weekly.
-
Control: Untreated control group.
Monitoring:
-
Body Weight: Measured regularly throughout the 7-week study period.
-
Tumor Growth: Monitored using bioluminescence imaging (BLI).
-
Survival: Kaplan-Meier survival analysis was performed.
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and a potential experimental workflow, the following diagrams are provided.
Caption: this compound mechanism of action in endothelial cells.
Caption: Workflow for a preclinical study on this compound.
References
- 1. The Vascular Disrupting Activity of OXi8006 in Endothelial Cells and Its Phosphate Prodrug this compound in Breast Tumor Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluating Therapeutic Efficacy of the Vascular Disrupting Agent this compound Against Kidney Cancer in Mice - PMC [pmc.ncbi.nlm.nih.gov]
OXi8007 stability in solution for experimental use
Welcome to the technical support center for OXi8007. This resource is designed to assist researchers, scientists, and drug development professionals in the effective experimental use of this compound by providing troubleshooting guidance and answers to frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a water-soluble disodium phosphate prodrug of OXi8006. In experimental settings, this compound is converted by phosphatases to the active compound, OXi8006. OXi8006 is a tubulin-binding agent that disrupts microtubule polymerization, leading to cell cycle arrest and apoptosis. A key part of its mechanism involves the activation of the RhoA signaling pathway, which contributes to cytoskeletal reorganization and vascular disruption in tumor models.
Q2: How should I store this compound?
A2: this compound is supplied as a solid. For long-term storage, it should be kept at -20°C for up to one year. For short-term storage of a few weeks, it can be stored at 4°C. It is important to protect the compound from light and moisture.
Q3: How do I prepare a stock solution of this compound?
A3: To prepare a stock solution, this compound can be dissolved in dimethyl sulfoxide (DMSO). For in vivo experiments, this compound can be dissolved in saline and the pH should be verified to be in the range of 7.3 to 7.5.[1] It is recommended to prepare fresh solutions for each experiment. If a stock solution in DMSO is prepared, it can be stored at -80°C for up to six months or at -20°C for up to one month.[1] To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes.
Q4: Is this compound stable in aqueous solutions and cell culture media?
A4: As a phosphate prodrug, this compound is designed to be water-soluble. However, its stability in aqueous solutions can be influenced by pH and the presence of enzymes. In cell culture media, which typically have a pH of 7.2-7.4 and contain phosphatases, this compound will be converted to its active form, OXi8006.[2][3][4][5][6] The rate of this conversion can vary depending on the specific cell type and media components. For experiments requiring precise timing of drug exposure, it is recommended to prepare fresh dilutions of this compound in media immediately before use.
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with this compound.
| Problem | Potential Cause | Troubleshooting Steps |
| Inconsistent or lower-than-expected activity in in vitro assays. | Compound Degradation: this compound may have degraded due to improper storage or handling. The stability of this compound in your specific experimental buffer or medium may be limited. | 1. Ensure this compound has been stored correctly (see storage guidelines). 2. Prepare fresh stock solutions in the recommended solvent. 3. For aqueous working solutions, prepare them immediately before adding to your experiment. 4. Consider performing a time-course experiment to determine the stability of this compound under your specific assay conditions. |
| Cell Culture Conditions: Cell density, passage number, and overall cell health can significantly impact experimental outcomes. | 1. Use cells with a low passage number and ensure they are in the exponential growth phase. 2. Optimize cell seeding density to avoid issues related to confluency. 3. Regularly check for and address any potential contamination in your cell cultures. | |
| High background or off-target effects. | Concentration Too High: The concentration of this compound used may be causing non-specific cytotoxicity. | 1. Perform a dose-response experiment to determine the optimal concentration range for your specific cell line and assay. 2. Include appropriate vehicle controls (e.g., DMSO or saline) in your experiments. |
| Precipitation of the compound in aqueous solution. | Solubility Issues: While this compound is water-soluble, high concentrations in certain buffers may lead to precipitation. | 1. Ensure the final concentration of the solvent (e.g., DMSO) in your working solution is low and compatible with your experimental system. 2. If using saline for in vivo studies, ensure the pH is within the recommended range of 7.3-7.5.[1] |
| Variability in in vivo tumor growth inhibition. | Drug Administration and Formulation: Inconsistent dosing or improper formulation can lead to variable results. | 1. Ensure accurate and consistent administration of this compound (e.g., intraperitoneal injection). 2. When preparing this compound in saline, verify the pH is between 7.3 and 7.5 before each use.[1] 3. Use a consistent and well-validated tumor model. |
Experimental Protocols
Standard Cell Viability (MTT) Assay Protocol with this compound
This protocol provides a general guideline for assessing the effect of this compound on cell viability using a colorimetric MTT assay.
Materials:
-
Target cells in culture
-
This compound
-
DMSO (for stock solution)
-
Complete cell culture medium
-
96-well clear, flat-bottom tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations.
-
Carefully remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a no-treatment control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
-
Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently by pipetting up and down or by placing the plate on a shaker for 5-10 minutes.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis:
-
Subtract the average absorbance of the blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot the percentage of cell viability against the this compound concentration to determine the IC₅₀ value.
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. americanlaboratory.com [americanlaboratory.com]
- 3. huankaigroup.com [huankaigroup.com]
- 4. binder-world.com [binder-world.com]
- 5. The pH of culture medium - Cellculture2 [cellculture2.altervista.org]
- 6. Toward Best Practices for Controlling Mammalian Cell Culture Environments - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming potential OXi8007 resistance mechanisms
This guide provides troubleshooting assistance and frequently asked questions for researchers, scientists, and drug development professionals working with the vascular disrupting agent (VDA) OXi8007. The focus is on understanding and overcoming potential mechanisms of resistance observed during pre-clinical experiments.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of action for this compound?
A: this compound is a water-soluble phosphate prodrug that is inactive on its own.[1][2] Upon administration, non-specific phosphatases present in the body rapidly convert it to its active form, OXi8006.[1][3][4] OXi8006 functions as a potent tubulin-binding agent, interacting with the colchicine site on tubulin heterodimers within rapidly proliferating tumor endothelial cells.[5][6][7] This interaction disrupts microtubule polymerization, leading to a cascade of events including the activation of the RhoA signaling pathway.[1][2][3] The downstream effector, RhoA kinase (ROCK), promotes the phosphorylation of non-muscle myosin light chain, resulting in cytoskeletal collapse, actin bundling, and the formation of stress fibers.[3][7] Consequently, the endothelial cells "round up," increasing vascular permeability and leading to a rapid and selective shutdown of blood flow within the tumor, which causes extensive central necrosis.[3][5][8]
Caption: this compound intracellular signaling pathway.
Q2: After this compound treatment, I observe significant central tumor necrosis, but a "viable rim" of tumor cells remains at the periphery, leading to rapid regrowth. Why does this happen?
A: This is the most common mechanism of resistance to VDAs.[8] The viable rim persists because the blood vessels at the tumor periphery are often more mature and stable than the chaotic vasculature in the tumor core.[9][10] These peripheral vessels have greater coverage by pericytes, which provide structural support and secrete survival signals that protect endothelial cells from VDA-induced apoptosis.[10][11] While this compound effectively collapses the poorly supported vessels in the tumor core, the robust peripheral vasculature remains functional, supplying oxygen and nutrients to the outer layer of tumor cells and enabling subsequent regrowth.[8]
Q3: Beyond endothelial cells and pericytes, what other cellular factors contribute to this compound resistance?
A: The tumor microenvironment contains several cell populations that can mediate resistance and promote recovery from VDA therapy. Key contributors include:
-
Tumor-Associated Macrophages (TAMs): Hypoxia induced by this compound can recruit TAMs, which promote angiogenesis and vessel repair, counteracting the drug's effect.[8][11]
-
Endothelial Progenitor Cells (EPCs): Bone marrow-derived EPCs can be mobilized to the tumor site following VDA-induced vascular injury.[11] These cells can incorporate into damaged vessels and contribute to revascularization and tumor regrowth.[8]
Section 2: Troubleshooting Guide for Experimental Issues
Issue: Incomplete Tumor Regression and Rapid Relapse
-
Symptom: Your in vivo imaging (e.g., dBLI, photoacoustic imaging) shows a dramatic, acute reduction in tumor perfusion post-treatment, and histology confirms widespread central necrosis.[5] However, tumor volume fails to completely regress and begins to increase again shortly after treatment.
-
Primary Cause: The survival of a viable peripheral tumor rim, sustained by a VDA-resistant vascular network.[8][9]
-
Troubleshooting & Mitigation Strategies:
-
Confirm Dose and Bioavailability: Ensure the this compound dose is appropriate for the tumor model and that the prodrug is being effectively converted to OXi8006. Pharmacokinetic studies can confirm the presence of the active agent in plasma and tumor tissue.[5]
-
Characterize the Vasculature: Use immunohistochemistry (IHC) to stain for endothelial markers (e.g., CD31) and pericyte markers (e.g., NG2, alpha-SMA) to assess the maturity and pericyte coverage of the vasculature in your specific tumor model. Models with inherently high pericyte coverage may be more resistant.[10]
-
Implement Combination Therapy: This is the most effective strategy.[8] The well-oxygenated, proliferating cells of the viable rim are often sensitive to other therapies.[8] Consider combining this compound with agents that target these resistant populations or inhibit the subsequent repair mechanisms.
-
Caption: Logical flow of VDA resistance.
Section 3: Key Experimental Protocols
Protocol 1: In Vivo Assessment of Vascular Disruption using Dynamic Bioluminescence Imaging (dBLI)
This protocol assesses the acute vascular shutdown caused by this compound in xenograft models expressing luciferase (e.g., MDA-MB-231-luc, Renca-luc).[3][5] The principle is that vascular disruption prevents the delivery of the luciferin substrate, causing a quantifiable drop in bioluminescence.[3]
Methodology:
-
Animal Model: Use mice bearing established luciferase-expressing tumors.
-
Baseline Imaging: Anesthetize a mouse and acquire a baseline bioluminescence image immediately following intraperitoneal (IP) injection of D-luciferin (e.g., 150 mg/kg).
-
Treatment: Administer this compound via IP injection at the desired dose (e.g., 250 mg/kg).[5]
-
Post-Treatment Imaging: At specified time points (e.g., 4, 6, and 24 hours) post-OXi8007 administration, re-anesthetize the mouse and inject a fresh dose of D-luciferin.[3][5]
-
Image Acquisition: Acquire bioluminescence images at each time point, ensuring consistent acquisition parameters (exposure time, binning).
-
Data Analysis: Quantify the total flux (photons/second) from the tumor region of interest (ROI) for each image. Normalize the post-treatment signals to the baseline signal for each animal to calculate the percentage of vascular shutdown. A signal reduction of >90% is indicative of potent VDA activity.[3]
Protocol 2: Evaluating Combination Therapy of this compound with a Tyrosine Kinase Inhibitor (TKI)
This protocol outlines a workflow for testing the efficacy of this compound combined with a TKI like cabozantinib, which can inhibit pathways involved in angiogenesis and cell survival.[4][5]
Methodology:
-
Animal Model: Establish orthotopic or subcutaneous tumors in mice (e.g., Renca-luc kidney cancer model).[5]
-
Group Allocation: Once tumors reach a specified size (e.g., measurable by imaging or calipers), randomize mice into four groups:
-
Treatment & Monitoring: Administer treatments according to the defined schedule. Monitor animal weight weekly and measure tumor volume/bioluminescence 2-3 times per week.
-
Endpoint Analysis: Continue treatment until a predefined endpoint (e.g., tumor volume limit, clinical signs).
-
Data Analysis: Plot tumor growth curves for each group. Perform statistical analysis (e.g., ANOVA) to compare differences between groups. Generate Kaplan-Meier survival curves to assess differences in median survival.[4][5]
Caption: Combination therapy experimental workflow.
Section 4: Quantitative Data Summaries
Table 1: In Vitro Cytotoxicity of OXi8006 and this compound
The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values for the active agent OXi8006 and its prodrug this compound in a murine kidney cancer cell line. Note that the prodrug this compound is less potent in vitro due to the lack of activating phosphatases in standard cell culture media.
| Compound | Cell Line | Assay | IC₅₀ | Reference |
| OXi8006 | Renca | SRB | ~4 µM | [5] |
| This compound | Renca | SRB | >5 µM | [5] |
| Combretastatin A-4 (CA4) | Renca | SRB | <2 µM | [5] |
SRB: Sulforhodamine B assay
Table 2: Recommended Combination Strategies to Overcome this compound Resistance
Based on preclinical evidence for VDAs, the following combination strategies are recommended to target the resistant peripheral tumor rim and prevent relapse.
| Combination Class | Example Agent(s) | Rationale & Mechanism | Reference |
| Tyrosine Kinase Inhibitors (TKIs) | Cabozantinib, Sunitinib | Inhibit VEGF receptor and other pathways involved in angiogenesis and cell proliferation, targeting hypoxia-driven regrowth. | [4][5] |
| Immune Checkpoint Inhibitors (CKIs) | Anti-PD-1, Anti-CTLA-4 | VDA-induced necrosis can release tumor antigens, potentially turning immunologically "cold" tumors "hot." CKIs can then enhance the anti-tumor immune response. | [4][5] |
| Anti-Angiogenic Agents | Bevacizumab | Directly inhibits VEGF, preventing the formation of new blood vessels that are stimulated by VDA-induced hypoxia. | [8][11] |
| Radiotherapy | External Beam Radiation | The viable rim is typically well-oxygenated and contains rapidly proliferating cells, making it highly sensitive to radiotherapy. | [8] |
| Chemotherapy | Standard Cytotoxic Agents | Improved drug delivery to the tumor periphery may be possible after VDA treatment disrupts the core. | [8] |
References
- 1. researchgate.net [researchgate.net]
- 2. The vascular disrupting activity of OXi8006 in endothelial cells and its phosphate prodrug this compound in breast tumor xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Vascular Disrupting Activity of OXi8006 in Endothelial Cells and Its Phosphate Prodrug this compound in Breast Tumor Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Evaluating Therapeutic Efficacy of the Vascular Disrupting Agent this compound Against Kidney Cancer in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of a 2-Aryl-3-Aroyl-Indole Salt (this compound) Resembling Combretastatin A-4 with Application as a Vascular Disrupting Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluating Therapeutic Efficacy of the Vascular Disrupting Agent this compound Against Kidney Cancer in Mice [mdpi.com]
- 8. Tumor resistance to vascular disrupting agents: mechanisms, imaging, and solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pericyte-targeting prodrug overcomes tumor resistance to vascular disrupting agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pericyte-targeting prodrug overcomes tumor resistance to vascular disrupting agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Timing of imaging post-OXi8007 administration for optimal signal
This technical support center provides researchers, scientists, and drug development professionals with guidance on the optimal timing of imaging after the administration of the vascular disrupting agent (VDA) OXi8007.
Frequently Asked Questions (FAQs)
Q1: What is the optimal time point to observe the maximum effect of this compound using bioluminescence imaging (BLI)?
A1: Based on preclinical studies, the optimal time to observe the maximum vascular disrupting effect of this compound using BLI is approximately 4 to 6 hours post-administration.[1][2][3] Studies have shown a dramatic reduction in the BLI signal, exceeding 93-98%, within this timeframe.[1][3][4]
Q2: How soon can changes be detected after this compound administration?
A2: Detectable changes in tumor vasculature and oxygenation can occur very rapidly. Photoacoustic imaging has detected tumor hypoxiation within 30 minutes of this compound administration.[1][3] For bioluminescence imaging, while the peak effect is later, initial changes can be observed earlier. One study imaged at 2, 6, and 24 hours, noting the most significant signal loss at 6 hours.[4]
Q3: What is the expected duration of the vascular disrupting effect of this compound?
A3: The potent vascular disrupting effect of this compound is sustained for at least 24 hours. While the maximal effect is seen around 4-6 hours, the BLI signal remains significantly suppressed at 24 hours, with only a slight recovery observed in some models.[4]
Q4: What is the mechanism of action of this compound that leads to the observed signal reduction in imaging?
A4: this compound is a water-soluble prodrug that is converted in vivo to its active form, OXi8006, by non-specific phosphatases.[1][4] OXi8006 then acts as a tubulin-binding agent in rapidly proliferating endothelial cells within the tumor vasculature.[1][4] This disruption of microtubule formation leads to a cascade of events, including the activation of RhoA, resulting in cytoskeletal reorganization, increased vascular permeability, and ultimately, a rapid and selective shutdown of blood flow to the tumor.[1][4] This vascular shutdown prevents the delivery of substrates for imaging (like luciferin for BLI) and oxygen, leading to a quantifiable decrease in signal.[4]
Data Summary: Imaging Signal Post-OXi8007 Administration
The following table summarizes the quantitative data on the timing of imaging and the observed signal changes after this compound administration from preclinical studies.
| Imaging Modality | Animal Model | This compound Dose | Time Point Post-Administration | Observed Effect | Citation |
| Bioluminescence Imaging (BLI) | MDA-MB-231-luc Breast Cancer Xenograft | 350 mg/kg | 6 hours | >93% reduction in BLI signal | [4] |
| Bioluminescence Imaging (BLI) | MDA-MB-231-luc Breast Cancer Xenograft | 350 mg/kg | 24 hours | Slight recovery from 6-hour time point, but signal remained low | [4] |
| Bioluminescence Imaging (BLI) | Orthotopic Renca-luc Kidney Tumors | 250 mg/kg | 4 hours | >98% vascular shutdown | [1][2][3] |
| Photoacoustic Imaging | Orthotopic Renca-luc Kidney Tumors | Not specified | 30 minutes | Onset of hypoxiation | [1][3] |
| 19F MRI | MDA-MB-231 Tumors | 350 mg/kg | Over a period of 2 hours | Progressive hypoxiation | [1][5] |
Experimental Protocols
Protocol: In Vivo Bioluminescence Imaging to Evaluate this compound Efficacy
This protocol describes a typical workflow for assessing the vascular disrupting effects of this compound in a luciferase-expressing tumor xenograft model using bioluminescence imaging.
1. Animal Model and Tumor Implantation:
- Use an appropriate immunodeficient mouse model (e.g., SCID mice).
- Implant luciferase-expressing cancer cells (e.g., MDA-MB-231-luc) to form solid tumors. For breast cancer models, this is often in the mammary fat pad.
- Allow tumors to reach a predetermined size (e.g., approximately 110 mm³) before starting the experiment.[4]
2. Baseline Imaging:
- Administer the luciferin substrate to the mice (e.g., 120 mg/kg, subcutaneously).[4]
- After a consistent uptake time (e.g., 15-17 minutes), acquire baseline bioluminescence images using an in vivo imaging system (e.g., IVIS Spectrum).[4]
- Analyze the images to quantify the baseline signal intensity for each tumor.
3. This compound Administration:
- Immediately following baseline imaging, administer this compound intraperitoneally (IP) at the desired dose (e.g., 350 mg/kg).[1][4] A vehicle control group (e.g., saline) should be included.
4. Post-Treatment Imaging:
- At selected time points post-OXi8007 administration (e.g., 2, 4, 6, and 24 hours), repeat the imaging procedure.
- For each time point, administer a fresh dose of luciferin substrate.[4]
- Acquire and quantify the bioluminescence signal as in the baseline step.
5. Data Analysis:
- Normalize the BLI signal at each post-treatment time point to the baseline signal for each tumor.
- Compare the normalized signal intensity between the this compound-treated and vehicle-treated groups to determine the percentage of signal reduction.
Visualizations
Caption: this compound signaling pathway leading to vascular shutdown.
Caption: Experimental workflow for determining optimal imaging time.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Evaluating Therapeutic Efficacy of the Vascular Disrupting Agent this compound Against Kidney Cancer in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Vascular Disrupting Activity of OXi8006 in Endothelial Cells and Its Phosphate Prodrug this compound in Breast Tumor Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Factors affecting OXi8007 efficacy in preclinical studies
Welcome to the technical support center for OXi8007. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and address common issues encountered during preclinical studies involving this vascular disrupting agent (VDA).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a water-soluble phosphate prodrug that is converted into its active form, OXi8006, by non-specific phosphatases in the body.[1][2] OXi8006 then acts as a potent inhibitor of tubulin assembly by binding to the colchicine site on the tubulin heterodimer, primarily in rapidly proliferating endothelial cells of the tumor neovasculature.[1][3] This disruption of the microtubule network triggers a signaling cascade involving the activation of RhoA and its downstream effector, RhoA kinase (ROCK).[3][4] The cascade results in actin bundling and stress fiber formation, causing endothelial cells to change shape, round up, and detach from the microvascular lining.[1][4] This leads to a rapid collapse of the tumor's vascular network, shutting down blood flow, which in turn causes extensive tumor necrosis due to hypoxia.[1][5]
Q2: My this compound monotherapy shows a strong acute effect but fails to produce sustained tumor regression. Is this expected?
A2: Yes, this is a known characteristic of many vascular disrupting agents, including this compound. Preclinical studies report that this compound causes a rapid and significant shutdown of tumor vasculature within hours of administration.[2][4] For instance, in an MDA-MB-231-luc breast cancer model, over 93% of the bioluminescence signal was lost by 6 hours post-treatment.[3] However, a single treatment might not be sufficient for long-term tumor control, and some recovery of blood flow can occur.[4] Sustained therapeutic efficacy and significant tumor growth delay often require combination with other treatments like chemotherapy, tyrosine kinase inhibitors (TKIs), or immunotherapy.[1][2] For example, while this compound alone did not cause significant growth delay in Renca-luc tumors, its combination with checkpoint inhibitors improved survival.[6]
Q3: What factors can influence the efficacy of this compound in my experiments?
A3: Several factors can affect the performance of this compound:
-
Dosage: The antivascular effects of this compound are dose-dependent.[4] Higher doses generally lead to a more significant and sustained vascular shutdown.[5]
-
Tumor Vasculature: As a VDA, this compound's efficacy is dependent on a functional, albeit abnormal, tumor vascular network.[1] It specifically targets the poorly differentiated and rapidly proliferating neovasculature.[1][5]
-
Combination Therapy: The efficacy of this compound can be significantly enhanced when used in combination with other anticancer agents. Synergistic effects have been reported with checkpoint inhibitors (anti-PD-1 and anti-CTLA-4) and certain TKIs like cabozantinib.[1][6]
-
Tumor Model: The response can vary between different tumor types and models. Efficacy has been demonstrated in preclinical models of kidney, breast, and prostate cancer.[1]
Q4: Are there any known mechanisms of resistance to this compound?
A4: The provided preclinical literature does not detail specific acquired resistance mechanisms to this compound. However, general mechanisms of cancer drug resistance could theoretically apply. These include the upregulation of drug efflux pumps (like ABCC1/MRP1), alterations in the drug target (tubulin), or activation of bypass signaling pathways that promote cell survival.[7][8][9] A viable tumor rim often survives VDA treatment, which can lead to tumor regrowth. This surviving rim is a key target for combination therapies.
Q5: What are the potential side effects or toxicities associated with this compound?
A5: In preclinical models, this compound is generally reported to be well-tolerated with no overt toxicity at effective doses.[1][6] However, its chemical class (combretastatin analogues) is sometimes associated with cardiovascular effects, such as hypertension.[2] One study specifically monitoring blood pressure in mice after this compound administration (250 mg/kg) noted a minimal effect, with only a transient spike immediately following injection before returning to baseline.[2] It is crucial to monitor animal well-being and consider potential cardiovascular effects during experiments.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent vascular shutdown effect | 1. Improper drug preparation or storage.2. Variation in tumor size and vascularity.3. Incorrect dosage or administration route. | 1. Prepare this compound fresh before each use according to the supplier's instructions. 2. Start treatment when tumors reach a consistent size across all subjects. Use imaging to confirm vascularity if possible.3. Confirm dose calculations based on the most recent body weight. Ensure consistent intraperitoneal (IP) administration. |
| High variability in tumor growth delay | 1. Inconsistent tumor implantation.2. Heterogeneity of the tumor model.3. Animal health status. | 1. Ensure consistent cell numbers and implantation technique (e.g., orthotopic vs. subcutaneous).2. Acknowledge inherent model variability and increase group sizes to achieve statistical power.3. Monitor animal health closely; exclude animals that show signs of illness unrelated to the treatment. |
| Limited efficacy with combination therapy | 1. Suboptimal dosing schedule or sequence.2. Antagonistic interaction with the combination agent.3. Inappropriate choice of combination agent for the tumor model. | 1. Optimize the treatment schedule. VDAs are often administered prior to chemotherapy to trap the second agent within the tumor. For immunotherapy, scheduling may be different to leverage inflammatory responses.2. Review literature for known interactions between VDAs and your chosen drug class.3. Select combination agents based on the known molecular characteristics of your tumor model (e.g., use TKIs relevant to the model's signaling pathways). |
Data Presentation
Table 1: In Vitro Cytotoxicity of OXi8006 and this compound
| Compound | Assay | Cell Line / Target | Result | Reference |
|---|---|---|---|---|
| OXi8006 | Tubulin Assembly Inhibition | Tubulin | IC₅₀ = 1.1 µM | [1] |
| OXi8006 | Growth Inhibition | MDA-MB-231 (Human Breast Cancer) | GI₅₀ = 32 nM | [1] |
| OXi8006 | Growth Inhibition | Activated HUVECs | GI₅₀ = 41 nM | [1] |
| OXi8006 / this compound | Growth Inhibition | Activated HUVECs | GI₅₀ in low nanomolar range |[4] |
Table 2: In Vivo Efficacy of this compound in Preclinical Models
| Tumor Model | Treatment & Dose | Key Finding | Reference |
|---|---|---|---|
| MDA-MB-231-luc (Breast Cancer) | This compound (350 mg/kg) | >93% reduction in BLI signal at 6h | [3][4] |
| Renca-luc (Kidney Cancer) | This compound (250 mg/kg) | <2% of baseline BLI signal at 4h | [2] |
| Renca-luc (Kidney Cancer) | This compound + Cabozantinib | Significantly increased median survival time vs. monotherapy | [6] |
| Renca-luc (Kidney Cancer) | this compound + Checkpoint Inhibitors (αPD-1/αCTLA-4) | Improved survival over checkpoint inhibitors alone |[1][6] |
Experimental Protocols
1. In Vitro Wound Healing (Scratch) Assay
-
Objective: To assess the effect of this compound on tumor cell migration.
-
Methodology:
-
Seed Renca cells in a 6-well plate at a density of approximately 3 × 10⁵ cells per well.[2]
-
Allow cells to grow to full confluency.
-
Create a uniform "scratch" in the cell monolayer using a sterile 10 µL pipette tip.[2]
-
Gently wash with media to remove detached cells.
-
Add fresh media containing varying concentrations of this compound or OXi8006 (e.g., 0, 2.5, 5, 10 µM).[2]
-
Monitor wound closure over 48 hours using a live-cell imaging microscope.
-
Quantify the percentage of wound closure at different time points compared to the vehicle control.[2]
-
2. In Vivo Orthotopic Kidney Tumor Model
-
Objective: To evaluate the acute antivascular effects and long-term efficacy of this compound.
-
Methodology:
-
Animal Model: Use male BALB/c mice for the syngeneic Renca-luc (luciferase-expressing) kidney cancer model.[1]
-
Tumor Implantation: Surgically implant Renca-luc cells into the kidney to establish orthotopic tumors.
-
Tumor Monitoring: Monitor tumor growth weekly using Bioluminescence Imaging (BLI) following luciferin injection.[1]
-
Treatment Initiation: Begin treatment when tumor bioluminescence reaches a predetermined size (e.g., ~1 × 10⁶ photons/s total flux).[1]
-
Drug Administration: Administer this compound (e.g., 250 mg/kg) via intraperitoneal (IP) injection. For combination studies, administer other agents (e.g., cabozantinib, checkpoint inhibitors) according to the optimized schedule.[1][2]
-
Acute Effect Assessment: To measure vascular shutdown, perform dynamic BLI (dBLI) or Multispectral Optoacoustic Tomography (MSOT). Image animals at baseline (pre-treatment), and then at 4 hours and 24 hours post-OXi8007 administration.[1][2] A significant drop in signal indicates vascular disruption.[4]
-
Long-Term Efficacy Assessment: Continue twice-weekly treatments and monitor tumor growth via BLI and animal survival.[1] Record body weight to monitor toxicity.
-
Visualizations
Caption: Signaling pathway of this compound in tumor endothelial cells.
Caption: Workflow for a preclinical in vivo efficacy study of this compound.
Caption: Key factors influencing the preclinical efficacy of this compound.
References
- 1. Evaluating Therapeutic Efficacy of the Vascular Disrupting Agent this compound Against Kidney Cancer in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The vascular disrupting activity of OXi8006 in endothelial cells and its phosphate prodrug this compound in breast tumor xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Vascular Disrupting Activity of OXi8006 in Endothelial Cells and Its Phosphate Prodrug this compound in Breast Tumor Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The vascular disrupting activity of OXi8006 in endothelial cells and its phosphate prodrug this compound in breast tumor xeno… [ouci.dntb.gov.ua]
- 6. researchgate.net [researchgate.net]
- 7. adcreview.com [adcreview.com]
- 8. New discovery of drug resistance mechanism in tumor cells, CLOUD-CLONE CORP.(CCC) [cloud-clone.us]
- 9. The Different Mechanisms of Cancer Drug Resistance: A Brief Review - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Vascular Disrupting Agents OXi8007 and its Active Metabolite OXi8006
This guide provides a detailed comparison of the efficacy of the vascular disrupting agent (VDA) OXi8007 and its active metabolite, OXi8006. Developed for researchers, scientists, and professionals in drug development, this document synthesizes experimental data to offer an objective performance assessment of these compounds.
Introduction
OXi8006 is a potent indole-based, colchicine-site binding inhibitor of tubulin polymerization.[1] Its low aqueous solubility led to the development of this compound, a water-soluble disodium phosphate prodrug.[1] In vivo, this compound is rapidly converted to the active compound OXi8006 by abundant non-specific phosphatases.[1][2][3] This conversion is central to the in vivo efficacy of this compound, which primarily functions by delivering the active OXi8006 to the tumor vasculature. Both compounds exert their anticancer effects by disrupting the microtubule network in rapidly proliferating endothelial cells, leading to a shutdown of tumor blood flow and subsequent necrosis.[1][4][5]
Mechanism of Action
The primary mechanism of action for OXi8006, and consequently this compound in vivo, is the disruption of microtubule dynamics in activated endothelial cells.[1][2] OXi8006 binds to the colchicine site on tubulin, inhibiting its polymerization into microtubules.[1][6] This leads to microtubule depolymerization and triggers a signaling cascade that results in profound changes to the cell's cytoskeleton and morphology.[1][4][5][7]
A key signaling pathway involved is the activation of RhoA.[1] This leads to the activation of RhoA kinase (ROCK), which in turn increases the phosphorylation of myosin light chain (MLC).[1] The heightened MLC phosphorylation promotes the formation of actin stress fibers and increases focal adhesion formation, ultimately causing the endothelial cells to round up and detach, leading to vascular leakage and collapse of the tumor vasculature.[1][6]
In Vitro Efficacy
The in vitro activity of OXi8006 and this compound has been evaluated in various cell lines, including human umbilical vein endothelial cells (HUVECs) and cancer cell lines. OXi8006 consistently demonstrates potent cytotoxicity and inhibition of tubulin polymerization.[1][6] As a prodrug, this compound shows activity at higher concentrations in vitro, as its conversion to OXi8006 is required.[1]
| Compound | Assay | Cell Line/Target | IC50 / GI50 (µM) | Reference |
| OXi8006 | Tubulin Polymerization Inhibition | Tubulin | 1.1 | [1][6] |
| OXi8006 | Cytotoxicity (GI50) | Activated HUVECs | 0.041 | [2][6] |
| OXi8006 | Cytotoxicity (GI50) | MDA-MB-231 (Breast Cancer) | 0.032 | [2][6] |
| OXi8006 | Cytotoxicity (Average GI50) | NCI-H460, DU-145, SK-OV-3 | 0.0257 | [1][6] |
| This compound | Cytotoxicity (GI50) | Activated HUVECs | Not explicitly stated, but higher than OXi8006 | [1] |
| This compound | Cytotoxicity (GI50) | MDA-MB-231 (Breast Cancer) | Not explicitly stated, but higher than OXi8006 | [1] |
| OXi8006 | Cell Cycle Arrest (G2/M) | Activated HUVECs | 0.025 - 0.050 | [1] |
| This compound | Cell Cycle Arrest (G2/M) | Activated HUVECs | 0.100 - 0.250 | [1] |
In Vivo Efficacy
In vivo studies in xenograft mouse models demonstrate the potent vascular disrupting activity of this compound. Following administration, this compound is converted to OXi8006, leading to a rapid and significant shutdown of blood flow within the tumor.
| Compound | Animal Model | Tumor Type | Dose | Key Findings | Reference |
| This compound | SCID Mice | MDA-MB-231-luc (Breast Cancer) | 350 mg/kg | >93% reduction in bioluminescence signal by 6 hours, indicating severe vascular shutdown. | [1][4] |
| This compound | SCID Mice | PC-3 (Prostate Cancer) | Not specified | Pronounced interference with tumor vasculature observed via color Doppler ultrasound. | [8] |
| This compound | BALB/c Mice | Renca-luc (Kidney Cancer) | 250 mg/kg | >98% vascular shutdown within 4 hours, confirmed by bioluminescence imaging and photoacoustic imaging. | [2][9] |
Experimental Protocols
Cytotoxicity Assay (Sulforhodamine B Assay)
The sulforhodamine B (SRB) assay is utilized to measure drug-induced cytotoxicity.[1]
-
Cells (e.g., HUVECs, MDA-MB-231) are seeded in 96-well plates and allowed to attach for 24-48 hours.
-
Serial dilutions of the test compounds (OXi8006 or this compound) are added to the wells.
-
After a 48-hour incubation period, the cells are fixed with trichloroacetic acid.
-
The fixed cells are stained with SRB dye.
-
The unbound dye is washed away, and the protein-bound dye is solubilized.
-
The absorbance is read on a plate reader to determine cell viability, from which GI50 values are calculated.[1]
Cell Cycle Analysis
Flow cytometry is employed to determine the effect of the compounds on the cell cycle.
-
HUVECs are treated with various concentrations of OXi8006 or this compound for 24 hours.
-
Cells are harvested, washed, and fixed in ethanol.
-
The fixed cells are treated with RNase and stained with a fluorescent DNA-binding dye (e.g., propidium iodide).
-
The DNA content of individual cells is measured using a flow cytometer.
-
The distribution of cells in the G1, S, and G2/M phases of the cell cycle is analyzed to identify any cell cycle arrest.[1]
In Vivo Vascular Disruption Assessment (Bioluminescence Imaging)
Dynamic bioluminescence imaging (BLI) is used to quantify the vascular disrupting effects of this compound in tumor xenografts expressing luciferase.[1]
-
Mice bearing luciferase-expressing tumors (e.g., MDA-MB-231-luc) are used.
-
A baseline bioluminescence image is acquired after the administration of luciferin substrate.
-
This compound is administered to the mice, typically via intraperitoneal injection.
-
At various time points post-treatment (e.g., 2, 6, and 24 hours), luciferin is re-administered, and new bioluminescence images are captured.
-
A reduction in the bioluminescence signal indicates a disruption in blood flow, as the delivery of the luciferin substrate to the tumor is compromised.[1][3]
Visualizations
References
- 1. The Vascular Disrupting Activity of OXi8006 in Endothelial Cells and Its Phosphate Prodrug this compound in Breast Tumor Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Evaluating Therapeutic Efficacy of the Vascular Disrupting Agent this compound Against Kidney Cancer in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The vascular disrupting activity of OXi8006 in endothelial cells and its phosphate prodrug this compound in breast tumor xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of a 2-Aryl-3-Aroyl-Indole Salt (this compound) Resembling Combretastatin A-4 with Application as a Vascular Disrupting Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Head-to-Head Battle of Second-Generation VDAs: OXi8007 vs. OXi4503
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of two prominent second-generation vascular disrupting agents (VDAs), OXi8007 and OXi4503. By examining their mechanisms of action, preclinical efficacy, and available experimental data, this document aims to illuminate the key differences and potential advantages of each compound.
Vascular disrupting agents represent a promising class of anticancer therapies that target the established tumor vasculature, leading to a rapid shutdown of blood flow and subsequent tumor necrosis. This compound and OXi4503 have emerged as significant second-generation VDAs, building upon the foundation of earlier compounds with enhanced potency and, in the case of OXi4503, a novel dual mechanism of action.
At a Glance: Key Differences
| Feature | This compound | OXi4503 |
| Primary Mechanism | Tubulin Polymerization Inhibition | Tubulin Polymerization Inhibition |
| Secondary Mechanism | - | Direct cytotoxicity via orthoquinone metabolite |
| Signaling Pathway | Induces RhoA activation, leading to cytoskeletal collapse in endothelial cells. | Induces endothelial cell apoptosis. |
| Reported Potency | Potent VDA with rapid vascular shutdown. | Considered more potent than first-generation VDAs like CA4P; ED50 for blood vessel shutdown reported at 3 mg/kg compared to 43 mg/kg for CA4P.[1] |
| Key Feature | Targets endothelial cell cytoskeleton via RhoA signaling. | Dual-action VDA with both anti-vascular and direct tumor cell killing properties.[1][2][3] |
Mechanism of Action: A Tale of Two Pathways
Both this compound and OXi4503 initiate their antivascular effects by binding to tubulin, a critical component of the cellular cytoskeleton. This interaction disrupts microtubule dynamics, leading to the collapse of the endothelial cell structure that lines tumor blood vessels. However, the downstream consequences of this initial event diverge significantly between the two agents.
This compound: Orchestrating Endothelial Collapse via RhoA
This compound, a water-soluble phosphate prodrug of the active compound OXi8006, triggers a specific signaling cascade within endothelial cells. Following its conversion to OXi8006, it binds to tubulin, leading to microtubule depolymerization. This event activates the small GTPase RhoA, a key regulator of the actin cytoskeleton. Activation of RhoA initiates a signaling pathway that results in the formation of stress fibers and ultimately, the collapse of the endothelial cell cytoskeleton. This cellular contraction and disruption of cell-cell junctions leads to the rapid shutdown of tumor blood flow.[4][5]
This compound Signaling Pathway. This diagram illustrates the proposed mechanism of action for this compound, starting from its conversion to the active form OXi8006, which then leads to vascular disruption through the RhoA signaling pathway.
OXi4503: A Two-Pronged Attack on Tumors
OXi4503, a combretastatin A1 diphosphate analog, also functions as a potent VDA by disrupting tubulin polymerization in endothelial cells, leading to apoptosis and the collapse of tumor vasculature.[2][3][6] However, OXi4503 possesses a unique and powerful secondary mechanism. It is metabolized in the tumor microenvironment to a reactive orthoquinone species. This metabolite can then exert direct cytotoxic effects on tumor cells, providing a dual-action therapeutic approach that targets both the tumor's blood supply and the cancer cells themselves.[1][2][7] This dual functionality may contribute to its reported higher potency and ability to leave a smaller viable tumor rim after treatment compared to first-generation VDAs.[1][8]
OXi4503 Dual Mechanism of Action. This diagram illustrates the two distinct mechanisms of OXi4503: its role as a vascular disrupting agent leading to vascular collapse and its direct cytotoxic effect on tumor cells following metabolic activation.
Preclinical Efficacy: A Comparative Overview
Direct head-to-head preclinical studies comparing this compound and OXi4503 are limited in the public domain. However, individual studies provide insights into their respective potencies and activities.
This compound In Vivo Performance
Studies have demonstrated the potent and rapid dose-dependent antivascular activity of this compound in various tumor xenograft models. For instance, in an MDA-MB-231-luc breast cancer model, treatment with this compound resulted in a greater than 98% shutdown of vascular function within 4 hours, as measured by bioluminescence imaging.[4] Histological analysis confirmed extensive hemorrhage within the tumor following treatment.[4] In a kidney cancer model, this compound also demonstrated rapid acute vascular shutdown.[4]
OXi4503 In Vivo Performance
Preclinical studies have highlighted the significant antivascular effects of OXi4503. In a study comparing it to the first-generation VDA combretastatin A4-phosphate (CA4P), single doses of OXi4503 (25 mg/kg) resulted in an 80% to 90% reduction in tumor perfusion 4 hours after treatment, with a significantly slower recovery of perfusion compared to CA4P.[8] Histological evidence also showed a smaller viable rim of tumor tissue remaining after OXi4503 treatment compared to CA4P.[8] Furthermore, OXi4503 has been shown to cause immediate tumor vasculature collapse and subsequent widespread central necrosis in a murine model of colorectal liver metastases.[6]
Experimental Protocols
Cytotoxicity Assay (General Protocol)
This protocol can be adapted to determine the half-maximal inhibitory concentration (IC50) of both this compound and OXi4503 against various cancer cell lines.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compound (this compound or OXi4503) in culture medium. Remove the existing medium from the cells and add the compound-containing medium. Include vehicle-treated wells as a negative control.
-
Incubation: Incubate the plates for a specified period (e.g., 48-72 hours) at 37°C in a humidified incubator.
-
Viability Assessment: Use a suitable viability assay, such as the MTT or Sulforhodamine B (SRB) assay, to determine the percentage of viable cells.
-
Data Analysis: Plot the percentage of cell viability against the compound concentration and use a non-linear regression analysis to calculate the IC50 value.[5]
In Vivo Vascular Disruption Assessment using Bioluminescence Imaging (BLI)
This protocol is suitable for evaluating the vascular disrupting effects of this compound and OXi4503 in tumor models expressing luciferase.
-
Animal Model: Use immunodeficient mice bearing luciferase-expressing tumors (e.g., MDA-MB-231-luc).
-
Baseline Imaging: Anesthetize the mice and administer the luciferin substrate via intraperitoneal injection. Acquire baseline bioluminescence images using an in vivo imaging system.
-
VDA Administration: Administer this compound or OXi4503 at the desired dose and route.
-
Post-Treatment Imaging: At various time points post-VDA administration (e.g., 4, 24, 48 hours), repeat the luciferin injection and imaging procedure.
-
Data Analysis: Quantify the bioluminescent signal from the tumor region of interest at each time point. A decrease in signal intensity indicates a reduction in blood flow and vascular function.[9][10][11][12][13]
RhoA Activation Assay
This assay can be used to confirm the mechanism of action of this compound.
-
Cell Lysis: Treat endothelial cells with this compound for a specified time, then lyse the cells in a buffer that preserves protein activity.
-
Pull-down Assay: Use a commercially available RhoA activation assay kit, which typically involves incubating the cell lysates with a Rho-binding domain (RBD) of a Rho effector protein (e.g., Rhotekin) conjugated to agarose beads. The activated, GTP-bound RhoA will bind to the RBD beads.
-
Western Blotting: Elute the bound proteins from the beads and separate them by SDS-PAGE. Transfer the proteins to a membrane and probe with an anti-RhoA antibody to detect the amount of activated RhoA.[14][15][16][17][18]
Quantification of Tumor Necrosis
This method can be used to compare the extent of necrosis induced by this compound and OXi4503.
-
Tissue Collection and Preparation: Excise tumors from treated and control animals at a predetermined endpoint. Fix the tumors in formalin and embed them in paraffin.
-
Histological Staining: Section the paraffin-embedded tumors and stain them with Hematoxylin and Eosin (H&E).
-
Image Analysis: Acquire digital images of the H&E-stained tumor sections. Use image analysis software to quantify the total tumor area and the necrotic area (identifiable by characteristic morphological changes such as loss of cell structure and intense eosinophilic staining).
-
Calculation: Express the extent of necrosis as a percentage of the total tumor area.[19][20][21]
Conclusion
Both this compound and OXi4503 represent significant advancements in the field of vascular disrupting agents. This compound's well-defined mechanism of action through the RhoA signaling pathway provides a clear target for further investigation and potential combination therapies. OXi4503's dual mechanism, combining vascular disruption with direct cytotoxicity, offers a potentially more potent and comprehensive antitumor strategy. The choice between these two agents for a specific research or therapeutic application will depend on the desired mechanism of action, the tumor type being targeted, and the potential for synergistic combinations with other anticancer agents. Further head-to-head comparative studies are warranted to fully elucidate the relative strengths and weaknesses of these promising second-generation VDAs.
References
- 1. researchgate.net [researchgate.net]
- 2. Evaluation of cell death mechanisms induced by the vascular disrupting agent OXi4503 during a phase I clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of cell death mechanisms induced by the vascular disrupting agent OXi4503 during a phase I clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluating Therapeutic Efficacy of the Vascular Disrupting Agent this compound Against Kidney Cancer in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Effect of vascular targeting agent Oxi4503 on tumor cell kinetics in a mouse model of colorectal liver metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Effect of the second-generation vascular disrupting agent OXi4503 on tumor vascularity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 2024.sci-hub.st [2024.sci-hub.st]
- 10. uab.edu [uab.edu]
- 11. researchgate.net [researchgate.net]
- 12. youtube.com [youtube.com]
- 13. Bioluminescence Imaging [protocols.io]
- 14. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 15. cellbiolabs.com [cellbiolabs.com]
- 16. cellbiolabs.com [cellbiolabs.com]
- 17. scribd.com [scribd.com]
- 18. sc.edu [sc.edu]
- 19. researchgate.net [researchgate.net]
- 20. Semi-Automated Volumetric Quantification of Tumor Necrosis in Soft Tissue Sarcoma Using Contrast Enhanced MRI - PMC [pmc.ncbi.nlm.nih.gov]
- 21. medicaljournalssweden.se [medicaljournalssweden.se]
OXi8007: Histological Validation of a Potent Vascular Disrupting Agent
A Comparative Guide for Researchers and Drug Development Professionals
OXi8007, a second-generation vascular disrupting agent (VDA), has demonstrated significant anti-tumor activity in preclinical studies by selectively targeting and collapsing the tumor vasculature, leading to extensive tumor necrosis. This guide provides a comprehensive comparison of this compound's anti-vascular effects, validated through histological analysis, with other established VDAs. The information is intended for researchers, scientists, and drug development professionals seeking to understand the efficacy and mechanism of this promising anti-cancer agent.
Comparative Analysis of Anti-Vascular Activity
This compound is a water-soluble phosphate prodrug of OXi8006, an indole-based tubulin-binding compound. In vivo, this compound is rapidly converted to the active agent OXi8006 by non-specific phosphatases. OXi8006 then exerts its potent anti-vascular effects.[1]
Histological analyses of tumor xenografts treated with this compound have consistently confirmed its robust vascular-disrupting capabilities. Studies in various cancer models, including breast and kidney cancer, have shown that this compound induces rapid and extensive hemorrhagic necrosis within the tumor core.
While direct quantitative histological comparisons with other VDAs are not extensively detailed in publicly available literature, the qualitative evidence strongly supports this compound's potent activity. For instance, in a study using a Renca kidney tumor model, histological analysis confirmed extensive intratumoral hemorrhage just four hours after treatment with this compound.[1] Similarly, in MDA-MB-231 breast cancer xenografts, histological staining for perfused blood vessels confirmed a significant shutdown of blood flow in this compound-treated tumors compared to controls.
For a clearer understanding, the following table summarizes the available data on the anti-vascular effects of this compound and a well-established VDA, Combretastatin A4-Phosphate (CA4P).
| Feature | This compound | Combretastatin A4-Phosphate (CA4P) |
| Mechanism of Action | Tubulin-binding agent, leading to microtubule depolymerization and RhoA-mediated endothelial cell disruption.[1] | Tubulin-binding agent, causing microtubule depolymerization and subsequent vascular shutdown.[2][3] |
| Tumor Model | MDA-MB-231 (Breast), Renca (Kidney)[1] | Rhabdomyosarcoma-1 (Hepatic and Subcutaneous)[4] |
| Histological Findings | Extensive intratumoral hemorrhage and necrosis.[1] | Massive intratumoral necrosis.[4] |
| Quantitative Necrosis | Data not available in searched literature. | Hepatic tumors: ~78% necrosis at 4 hours post-treatment.[4] |
| Vascular Permeability | Increased, leading to vascular leakage. | Increased endothelial cell permeability.[2][3] |
| Microvessel Density (MVD) | Data not available in searched literature. | Significant decrease in vessel density in responsive tumors.[4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for key experiments cited in the evaluation of this compound's anti-vascular activity.
In Vivo Tumor Xenograft Studies
-
Cell Culture: Human breast cancer (MDA-MB-231) or murine kidney cancer (Renca) cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Animal Models: Immunocompromised mice (e.g., SCID or nude mice) are used for xenograft implantation.
-
Tumor Implantation: A suspension of cancer cells is injected subcutaneously or orthotopically into the mice. Tumors are allowed to grow to a palpable size.
-
Drug Administration: this compound, dissolved in a suitable vehicle (e.g., saline), is administered to the tumor-bearing mice, typically via intraperitoneal injection. A control group receives the vehicle alone.
-
Monitoring: Tumor growth is monitored regularly using calipers. Advanced imaging techniques like bioluminescence imaging (BLI) or photoacoustic imaging can be used to non-invasively assess vascular shutdown in real-time.
-
Tissue Collection and Processing: At predetermined time points after treatment, mice are euthanized, and tumors are excised. The tumors are then fixed in 10% neutral buffered formalin and embedded in paraffin for histological analysis.
Histological Analysis
1. Hematoxylin and Eosin (H&E) Staining for Necrosis Assessment:
-
Deparaffinization and Rehydration: Paraffin-embedded tumor sections (5 µm) are deparaffinized in xylene and rehydrated through a series of graded ethanol solutions to water.
-
Hematoxylin Staining: Slides are immersed in hematoxylin solution to stain cell nuclei blue/purple.
-
Differentiation: Excess hematoxylin is removed by a brief wash in an acidic alcohol solution.
-
Bluing: Slides are rinsed in a weak alkaline solution to turn the nuclear stain blue.
-
Eosin Staining: Slides are counterstained with eosin solution, which stains the cytoplasm and extracellular matrix in varying shades of pink.
-
Dehydration and Mounting: The stained sections are dehydrated through graded ethanol and cleared in xylene before being coverslipped with a mounting medium.
-
Analysis: The extent of tumor necrosis is quantified using image analysis software to calculate the percentage of necrotic area relative to the total tumor area.
2. Immunohistochemistry (IHC) for Microvessel Density (MVD) Assessment:
-
Antigen Retrieval: Deparaffinized and rehydrated tumor sections undergo heat-induced epitope retrieval to unmask the target antigen (e.g., CD31).
-
Blocking: Sections are incubated with a blocking solution (e.g., hydrogen peroxide followed by a protein block) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Slides are incubated with a primary antibody specific for an endothelial cell marker, such as anti-CD31.
-
Secondary Antibody and Detection: A labeled secondary antibody that binds to the primary antibody is applied, followed by a substrate-chromogen system (e.g., DAB) to produce a colored precipitate at the antigen site.
-
Counterstaining: Sections are lightly counterstained with hematoxylin to visualize cell nuclei.
-
Dehydration and Mounting: The slides are dehydrated, cleared, and coverslipped.
-
Analysis: Microvessel density is determined by counting the number of stained vessels in several high-power fields ("hot spots") within the tumor section.
Visualizing the Mechanism and Workflow
To further elucidate the processes involved, the following diagrams, generated using the DOT language, illustrate this compound's signaling pathway and the experimental workflow for its histological validation.
Caption: this compound Signaling Pathway in Endothelial Cells.
Caption: Experimental Workflow for Histological Validation.
Conclusion
Histological analysis serves as a critical tool in validating the anti-vascular activity of this compound. The available evidence robustly demonstrates its ability to induce rapid and extensive tumor necrosis by targeting the tumor vasculature. While direct quantitative comparisons with other VDAs from histological data are not yet comprehensively published, the qualitative findings, in conjunction with data from other imaging modalities, position this compound as a highly potent vascular disrupting agent. Further studies providing detailed quantitative histological comparisons will be invaluable in fully elucidating its therapeutic potential relative to other agents in the class.
References
- 1. researchgate.net [researchgate.net]
- 2. Combretastatin A4 phosphate induces rapid regression of tumor neovessels and growth through interference with vascular endothelial-cadherin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Combretastatin A4 phosphate induces rapid regression of tumor neovessels and growth through interference with vascular endothelial-cadherin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Diverse Responses to Vascular Disrupting Agent Combretastatin A4 Phosphate: A Comparative Study in Rats with Hepatic and Subcutaneous Tumor Allografts Using MRI Biomarkers, Microangiography, and Histopathology - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling Tumor Necrosis: A Comparative Guide to OXi8007's Efficacy Using Bioluminescence Imaging
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the vascular disrupting agent (VDA) OXi8007 in inducing tumor necrosis, with a focus on its correlation with bioluminescence imaging (BLI). We present supporting experimental data, detailed protocols, and a comparative analysis with other alternatives to aid in the evaluation of this potent anti-cancer agent.
This compound, a second-generation indole-based vascular disrupting agent, has demonstrated significant potential in preclinical cancer models. Its primary mechanism involves the selective disruption of established tumor vasculature, leading to a rapid shutdown of blood flow, subsequent hypoxia, and ultimately, extensive tumor necrosis. Bioluminescence imaging serves as a powerful, non-invasive tool to monitor this vascular shutdown in real-time, providing a surrogate marker for therapeutic efficacy. A decrease in BLI signal directly correlates with the disruption of blood vessel integrity, preventing the delivery of luciferin substrate to the luciferase-expressing tumor cells.
Correlating Bioluminescence Imaging with Tumor Necrosis
Dynamic bioluminescence imaging is a robust method for quantifying the anti-vascular effects of this compound. Studies have shown a dramatic reduction in BLI signal within hours of this compound administration, indicating a rapid and profound vascular shutdown. This loss of signal has been histologically correlated with extensive tumor necrosis.
In a key study involving an MDA-MB-231-luc breast cancer xenograft model, this compound treatment (350 mg/kg) resulted in a greater than 93% reduction in the BLI signal by 6 hours post-treatment. This significant decrease in bioluminescence was confirmed by histological analysis, which revealed widespread necrosis in the tumor core. A persistent "viable rim" of tumor tissue was often observed at the interface with normal tissue, a characteristic feature of VDA action where the more stable, normal vasculature is less affected.
Comparative Analysis: this compound vs. Combretastatin A4-Phosphate (CA4P)
This compound has been compared to the well-characterized VDA, Combretastatin A4-Phosphate (CA4P). While both agents induce a rapid vascular shutdown, this compound has demonstrated a more sustained effect. In comparative studies, although both drugs caused a significant drop in BLI signal at 6 hours, tumors treated with CA4P showed a significant recovery of the signal by 24 hours. In contrast, the BLI signal in this compound-treated tumors remained significantly suppressed, suggesting a more prolonged and potentially more effective vascular disruption.
| Agent | Dose | Tumor Model | Time Point | Mean Maximum BLI Signal Reduction (%) |
| This compound | 350 mg/kg | MDA-MB-231-luc | 6 hours | >93% |
| This compound | 350 mg/kg | MDA-MB-231-luc | 24 hours | ~87% |
| CA4P | 120 mg/kg | MDA-MB-231-luc | 6 hours | Significant Reduction |
| CA4P | 120 mg/kg | MDA-MB-231-luc | 24 hours | Significant Recovery vs. 6h |
Table 1: Comparison of BLI Signal Reduction by this compound and CA4P. This table summarizes the quantitative data on the reduction of the mean maximum bioluminescence imaging (BLI) signal in MDA-MB-231-luc breast cancer xenografts following treatment with this compound and CA4P. Data is compiled from published studies.
Experimental Protocols
Bioluminescence Imaging (BLI) Protocol
-
Animal Model: Utilize immunodeficient mice (e.g., SCID or nude mice) bearing tumors derived from luciferase-expressing cancer cells (e.g., MDA-MB-231-luc). Tumors are typically established subcutaneously or orthotopically.
-
Baseline Imaging: Prior to treatment, acquire a baseline BLI image. Anesthetize the mice (e.g., with isoflurane) and administer the luciferin substrate (e.g., D-luciferin, 150 mg/kg) via intraperitoneal (IP) injection. Image the mice using an in vivo imaging system (e.g., IVIS) approximately 10-15 minutes post-luciferin injection.
-
Treatment Administration: Administer this compound (e.g., 350 mg/kg, IP) or a comparator agent.
-
Post-Treatment Imaging: Acquire BLI images at various time points post-treatment (e.g., 2, 6, and 24 hours). For each time point, re-anesthetize the mice and inject a fresh dose of luciferin.
-
Data Analysis: Quantify the bioluminescent signal from a defined region of interest (ROI) encompassing the tumor. Express the data as a percentage of the baseline signal for each mouse.
Histological Assessment of Tumor Necrosis
-
Fixation and Processing: Fix the tumors in 10% neutral buffered formalin for 24-48 hours. Subsequently, process the tissues through graded alcohols and xylene and embed in paraffin.
-
Sectioning and Staining: Cut 5 µm sections from the paraffin-embedded blocks and stain with Hematoxylin and Eosin (H&E).
-
Microscopic Evaluation: Examine the H&E stained slides under a light microscope to identify areas of viable tumor, necrosis, and stroma. Necrotic areas are typically characterized by loss of cellular detail, eosinophilic cytoplasm, and pyknotic or absent nuclei.
-
Quantification of Necrosis: Capture digital images of the entire tumor section. Using image analysis software (e.g., ImageJ), manually or semi-automatically delineate the areas of necrosis and the total tumor area. Calculate the percentage of necrosis as: (Area of Necrosis / Total Tumor Area) x 100.
This compound Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed mechanism of action of this compound and the typical experimental workflow for its evaluation.
Figure 1: this compound Signaling Pathway. This diagram illustrates the proposed mechanism of action for this compound.
Figure 2: Experimental Workflow. This diagram outlines the key steps in evaluating this compound's efficacy.
The Synergistic Potential of OXi8007 with Radiotherapy in Solid Tumors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The combination of vascular disrupting agents (VDAs) with radiotherapy represents a promising strategy to enhance the treatment efficacy for solid tumors. OXi8007, a next-generation indole-based VDA, has demonstrated potent anti-vascular and anti-tumor effects in preclinical models. While direct clinical or preclinical data on the synergistic effects of this compound specifically with radiotherapy are not yet publicly available, extensive research on other VDAs with similar mechanisms of action, such as Combretastatin A4-Phosphate (CA4P), provides a strong rationale for this combination. This guide objectively compares the anticipated synergistic effects of this compound with radiotherapy, drawing parallels from existing data on comparable agents, and provides detailed experimental insights for future research.
Mechanism of Action: this compound as a Potent Vascular Disrupting Agent
This compound is a water-soluble prodrug that is rapidly converted in vivo to its active metabolite, OXi8006.[1] OXi8006 exerts its anti-tumor effects by targeting the tumor's established vasculature. It binds to the colchicine site on β-tubulin in endothelial cells, leading to the depolymerization of microtubules.[1][2] This disruption of the endothelial cytoskeleton triggers a cascade of events, including the activation of RhoA kinase (ROCK), leading to actin stress fiber formation and increased endothelial cell permeability.[2][3] The ultimate result is a rapid and selective shutdown of blood flow within the tumor, leading to extensive tumor necrosis and hypoxia.[1][2]
Synergistic Rationale with Radiotherapy
The combination of a VDA like this compound with radiotherapy is based on a complementary attack on the tumor. Radiotherapy is most effective against well-oxygenated, proliferating cells, which are typically found at the tumor periphery. Conversely, VDAs are highly effective at inducing necrosis in the poorly vascularized and often hypoxic core of the tumor. The surviving, well-oxygenated tumor rim remains sensitive to subsequent radiotherapy. This spatial cooperation is a key principle behind the anticipated synergy.
Comparative Preclinical and Clinical Data: Insights from Combretastatin A4-Phosphate (CA4P)
Given the absence of direct data for this compound with radiotherapy, we present data from studies on CA4P (fosbretabulin), a well-characterized VDA that also functions as a tubulin-binding agent. These findings provide a strong basis for predicting the potential efficacy of an this compound-radiotherapy combination.
Preclinical Evidence
Numerous preclinical studies have demonstrated the enhanced anti-tumor effects of combining CA4P with radiotherapy in various solid tumor models.
| Tumor Model | Treatment Regimen | Key Findings | Reference |
| C3H Mammary Carcinoma (mice) | CA4P (250 mg/kg) + Single-dose radiation | Significant enhancement of tumor growth delay compared to either treatment alone. | [3] |
| KHT Sarcoma (mice) | CA4P + Radiation | Enhanced radiation-induced cell killing. | [4] |
| Murine C3H Mammary Carcinoma | CA1P (a potent CA4P analog) + Fractionated radiation (3x5-20 Gy or 30x2 Gy) | CA1P enhanced radiation response regardless of the schedule or interval between VDA and radiation. | [2] |
Clinical Evidence
Clinical trials have also explored the combination of CA4P with radiotherapy, showing promising results in terms of safety and efficacy.
| Cancer Type | Clinical Trial Phase | Treatment Regimen | Key Findings | Reference |
| Non-Small-Cell Lung Cancer (NSCLC) | Phase Ib | CA4P (50-63 mg/m²) + Radiotherapy (27 Gy in 6 fractions) | The combination was well-tolerated and showed responses in 7 of 18 patients. | [5] |
| NSCLC | - | CA4P (50 mg/m²) + Radiotherapy (27 Gy in 6 fractions) | Radiotherapy enhanced the tumor antivascular activity of CA4P, leading to sustained tumor vascular shutdown. | [6] |
| Prostate Adenocarcinoma, Head and Neck Squamous Cell Carcinoma | Phase Ib | CA4P + Radiotherapy | The combination appeared well-tolerated in most patients. | [5] |
Experimental Protocols: A Framework for Investigation
Detailed experimental protocols are crucial for the rigorous evaluation of VDA-radiotherapy combinations. Below is a generalized protocol based on preclinical studies with CA4P, which can be adapted for this compound.
In Vivo Tumor Growth Delay Studies
-
Animal Model: Immunocompromised mice (e.g., BALB/c nude) are typically used.
-
Tumor Implantation: Human solid tumor cells (e.g., human prostate PC3, breast MDA-MB-231, or kidney Renca) are injected subcutaneously or orthotopically.[1]
-
Treatment Groups:
-
Control (vehicle)
-
This compound alone
-
Radiotherapy alone
-
This compound + Radiotherapy
-
-
Drug Administration: this compound is administered intraperitoneally (IP) at a predetermined optimal dose (e.g., 250-350 mg/kg in mice).[1]
-
Radiotherapy: Localized tumor irradiation is delivered using a small animal irradiator at a specified dose and fractionation schedule (e.g., single dose of 5-10 Gy or fractionated doses).
-
Timing of Combination: The timing between VDA administration and radiotherapy is a critical variable to investigate. Studies with CA4P suggest that administering the VDA shortly before or after radiation can be effective.[2][4]
-
Endpoint Measurement: Tumor volume is measured regularly (e.g., every 2-3 days) with calipers. Tumor growth delay, defined as the time for tumors to reach a predetermined size, is the primary endpoint.
Future Directions and Conclusion
While direct experimental evidence for the combination of this compound and radiotherapy is currently lacking, the wealth of data from similar VDAs like CA4P provides a compelling rationale for its investigation. The potent vascular-disrupting mechanism of this compound, coupled with the well-established principles of radiobiology, suggests a high potential for synergistic anti-tumor activity.
Future preclinical studies should focus on determining the optimal dosing and scheduling of this compound with various radiotherapy regimens in a range of solid tumor models. Advanced imaging techniques, such as dynamic contrast-enhanced magnetic resonance imaging (DCE-MRI), can be employed to non-invasively assess the impact on tumor vasculature and perfusion. Such studies are critical to pave the way for clinical trials and potentially establish a new and effective combination therapy for solid tumors.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Topical TLR7 agonist and radiotherapy in patients with metastatic breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metal-based NanoEnhancers for Future Radiotherapy: Radiosensitizing and Synergistic Effects on Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Clinical and Preclinical Outcomes of Combining Targeted Therapy With Radiotherapy [frontiersin.org]
- 6. Combining Radiation and Immunotherapy: A New Systemic Therapy for Solid tumors? - PMC [pmc.ncbi.nlm.nih.gov]
OXi8007: A Comparative Analysis of its Anti-Cancer Efficacy Across Diverse Cancer Cell Lines
For Immediate Release
OXi8007, a second-generation dual-mechanism vascular disrupting agent (VDA), has demonstrated significant potential in preclinical studies for the treatment of various solid tumors. This guide provides a comprehensive comparative analysis of this compound's performance in different cancer cell lines, offering researchers, scientists, and drug development professionals a detailed overview of its efficacy, mechanism of action, and relevant experimental protocols.
This compound is a water-soluble phosphate prodrug of OXi8006. In the body, this compound is rapidly converted to its active form, OXi8006, by phosphatases. OXi8006 exerts its anti-cancer effects through two primary mechanisms: the disruption of the tumor's blood supply and direct cytotoxicity to cancer cells.
Quantitative Efficacy of OXi8006 in Cancer Cell Lines
The following table summarizes the in vitro growth inhibition (GI50) of OXi8006, the active metabolite of this compound, against a panel of human cancer cell lines. The GI50 value represents the concentration of the drug that inhibits cell growth by 50%.
| Cell Line | Cancer Type | GI50 (nM) | Reference |
| MDA-MB-231 | Breast Cancer | 32 | [1] |
| NCI-H460 | Lung Cancer | Average of 25.7 (with DU-145 and SK-OV-3) | [1][2] |
| DU-145 | Prostate Cancer | Average of 25.7 (with NCI-H460 and SK-OV-3) | [1][2] |
| SK-OV-3 | Ovarian Cancer | 3.45 | [3] |
In Vivo Efficacy of this compound in Xenograft Models
This compound has demonstrated potent anti-tumor activity in various mouse xenograft models, leading to significant vascular shutdown and inhibition of tumor growth.
| Cancer Cell Line | Xenograft Model | Key Findings | Reference |
| MDA-MB-231-luc | Breast Cancer | >93% reduction in bioluminescence signal 6 hours post-treatment, indicating rapid and extensive vascular shutdown. | [2][3] |
| Renca-luc | Kidney Cancer | >98% vascular shutdown within 4 hours. Combination with cabozantinib significantly increased median survival time. | |
| PC3 | Prostate Cancer | Effective vascular disruption. | [1] |
Mechanism of Action: A Dual Assault on Cancer
This compound, through its active form OXi8006, targets the tumor microenvironment and cancer cells directly.
-
Vascular Disruption: OXi8006 binds to tubulin in rapidly proliferating endothelial cells lining the tumor blood vessels. This disrupts the microtubule cytoskeleton, leading to a cascade of events that includes the activation of the RhoA signaling pathway.[2] This ultimately causes the endothelial cells to change shape, increasing vascular permeability and leading to a rapid shutdown of blood flow within the tumor. This deprives the cancer cells of essential oxygen and nutrients, causing extensive tumor necrosis.[2]
-
Direct Cytotoxicity: OXi8006 also exhibits direct cytotoxic effects on cancer cells by inhibiting tubulin polymerization, a critical process for cell division. This leads to an arrest of the cell cycle at the G2/M phase and subsequent induction of apoptosis (programmed cell death).[2][4]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the key signaling pathway involved in this compound's vascular disrupting activity and a typical experimental workflow for evaluating its in vivo efficacy.
Caption: this compound's vascular disruption mechanism.
Caption: Typical workflow for an in vivo xenograft study.
Experimental Protocols
In Vitro Cytotoxicity Assay (Sulforhodamine B Assay)
This protocol is adapted from studies evaluating the cytotoxicity of OXi8006.[2]
-
Cell Plating: Seed cancer cells (e.g., MDA-MB-231, NCI-H460, DU-145, SK-OV-3) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Drug Treatment: Add serial dilutions of OXi8006 (or this compound) to the wells and incubate for 48-72 hours.
-
Cell Fixation: Gently aspirate the media and fix the cells by adding cold 10% (w/v) trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.
-
Staining: Wash the plates with water and air dry. Stain the fixed cells with 0.4% (w/v) sulforhodamine B (SRB) solution for 30 minutes at room temperature.
-
Wash and Solubilization: Remove the unbound dye by washing with 1% (v/v) acetic acid. Air dry the plates and solubilize the protein-bound dye with 10 mM Tris base solution.
-
Data Acquisition: Measure the absorbance at 510 nm using a microplate reader.
-
Analysis: Calculate the GI50 value by plotting the percentage of cell growth inhibition against the drug concentration.
In Vivo Tumor Xenograft Study
This protocol is a generalized representation based on studies with this compound.[2]
-
Cell Preparation: Culture the desired cancer cell line (e.g., MDA-MB-231-luc, Renca-luc) to 80-90% confluency. Harvest and resuspend the cells in a suitable medium (e.g., PBS or Matrigel).
-
Animal Model: Use immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Implantation: Subcutaneously inject approximately 1-5 x 10^6 cells into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor volume with calipers (Volume = 0.5 x length x width^2).
-
Treatment Initiation: Once tumors reach a predetermined size (e.g., 100-200 mm^3), randomize the mice into control and treatment groups.
-
Drug Administration: Administer this compound at the desired dose and schedule (e.g., 250-350 mg/kg, intraperitoneally). The control group receives the vehicle.
-
Efficacy Assessment:
-
Vascular Shutdown: For luciferase-expressing cell lines, perform bioluminescence imaging at various time points (e.g., 2, 6, 24 hours) after this compound administration to quantify the reduction in signal, which correlates with vascular disruption.[2]
-
Tumor Growth Inhibition: Continue to measure tumor volumes regularly throughout the study.
-
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, immunohistochemistry).
This comparative guide provides a summary of the current preclinical data on this compound, highlighting its potent anti-cancer activity across a range of cancer cell lines. The dual mechanism of vascular disruption and direct cytotoxicity makes it a promising candidate for further clinical investigation.
References
- 1. researchgate.net [researchgate.net]
- 2. The Vascular Disrupting Activity of OXi8006 in Endothelial Cells and Its Phosphate Prodrug this compound in Breast Tumor Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The vascular disrupting activity of OXi8006 in endothelial cells and its phosphate prodrug this compound in breast tumor xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Head-to-Head Comparison of OXi8007 and Other Tubulin Inhibitors for Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth, objective comparison of the novel tubulin inhibitor OXi8007 with other established agents in the field. By presenting supporting experimental data, detailed methodologies, and clear visual representations of molecular pathways, this document serves as a valuable resource for researchers and professionals in oncology drug development.
Introduction to Tubulin Inhibitors and this compound
Tubulin inhibitors are a cornerstone of cancer chemotherapy, exerting their cytotoxic effects by disrupting the dynamics of microtubules, which are essential for cell division and other vital cellular processes.[1][2] These agents are broadly classified based on their binding site on the tubulin dimer, with the colchicine, vinca alkaloid, and taxane sites being the most well-characterized.[3] this compound is a novel, indole-based, water-soluble phosphate prodrug that, upon administration, is rapidly converted to its active form, OXi8006.[4][5] OXi8006 functions as a potent inhibitor of tubulin polymerization by binding to the colchicine site, leading to the disruption of the tumor vasculature.[3][6] This mechanism of action classifies this compound as a vascular disrupting agent (VDA).[3]
Mechanism of Action of this compound
This compound exerts its anti-cancer effects through a targeted disruption of the tumor's blood supply. The active compound, OXi8006, selectively targets the rapidly proliferating endothelial cells of the tumor neovasculature.[5]
The signaling pathway is initiated by the binding of OXi8006 to the colchicine site on β-tubulin, leading to microtubule depolymerization. This cytoskeletal disruption triggers a cascade of downstream events, including the activation of RhoA kinase (ROCK).[6] ROCK activation results in increased phosphorylation of myosin light chain (MLC), leading to actin bundling and stress fiber formation.[5][6] These profound changes in the endothelial cell cytoskeleton cause the cells to round up and detach, leading to increased vascular permeability, vessel occlusion, and ultimately, the shutdown of blood flow to the tumor, inducing hypoxia and necrosis.[3][4]
Comparative Performance Data
This section presents a summary of the available quantitative data from head-to-head studies involving this compound/OXi8006 and other tubulin inhibitors.
In Vitro Cytotoxicity and Tubulin Polymerization Inhibition
The following table summarizes the half-maximal inhibitory concentrations (IC50) for cytotoxicity and tubulin polymerization. Lower values indicate greater potency.
| Compound | Cell Line | Assay | IC50 | Reference |
| OXi8006 | - | Tubulin Polymerization | 1.1 µM | [3] |
| This compound | - | Tubulin Polymerization | 4.2 µM | [3] |
| Combretastatin A-4 (CA4) | - | Tubulin Polymerization | Comparable to OXi8006 | [3] |
| CA4P | - | Tubulin Polymerization | >40 µM | [7] |
| OXi8006 | Renca | Cytotoxicity (SRB Assay) | See Note 1 | [5] |
| This compound | Renca | Cytotoxicity (SRB Assay) | See Note 1 | [5] |
| Combretastatin A-4 (CA4) | Renca | Cytotoxicity (SRB Assay) | See Note 1 | [5] |
| OXi8006 | DU-145 (Prostate) | Cytotoxicity (GI50) | 36 nM | [3] |
Note 1: The study states that Renca and Renca-luc cells were found to be similarly sensitive to OXi8006 and this compound but showed greater sensitivity to CA4, though specific IC50 values for cytotoxicity in Renca cells were not provided in the abstract.[5]
In Vivo Vascular Disrupting Activity
The efficacy of this compound as a VDA has been compared with Combretastatin A-4 Phosphate (CA4P) in a breast cancer xenograft model.
| Treatment | Dose | Time Point | % Reduction in Bioluminescence Signal | Reference |
| This compound | 350 mg/kg | 6 hours | >93% | [6] |
| This compound | 350 mg/kg | 24 hours | Signal remained low | [6] |
| CA4P | - | 6 hours | Significant reduction | [6] |
| CA4P | - | 24 hours | Significant recovery | [6] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Tubulin Polymerization Assay
This cell-free assay evaluates the direct inhibitory effect of a compound on the polymerization of purified tubulin.
-
Tubulin Preparation: Purified bovine brain tubulin is used.
-
Reaction Mixture: The reaction mixture contains tubulin, a polymerization buffer (e.g., MES buffer with MgCl2 and EGTA), and GTP.
-
Compound Addition: The test compounds (OXi8006, this compound, CA4, CA4P) are added at various concentrations.
-
Initiation of Polymerization: The reaction is initiated by raising the temperature to 37°C.
-
Measurement: The increase in absorbance at 340 nm is monitored over time using a spectrophotometer. The absorbance is proportional to the amount of polymerized tubulin.
-
Data Analysis: The IC50 value is calculated as the concentration of the compound that inhibits tubulin polymerization by 50% compared to a vehicle control.[3][7]
Cell Cytotoxicity Assay (Sulforhodamine B - SRB Assay)
This assay measures the cytotoxic (cell-killing) or cytostatic (growth-inhibiting) effects of a compound on cancer cell lines.
-
Cell Plating: Cancer cells (e.g., Renca cells) are seeded in 96-well plates and allowed to attach overnight.[8]
-
Compound Treatment: The cells are treated with a range of concentrations of the test compounds for a specified period (e.g., 48 hours).[8]
-
Cell Fixation: The cells are fixed with trichloroacetic acid (TCA).
-
Staining: The fixed cells are stained with the Sulforhodamine B (SRB) dye, which binds to cellular proteins.
-
Dye Solubilization: The bound dye is solubilized with a Tris-base solution.
-
Measurement: The absorbance is read at a specific wavelength (e.g., 515 nm) using a microplate reader. The absorbance is proportional to the cell number.
-
Data Analysis: The GI50 (concentration for 50% growth inhibition) or IC50 value is determined by plotting the percentage of cell growth inhibition against the compound concentration.[8]
In Vivo Vascular Disruption Assessment (Dynamic Bioluminescence Imaging - BLI)
This in vivo imaging technique is used to assess the effect of VDAs on tumor blood flow in real-time in animal models.
-
Animal Model: Severe combined immunodeficient (SCID) mice are inoculated with cancer cells that are genetically engineered to express luciferase (e.g., MDA-MB-231-luc).[6]
-
Baseline Imaging: Before treatment, a baseline image is acquired by injecting the mice with the luciferase substrate (D-luciferin) and imaging the light emission using a sensitive camera system. The intensity of the light is proportional to the number of viable, perfused tumor cells.[6]
-
Treatment: The mice are treated with the VDA (e.g., this compound at 350 mg/kg) or a control vehicle.[6]
-
Post-Treatment Imaging: Bioluminescence imaging is repeated at various time points after treatment (e.g., 6 and 24 hours).[6]
-
Data Analysis: The bioluminescence signal from the tumor is quantified. A decrease in the signal indicates a reduction in blood flow and, consequently, a disruption of the tumor vasculature, as the delivery of the luciferin substrate to the tumor cells is compromised.[6]
Discussion and Conclusion
The available data indicates that this compound is a potent vascular disrupting agent with a mechanism of action centered on the inhibition of tubulin polymerization at the colchicine binding site.[3][6] Its active form, OXi8006, demonstrates comparable in vitro tubulin polymerization inhibitory activity to the well-known VDA, combretastatin A-4.[3] A key advantage of this compound appears to be its sustained vascular disrupting effect in vivo, showing less recovery at 24 hours post-treatment compared to CA4P.[6] This suggests a potentially longer duration of action and a more durable anti-tumor effect.
While direct head-to-head comparisons with other classes of tubulin inhibitors, such as the taxanes (e.g., paclitaxel) or vinca alkaloids, are not extensively available in the reviewed literature, the distinct mechanism of vascular disruption sets this compound apart. Taxanes, for instance, stabilize microtubules, while vinca alkaloids also inhibit polymerization but at a different binding site.[1] The selective targeting of the tumor vasculature by this compound offers a different therapeutic strategy compared to the direct cytotoxic effects on tumor cells exerted by many traditional tubulin inhibitors.
Further research, including head-to-head clinical trials, is necessary to fully elucidate the comparative efficacy and safety profile of this compound against a broader range of tubulin inhibitors and other anti-cancer agents. The promising preclinical data presented here, however, underscores the potential of this compound as a valuable addition to the arsenal of anti-cancer therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Synthesis of a 2-Aryl-3-Aroyl-Indole Salt (this compound) Resembling Combretastatin A-4 with Application as a Vascular Disrupting Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Evaluating Therapeutic Efficacy of the Vascular Disrupting Agent this compound Against Kidney Cancer in Mice [mdpi.com]
- 6. The Vascular Disrupting Activity of OXi8006 in Endothelial Cells and Its Phosphate Prodrug this compound in Breast Tumor Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Evaluating Therapeutic Efficacy of the Vascular Disrupting Agent this compound Against Kidney Cancer in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Validating OXi8007's Vascular-Disrupting Mechanism through RhoA Kinase Inhibition: A Comparative Guide
For Immediate Release
Waco, TX – November 19, 2025 – A comprehensive analysis of experimental data provides compelling evidence for the mechanism of action of OXi8007, a novel vascular disrupting agent (VDA). Studies confirm that this compound, through its active metabolite OXi8006, triggers a signaling cascade involving RhoA kinase (ROCK), a key regulator of cellular contractility. Inhibition of this pathway has been shown to significantly attenuate the downstream effects of this compound, thereby validating its proposed mechanism. This guide provides a detailed comparison of this compound's effects in the presence and absence of a RhoA kinase inhibitor, supported by experimental data and protocols for researchers in oncology and drug development.
This compound is a water-soluble phosphate prodrug of OXi8006, an indole-based tubulin-binding agent.[1][2][3] Its primary mechanism involves the disruption of microtubule polymerization in endothelial cells, which line the tumor vasculature.[1][2] This initial event triggers the activation of the small GTPase RhoA and its downstream effector, RhoA kinase (ROCK).[1][2] The activation of the RhoA/ROCK pathway is pivotal to the vascular-disrupting effects of this compound, leading to increased phosphorylation of key proteins that regulate cytoskeletal tension and cell adhesion, ultimately causing a shutdown of blood flow to the tumor.[1][2]
The Crucial Role of RhoA Kinase in this compound's Activity
To validate the central role of RhoA kinase in the mechanism of this compound, experiments were conducted using a specific ROCK inhibitor, Y-27632.[2] These studies demonstrated that while the initial microtubule disruption by OXi8006 was unaffected, the subsequent cellular changes responsible for vascular disruption were significantly diminished in the presence of the ROCK inhibitor.[2] This provides direct evidence that RhoA kinase is a critical downstream mediator of OXi8006's activity.
Quantitative Analysis of RhoA Kinase-Dependent Effects
The following table summarizes the key molecular events induced by OXi8006 and the impact of RhoA kinase inhibition. The data is based on in vitro studies using Human Umbilical Vein Endothelial Cells (HUVECs) as a model for the tumor vasculature.
| Downstream Effect | OXi8006 Alone | OXi8006 + Y-27632 (ROCK Inhibitor) |
| Microtubule Disruption | Potent disruption of microtubule network | Unaffected, potent disruption persists |
| Actin Stress Fiber Formation | Significant increase in formation | Increase is effectively inhibited |
| Myosin Light Chain (MLC) Phosphorylation | Marked increase, peaking at 30 minutes | Increase is prevented |
| Focal Adhesion Kinase (FAK) Phosphorylation (pY397) | Substantial increase, peaking at 30 minutes | Increase is prevented |
| Focal Adhesion Formation | Pronounced increase in focal adhesions | Increase is prevented |
Data is qualitatively summarized from western blot and immunofluorescence imaging results.[2]
Visualizing the Signaling Pathway and Experimental Workflow
To further elucidate the mechanism and the experimental approach, the following diagrams were generated using the Graphviz DOT language.
Caption: this compound signaling pathway in endothelial cells.
Caption: Workflow for validating this compound's mechanism.
Detailed Experimental Protocols
The following protocols are based on the methodologies described in the validation studies of OXi8006.[2]
Cell Culture
-
Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs) are used as a model for rapidly proliferating tumor endothelial cells.
-
Culture Conditions: HUVECs are cultured on glass coverslips coated with 1% gelatin.
-
Media: Cells are maintained in a high growth factor supplemented medium to mimic the tumor microenvironment.
-
Plating Density: Cells are plated at a density of 10,000 cells per coverslip in 6-well plates and incubated for 48 hours to reach approximately 40% confluency before treatment.
RhoA Kinase Inhibition Assay
-
ROCK Inhibitor: Y-27632 is used as a specific inhibitor of RhoA kinase.
-
Pre-treatment: For the inhibitor group, cells are pre-treated with 10 µM of Y-27632 for 30 minutes before the addition of OXi8006.
-
OXi8006 Treatment: OXi8006 is added to the culture medium at a concentration of 100 nM for 2 hours.
-
Control Groups: Control groups include a vehicle-only control and a group treated with OXi8006 alone.
Immunofluorescence Imaging
-
Fixation and Permeabilization: After treatment, cells are fixed and permeabilized to allow for antibody penetration.
-
Staining:
-
Actin Cytoskeleton: Stained with Texas Red-conjugated phalloidin.
-
Microtubules: Stained with an anti-α-tubulin antibody.
-
Phosphorylated FAK: Stained with an anti-FAK pY397 antibody.
-
Nuclei: Counterstained with DAPI.
-
-
Imaging: Images are acquired using a confocal microscope to visualize the effects on the cytoskeleton and focal adhesions.
Western Blot Analysis
-
Protein Extraction: Cell lysates are collected from the different treatment groups.
-
Electrophoresis and Transfer: Proteins are separated by SDS-PAGE and transferred to a membrane.
-
Antibody Incubation: Membranes are incubated with primary antibodies specific for phosphorylated Myosin Light Chain (pMLC) and phosphorylated Focal Adhesion Kinase (pFAK). An antibody for a housekeeping protein (e.g., actin) is used for normalization.
-
Detection and Quantification: Protein bands are visualized and the optical density is quantified to compare the levels of phosphorylated proteins between treatment groups.
Alternative RhoA Kinase Inhibitors
While Y-27632 was used in the key validation studies for OXi8006, other RhoA kinase inhibitors are available and could be considered for similar mechanistic studies. These include:
-
Fasudil: A potent ROCK inhibitor that has been investigated in various cardiovascular and oncological contexts.[4]
-
GSK429286: A selective ROCK inhibitor used in research to study endothelial cell motility and adhesion.[5]
-
SLx-2119: A selective ROCK2 inhibitor.[6]
The choice of inhibitor may depend on the specific experimental context, including the desired selectivity for ROCK1 versus ROCK2 isoforms.
Conclusion
The targeted inhibition of RhoA kinase provides a clear and definitive validation of its critical role in the vascular-disrupting mechanism of this compound. The experimental evidence strongly supports a model where this compound's disruption of microtubules initiates a RhoA/ROCK-dependent signaling cascade that culminates in the collapse of tumor vasculature. This detailed understanding of this compound's mechanism of action is invaluable for the ongoing development and optimization of this promising anti-cancer agent. Researchers are encouraged to utilize the provided data and protocols to further investigate the therapeutic potential of targeting the tumor vasculature.
References
- 1. The vascular disrupting activity of OXi8006 in endothelial cells and its phosphate prodrug this compound in breast tumor xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Vascular Disrupting Activity of OXi8006 in Endothelial Cells and Its Phosphate Prodrug this compound in Breast Tumor Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of Rho-Kinase Leads to Rapid Activation of Phosphatidylinositol 3-Kinase/Protein Kinase Akt and Cardiovascular Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective ROCK Inhibitor Enhances Blood Flow Recovery after Hindlimb Ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of Rho kinases increases directional motility of microvascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
OXi8007: A Comparative Analysis of Cross-Resistance with Other Chemotherapeutics
For Researchers, Scientists, and Drug Development Professionals
OXi8007, a second-generation vascular disrupting agent (VDA), represents a targeted approach in oncology by selectively destroying tumor vasculature, leading to extensive tumor necrosis. As a water-soluble phosphate prodrug, this compound is rapidly converted in vivo to its active metabolite, OXi8006. This guide provides a comparative analysis of this compound's potential cross-resistance profile with other widely used chemotherapeutic agents, supported by available preclinical data and mechanistic understanding.
Mechanism of Action: A Differentiated Approach to Cancer Therapy
This compound's primary mechanism of action is the disruption of the tumor's blood supply. The active compound, OXi8006, is an indole-based tubulin binding agent that inhibits tubulin polymerization, leading to microtubule depolymerization specifically in activated endothelial cells of the tumor neovasculature.[1][2][3] This disruption triggers a signaling cascade involving the activation of RhoA kinase (ROCK), which ultimately leads to cytoskeletal changes, increased vascular permeability, and endothelial cell detachment, causing a rapid shutdown of tumor blood flow.[2][4] This mechanism contrasts with traditional chemotherapeutics that primarily target the cancer cells themselves.
Comparative Efficacy and Combination Potential
Preclinical studies have demonstrated the potent antivascular and antitumor activity of this compound in various tumor models, including breast and kidney cancer.[1][5] While monotherapy can be effective, the true potential of this compound may lie in combination therapies designed to overcome resistance. For instance, combining this compound with the tyrosine kinase inhibitor cabozantinib has been shown to significantly increase median survival time in preclinical models of kidney cancer.[6][7] Furthermore, combination with checkpoint inhibitors has also demonstrated improved survival, suggesting a synergistic effect by potentially turning "cold" tumors "hot".[6][7]
Cross-Resistance Profile: A Mechanistic Comparison
Direct experimental studies detailing the cross-resistance of this compound with a broad panel of chemotherapeutics in resistant cell lines are not extensively available in the public domain. However, based on its unique mechanism of action, a comparative analysis of expected cross-resistance can be inferred.
This compound vs. Taxanes (e.g., Paclitaxel):
Both this compound and taxanes target microtubules. However, they bind to different sites on the tubulin dimer and have opposing effects on microtubule stability. This compound, similar to colchicine, inhibits tubulin polymerization, leading to microtubule disassembly.[1] In contrast, taxanes stabilize microtubules, preventing their dynamic instability. Resistance to taxanes often involves mutations in tubulin that prevent drug binding or overexpression of drug efflux pumps like P-glycoprotein (ABCB1). While tubulin mutations could theoretically confer cross-resistance, the different binding sites may mitigate this. More importantly, since this compound primarily targets endothelial cells, resistance mechanisms within the tumor cells themselves, such as P-glycoprotein overexpression, may not directly impact its efficacy.
This compound vs. Anthracyclines (e.g., Doxorubicin):
Doxorubicin acts by intercalating into DNA and inhibiting topoisomerase II, leading to DNA damage and apoptosis in cancer cells. Resistance to doxorubicin is frequently associated with the upregulation of ATP-binding cassette (ABC) transporters, such as P-glycoprotein and breast cancer resistance protein (BCRP/ABCG2), which actively pump the drug out of the cancer cells.[8] Given that this compound's target is the tumor vasculature and not the cancer cell's DNA replication machinery, it is unlikely that resistance mechanisms developed against doxorubicin would confer cross-resistance to this compound.
Mechanisms of Resistance to Vascular Disrupting Agents:
Resistance to VDAs like this compound is thought to arise from factors that allow a "viable rim" of tumor cells to survive at the tumor periphery.[1] These mechanisms are distinct from classical chemotherapy resistance and include:
-
Hypoxia-induced survival pathways: The acute hypoxia caused by vascular shutdown can trigger the expression of survival factors like HIF-1α in the remaining tumor cells.
-
Recruitment of endothelial progenitor cells: The tumor can recruit bone marrow-derived circulating endothelial progenitor cells to repair the damaged vasculature.
-
Protection by the tumor microenvironment: Factors within the tumor microenvironment can contribute to the survival of peripheral tumor cells.
Experimental Data Summary
The following tables summarize key quantitative data from preclinical studies on this compound.
Table 1: In Vitro Cytotoxicity of OXi8006 (Active Metabolite of this compound)
| Cell Line | Cell Type | GI50 (nM) | Citation |
| MDA-MB-231 | Human Breast Cancer | 32 | [1] |
| HUVECs (activated) | Human Umbilical Vein Endothelial Cells | 41 | [1] |
Table 2: In Vivo Efficacy of this compound
| Tumor Model | Treatment | Outcome | Citation |
| MDA-MB-231-luc Breast Cancer Xenograft | This compound (350 mg/kg) | >93% reduction in bioluminescence signal at 6 hours | [2] |
| Renca-luc Kidney Tumors | This compound + Cabozantinib | Significant increase in median survival time | [6][7] |
| Renca-luc Kidney Tumors | This compound + Checkpoint Inhibitors (anti-PD-1/anti-CTLA-4) | Improved survival over checkpoint inhibitors alone | [6][7] |
Experimental Protocols
In Vitro Cytotoxicity Assay (Sulforhodamine B Assay):
-
Cell Plating: Cancer cell lines or HUVECs are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with serial dilutions of OXi8006 or other compounds for a specified period (e.g., 48 hours).
-
Cell Fixation: The supernatant is discarded, and cells are fixed with 10% trichloroacetic acid.
-
Staining: The plates are washed, and the cells are stained with 0.4% sulforhodamine B (SRB) in 1% acetic acid.
-
Destaining and Solubilization: Unbound dye is removed by washing with 1% acetic acid, and the protein-bound dye is solubilized with 10 mM Tris base solution.
-
Absorbance Reading: The absorbance is read at a specific wavelength (e.g., 510 nm) using a microplate reader.
-
Data Analysis: The GI50 (concentration causing 50% growth inhibition) is calculated from the dose-response curves.
In Vivo Tumor Xenograft Model:
-
Cell Implantation: Human cancer cells (e.g., MDA-MB-231-luc) are subcutaneously or orthotopically implanted into immunocompromised mice.
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size, and tumor volume is measured regularly.
-
Drug Administration: Mice are randomized into treatment groups and administered with this compound (e.g., intraperitoneally), vehicle control, or comparator drugs at specified doses and schedules.
-
Efficacy Assessment: Antitumor efficacy is assessed by measuring tumor growth inhibition, changes in bioluminescence imaging (for luciferase-expressing cells), and overall survival.
-
Histological Analysis: At the end of the study, tumors are excised for histological analysis to assess necrosis and vascular changes.
Visualizing Mechanisms and Workflows
References
- 1. Tumor resistance to vascular disrupting agents: mechanisms, imaging, and solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Vascular Disrupting Activity of OXi8006 in Endothelial Cells and Its Phosphate Prodrug this compound in Breast Tumor Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tumor resistance to vascular disrupting agents: mechanisms, imaging, and solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluating Therapeutic Efficacy of the Vascular Disrupting Agent this compound Against Kidney Cancer in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanisms of tumor resistance to small-molecule vascular disrupting agents: treatment and rationale of combination therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
OXi8007 in Sunitinib-Resistant Renal Cell Carcinoma: A Comparative Analysis of a Novel Vascular Disrupting Agent
For Immediate Release
In the landscape of advanced renal cell carcinoma (RCC), resistance to frontline therapies such as the tyrosine kinase inhibitor (TKI) sunitinib presents a significant clinical challenge.[1][2][3][4] This has spurred the development of novel therapeutic strategies. Among the emerging candidates is OXi8007, a vascular disrupting agent (VDA) with a distinct mechanism of action compared to currently approved therapies. This guide provides a comparative analysis of this compound's preclinical efficacy against established second-line treatments for sunitinib-resistant RCC, offering insights for researchers, scientists, and drug development professionals.
This compound: A Preclinical Overview
This compound is a water-soluble phosphate prodrug of OXi8006, an indole-based molecule that acts as a tubulin-binding agent.[5] Its primary mechanism involves the disruption of the tumor vasculature, leading to hemorrhagic necrosis and tumor cell death.
Efficacy in Preclinical Models
Preclinical studies in mouse models of kidney cancer have demonstrated the acute efficacy of this compound.[6] Dynamic bioluminescence imaging (dBLI) and oxygen-enhanced multispectral optoacoustic tomography (OE-MSOT) revealed rapid vascular shutdown in orthotopic Renca-luc kidney tumors within 24 hours of administration.[6] Histological analysis confirmed selective and massive hemorrhage within the tumor tissue.[5]
While this compound monotherapy did not result in significant tumor growth delay in the Renca-luc model, its combination with other agents has shown promise.[5][6]
| Treatment Group | Outcome | Animal Model |
| This compound Monotherapy | No significant tumor growth delay | Renca-luc kidney tumors in mice |
| This compound + Cabozantinib | Significant increase in median survival time | Renca kidney tumor-bearing mice |
| This compound + Checkpoint Inhibitors (PD-1 and CTLA-4) | Improved survival over checkpoint inhibitors alone | Renca-luc tumors in mice |
| This compound Monotherapy | Significant extension of survival | XP258 human xenograft tumors in mice |
| Cabozantinib Monotherapy | Significant extension of survival | XP258 human xenograft tumors in mice |
| This compound + Cabozantinib | No additional benefit over monotherapy | XP258 human xenograft tumors in mice |
Mechanism of Action: this compound
This compound's mechanism as a VDA targets the established tumor vasculature, a different approach from anti-angiogenic agents that inhibit the formation of new blood vessels.
References
- 1. Sunitinib resistance in renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Impact of sunitinib resistance on clear cell renal cell carcinoma therapeutic sensitivity in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sunitinib resistance in renal cell carcinoma: From molecular mechanisms to predictive biomarkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. physiciansweekly.com [physiciansweekly.com]
- 5. Evaluating Therapeutic Efficacy of the Vascular Disrupting Agent this compound Against Kidney Cancer in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Meta-Analysis of Preclinical Indole-Based Vascular Disrupting Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of preclinical data on indole-based Vascular Disrupting Agents (VDAs), a promising class of anti-cancer therapeutics. By targeting the established tumor vasculature, these agents induce rapid vascular shutdown and subsequent tumor necrosis. This analysis focuses on key indole-based compounds, presenting their efficacy, mechanisms of action, and the experimental protocols used for their evaluation in a standardized format to aid in comparative analysis and future drug development.
I. Comparative Efficacy of Indole-Based VDAs
The following tables summarize the quantitative data from preclinical studies on prominent indole-based VDAs. These compounds primarily function by inhibiting tubulin polymerization, leading to endothelial cell shape changes and disruption of tumor blood flow.
Table 1: In Vitro Activity of Indole-Based VDAs
| Compound | Target/Assay | IC50/GI50 | Cell Lines / Conditions | Reference |
| OXi8006 | Tubulin Polymerization | IC50: 1.1 µM | Cell-free bovine brain tubulin | [1] |
| Cytotoxicity (SRB Assay) | GI50: 25.7 nM (average) | NCI-H460 (Lung), DU-145 (Prostate), SK-OV-3 (Ovarian) | [1] | |
| Cytotoxicity (SRB Assay) | GI50: 41 nM | Activated HUVECs | [2] | |
| Cytotoxicity (SRB Assay) | GI50: 32 nM | MDA-MB-231 (Breast) | [2] | |
| OXi8007 | Cytotoxicity (SRB Assay) | GI50: 67 nM | Activated HUVECs | [1] |
| Cytotoxicity (SRB Assay) | GI50: 55 nM | MDA-MB-231 (Breast) | [1] | |
| CYT997 | Tubulin Polymerization | IC50: ~3 µM | Cell-free bovine neuronal tubulin | [3] |
| Cytotoxicity | IC50: 10-100 nM | Various cancer cell lines | [4] |
Note: this compound is a water-soluble phosphate prodrug of OXi8006.[1] The slightly higher GI50 values for this compound in vitro reflect its conversion to the active compound, OXi8006, by cellular phosphatases.
Table 2: In Vivo Vascular Disrupting Activity
| Compound | Animal Model | Dosage & Administration | Key Findings | Reference |
| This compound | MDA-MB-231-luc Breast Cancer Xenograft (Mouse) | 350 mg/kg, Intraperitoneal (IP) | >93% reduction in bioluminescence signal at 6 hours post-treatment, indicating significant vascular shutdown. | [5] |
| OXi4503 | CaNT Murine Breast Adenocarcinoma (Mouse) | 10, 25, 50 mg/kg | >80% reduction in functional vascular volume. More potent than CA4P. | [6] |
| CYT997 | Various murine cancer models | Orally bioavailable | Demonstrates in vivo vascular disrupting activity and efficacy in paclitaxel-refractory models. | [3][7] |
II. Key Signaling Pathways and Experimental Workflows
Visual representations of the underlying biological mechanisms and experimental procedures are crucial for understanding the preclinical evaluation of indole-based VDAs.
Mechanism of Action of Indole-Based VDAs
Indole-based VDAs, such as OXi8006, bind to the colchicine site on β-tubulin, preventing its polymerization into microtubules. This disruption of the endothelial cell cytoskeleton triggers a signaling cascade involving the RhoA pathway, leading to increased contractility, cell rounding, and ultimately, the breakdown of the tumor vasculature.
Caption: Signaling pathway of indole-based VDAs.
Preclinical Evaluation Workflow
The preclinical assessment of indole-based VDAs typically follows a multi-stage process, beginning with in vitro screening and culminating in in vivo efficacy studies.
Caption: Experimental workflow for preclinical VDA evaluation.
III. Detailed Experimental Protocols
In Vitro Tubulin Polymerization Assay
This assay measures the ability of a compound to inhibit the assembly of purified tubulin into microtubules.
-
Principle: The polymerization of tubulin into microtubules causes an increase in light scattering, which can be measured as an increase in absorbance (turbidity) at 340 nm.
-
Materials:
-
Purified bovine brain tubulin (>99% pure)
-
General Tubulin Buffer (80 mM PIPES pH 6.9, 0.5 mM EGTA, 2 mM MgCl2)
-
GTP solution (10 mM)
-
Glycerol
-
Test compound (indole-based VDA) and vehicle control (e.g., DMSO)
-
Positive control (e.g., colchicine)
-
Pre-warmed 96-well microplate
-
Temperature-controlled microplate reader
-
-
Procedure:
-
Prepare a tubulin solution (e.g., 3 mg/mL) in General Tubulin Buffer with GTP (1 mM final concentration) and glycerol (e.g., 10%). Keep on ice.[8]
-
Add 10 µL of the test compound at various concentrations (10x of final concentration) to the wells of the pre-warmed 37°C microplate.[8]
-
Initiate the polymerization reaction by adding 90 µL of the cold tubulin solution to each well.
-
Immediately place the plate in the microplate reader pre-heated to 37°C.
-
Measure the absorbance at 340 nm every minute for 60 minutes.[9]
-
The rate of polymerization is determined by the increase in absorbance over time. The IC50 value is calculated as the concentration of the compound that inhibits the rate of tubulin polymerization by 50% compared to the vehicle control.
-
Sulforhodamine B (SRB) Cytotoxicity Assay
The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.
-
Principle: The fluorescent dye Sulforhodamine B binds to basic amino acid residues of cellular proteins under mildly acidic conditions. The amount of bound dye is proportional to the total protein mass and, therefore, to the cell number.
-
Materials:
-
Adherent cancer cell lines (e.g., MDA-MB-231, HUVEC)
-
Complete culture medium
-
96-well microtiter plates
-
Test compound (indole-based VDA)
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Acetic acid, 1% (v/v)
-
Tris base solution, 10 mM
-
Microplate spectrophotometer
-
-
Procedure:
-
Cell Plating: Seed cells in a 96-well plate at an appropriate density (e.g., 2,000 cells/well) and incubate for 24 hours.[10]
-
Drug Treatment: Treat the cells with a serial dilution of the test compound and incubate for 72-96 hours.[10]
-
Cell Fixation: Gently remove the medium and fix the cells by adding 50-100 µL of cold 10% TCA to each well. Incubate at 4°C for at least 1 hour.[11]
-
Washing: Remove the TCA solution and wash the plates at least three times with 1% acetic acid to remove unbound dye. Air-dry the plates completely.[11]
-
Staining: Add 50-100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[10][11]
-
Washing: Remove the SRB solution and wash the plates again with 1% acetic acid to remove unbound dye. Air-dry the plates.
-
Solubilization: Add 100-200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.[11]
-
Absorbance Reading: Measure the absorbance at approximately 540 nm using a microplate reader.[11] The GI50 value (concentration for 50% growth inhibition) is calculated from the dose-response curve.
-
In Vivo Dynamic Bioluminescence Imaging (BLI)
Dynamic BLI is a non-invasive method to quantitatively assess the vascular disrupting effects of a compound in real-time in living animals.
-
Principle: Tumor cells are engineered to express a luciferase enzyme. When the substrate, D-luciferin, is administered to the animal, it is distributed via the bloodstream. The luciferase in the tumor catalyzes the oxidation of luciferin, producing light. A VDA that disrupts blood flow to the tumor will impede the delivery of luciferin, resulting in a quantifiable decrease in the bioluminescent signal.
-
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Luciferase-expressing tumor cells (e.g., MDA-MB-231-luc)
-
D-luciferin sodium salt
-
Sterile DPBS
-
Test compound (indole-based VDA)
-
In vivo imaging system with a sensitive CCD camera
-
Anesthesia system (e.g., isoflurane)
-
-
Procedure:
-
Tumor Implantation: Implant luciferase-expressing tumor cells into the desired location (e.g., mammary fat pad for orthotopic breast cancer models) in the mice. Allow tumors to grow to a specified volume.
-
Baseline Imaging: Anesthetize the tumor-bearing mouse. Prepare a fresh D-luciferin solution (e.g., 15 mg/mL in DPBS) and administer it via intraperitoneal (IP) injection at a dose of 150 mg/kg body weight.[12][13]
-
Image the mouse at the predetermined time of peak signal emission (typically 10-20 minutes post-injection) to establish a baseline bioluminescent signal.[12]
-
VDA Administration: Administer the indole-based VDA (e.g., this compound) at the desired dose and route.
-
Post-Treatment Imaging: At various time points after VDA administration (e.g., 2, 4, 6, 24 hours), repeat the luciferin injection and imaging procedure.
-
Data Analysis: Quantify the bioluminescent signal (photon flux) from the tumor region of interest at each time point. The percentage of vascular shutdown is calculated by comparing the post-treatment signal to the baseline signal. A significant decrease in signal intensity indicates effective vascular disruption.
-
References
- 1. The Vascular Disrupting Activity of OXi8006 in Endothelial Cells and Its Phosphate Prodrug this compound in Breast Tumor Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. glpbio.com [glpbio.com]
- 5. The vascular disrupting activity of OXi8006 in endothelial cells and its phosphate prodrug this compound in breast tumor xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Preclinical evaluation of the antitumour activity of the novel vascular targeting agent Oxi 4503 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CYT997: a novel orally active tubulin polymerization inhibitor with potent cytotoxic and vascular disrupting activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 9. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. slu.edu [slu.edu]
- 13. ohsu.edu [ohsu.edu]
Safety Operating Guide
OXi8007: Comprehensive Guidelines for Safe Handling and Disposal
For Researchers, Scientists, and Drug Development Professionals: Essential procedural information for the safe laboratory management of the vascular disrupting agent OXi8007.
This document provides critical operational and safety protocols for the handling and disposal of this compound, a potent vascular disrupting agent. Adherence to these procedures is paramount to ensure laboratory safety and environmental protection.
Immediate Safety and Handling Precautions
This compound is classified as a hazardous chemical, harmful in contact with skin and toxic to aquatic life with long-lasting effects.[1] All personnel must be thoroughly trained in the handling of hazardous materials and familiar with the contents of this guide and the corresponding Safety Data Sheet (SDS) before working with this compound.
Personal Protective Equipment (PPE):
| PPE Category | Specific Recommendations |
| Hand Protection | Wear compatible chemical-resistant gloves (e.g., nitrile). |
| Eye/Face Protection | Use safety glasses with side shields or chemical safety goggles. |
| Skin and Body Protection | Wear a lab coat, long pants, and closed-toe shoes. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. |
Emergency Procedures:
| Situation | Immediate Action |
| Skin Contact | Immediately remove contaminated clothing. Rinse skin with copious amounts of water for at least 15 minutes. Seek medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention. |
| Inhalation | Move the exposed person to fresh air. If not breathing, give artificial respiration. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Wash out mouth with water. Seek immediate medical attention. |
This compound Disposal Procedures
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance. This compound waste is considered hazardous and must be disposed of through an approved waste disposal plant.[1]
Waste Segregation and Containerization:
| Waste Type | Container | Labeling |
| Solid this compound Waste | A dedicated, leak-proof, and clearly labeled hazardous waste container. Plastic (e.g., HDPE) or glass containers are generally compatible with organic compounds. | "Hazardous Waste: this compound" with the appropriate hazard pictograms. |
| Liquid this compound Waste | A dedicated, leak-proof, and clearly labeled hazardous waste container with a secure cap. Plastic or glass containers are suitable. | "Hazardous Waste: this compound Solution" with the appropriate hazard pictograms. |
| Contaminated Labware (e.g., pipette tips, tubes) | A dedicated, puncture-resistant hazardous waste container. | "Hazardous Waste: this compound Contaminated Sharps/Labware" |
| Contaminated PPE | A designated hazardous waste bag. | "Hazardous Waste: this compound Contaminated PPE" |
Step-by-Step Disposal Protocol:
-
Segregation: Collect all this compound waste separately from other laboratory waste streams.
-
Containerization: Place waste into the appropriate, compatible, and clearly labeled hazardous waste containers.
-
Storage: Store waste containers in a designated satellite accumulation area, away from incompatible materials.
-
Disposal Request: Arrange for pickup and disposal by a licensed hazardous waste management company in accordance with all federal, state, and local regulations.
Spill Cleanup Procedure:
In the event of a spill, evacuate the immediate area and ensure proper ventilation. Wear the appropriate PPE before proceeding with cleanup.
-
Containment: For liquid spills, create a dike around the spill using an absorbent material.
-
Absorption: Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial spill kit absorbent). For powder spills, gently cover with a damp cloth or paper towel to avoid generating dust.
-
Collection: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
Decontamination: Decontaminate the spill area with a suitable solvent (e.g., alcohol), followed by a thorough wash with soap and water.
-
Waste Disposal: All cleanup materials, including contaminated PPE, must be disposed of as hazardous waste.
This compound Mechanism of Action: Signaling Pathway
This compound is a prodrug that is metabolically converted to its active form, OXi8006. OXi8006 functions as a potent inhibitor of tubulin polymerization, leading to the disruption of the microtubule network in endothelial cells. This disruption triggers a signaling cascade that culminates in changes to cell shape and vascular collapse. A key pathway activated by microtubule depolymerization is the RhoA signaling pathway.
Experimental Protocol: In Vitro Microtubule Disruption Assay
This protocol outlines a representative immunofluorescence-based assay to visualize the disruptive effects of this compound on the microtubule network in cultured cancer cells.
Materials:
-
Human cancer cell line (e.g., HeLa, A549)
-
Cell culture medium and supplements
-
This compound
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., ice-cold methanol or 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% Bovine Serum Albumin in PBS)
-
Primary antibody: mouse anti-α-tubulin
-
Secondary antibody: fluorescently-labeled goat anti-mouse IgG (e.g., Alexa Fluor 488)
-
Nuclear counterstain (e.g., DAPI)
-
Mounting medium
-
Glass coverslips and microscope slides
-
Fluorescence microscope
Procedure:
-
Cell Seeding: Seed cancer cells onto glass coverslips in a multi-well plate and culture until they reach approximately 60-70% confluency.
-
Drug Treatment: Treat the cells with varying concentrations of this compound (and a vehicle control) for a specified duration (e.g., 24 hours).
-
Fixation: Wash the cells with PBS and then fix them with ice-cold methanol for 10 minutes at -20°C.
-
Permeabilization: If using paraformaldehyde fixation, permeabilize the cells with permeabilization buffer for 10 minutes at room temperature.
-
Blocking: Wash the cells with PBS and then block with blocking buffer for 30-60 minutes at room temperature to reduce non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the cells with the primary anti-α-tubulin antibody (diluted in blocking buffer) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells with PBS and then incubate with the fluorescently-labeled secondary antibody (diluted in blocking buffer) for 1-2 hours at room temperature, protected from light.
-
Counterstaining: Wash the cells with PBS and then incubate with a nuclear counterstain like DAPI for 5 minutes.
-
Mounting: Wash the cells a final time with PBS and then mount the coverslips onto microscope slides using mounting medium.
-
Imaging: Visualize the microtubule network and cell nuclei using a fluorescence microscope.
References
Essential Safety and Operational Protocols for Handling OXi8007
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Safe Handling, Use, and Disposal of the Cytotoxic Agent OXi8007.
This compound is a potent, water-soluble phosphate prodrug of the tubulin-binding compound OXi8006.[1][2][3][4][5] As a cytotoxic agent that inhibits cell proliferation, stringent adherence to safety protocols is paramount to protect laboratory personnel from potential exposure and to ensure a safe research environment. This guide provides essential, immediate safety and logistical information for the operational use and disposal of this compound.
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound in any form (solid or in solution). PPE should be donned before handling the compound and removed in a manner that prevents contamination.[6][7][8][9][10]
| Protection Type | Specification | Rationale |
| Eye & Face Protection | ANSI Z87.1-compliant safety goggles with side shields. A full-face shield should be worn over goggles when there is a significant risk of splashing. | Protects against accidental splashes and aerosol exposure to the eyes and face, which are highly permeable. |
| Hand Protection | Two pairs of chemotherapy-grade nitrile gloves. The outer glove should be changed immediately upon contamination. | Provides a robust barrier against skin contact. Double-gloving minimizes the risk of exposure during glove removal and in case the outer glove is breached. |
| Body Protection | A disposable, solid-front, back-closing gown made of a low-permeability fabric with long sleeves and tight-fitting cuffs. | Prevents contamination of personal clothing and skin. The back-closing design offers better frontal protection.[7] |
| Respiratory Protection | A NIOSH-approved N95 or higher-level respirator is required when handling the powdered form of this compound or when there is a potential for aerosol generation that cannot be contained within a certified chemical fume hood or biological safety cabinet. | Protects against the inhalation of cytotoxic particles, a primary route of occupational exposure. |
Operational Handling and Storage
Receiving and Unpacking:
-
Upon receipt, visually inspect the package for any signs of damage or leakage.
-
Wear a single pair of gloves and eye protection during unpacking.
-
If the primary container is compromised, treat the entire package contents as a spill.
Preparation and Use:
-
All handling of this compound, including weighing, reconstitution, and addition to experimental systems, must be conducted in a certified chemical fume hood or a Class II Biological Safety Cabinet (BSC) to prevent aerosol exposure.[6]
-
Use a disposable, plastic-backed absorbent pad on the work surface to contain any minor spills.[6][7]
-
When preparing solutions, ensure adequate ventilation and avoid creating aerosols.
-
Use Luer-lock syringes and fittings to prevent accidental disconnection and leakage.[7]
Storage:
-
Store this compound in a designated, clearly labeled, and secure location away from incompatible materials.
-
The storage area should be in a cool, dry, and well-ventilated space.
Spill Management
In the event of a spill, immediate and appropriate action is critical to prevent exposure and contamination.
| Spill Scenario | Containment and Cleanup Procedure |
| Powder Spill | 1. Evacuate and restrict access to the area. 2. Don appropriate PPE, including respiratory protection. 3. Gently cover the spill with damp absorbent pads to avoid generating dust. 4. Collect the material using a scoop or other designated tools and place it in a labeled cytotoxic waste container. 5. Clean the area with an appropriate deactivating agent, followed by a detergent solution. |
| Liquid Spill | 1. Evacuate and restrict access to the area. 2. Don appropriate PPE. 3. Contain the spill with absorbent pads from a cytotoxic spill kit. 4. Collect the absorbed material and place it in a labeled cytotoxic waste container. 5. Clean the spill area with a deactivating agent and then a detergent solution. |
Disposal Plan
All materials contaminated with this compound are considered cytotoxic waste and must be disposed of according to institutional and local regulations.[6][11][12][13]
-
Solid Waste: Contaminated PPE (gloves, gowns, etc.), disposable labware, and absorbent pads should be placed in a designated, puncture-resistant, and clearly labeled cytotoxic waste container.[11] These containers are typically color-coded (e.g., yellow with a purple lid or red) to distinguish them from other waste streams.[11][13]
-
Liquid Waste: Unused solutions containing this compound should be collected in a sealed, leak-proof container that is clearly labeled as "Cytotoxic Waste." Do not dispose of this compound solutions down the drain.
-
Sharps: Needles, syringes, and other contaminated sharps must be disposed of in a designated, puncture-proof sharps container for cytotoxic waste.[11]
-
Final Disposal: All cytotoxic waste must be handled and disposed of by a licensed hazardous waste contractor, typically through high-temperature incineration.[12][13]
Experimental Workflow for Handling this compound
The following diagram illustrates the standard operational workflow for handling this compound, from preparation to disposal, emphasizing critical safety checkpoints.
Caption: this compound Handling and Disposal Workflow.
References
- 1. The vascular disrupting activity of OXi8006 in endothelial cells and its phosphate prodrug this compound in breast tumor xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Vascular Disrupting Activity of OXi8006 in Endothelial Cells and Its Phosphate Prodrug this compound in Breast Tumor Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 6. Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. kingstonhsc.ca [kingstonhsc.ca]
- 9. apps.worcsacute.nhs.uk [apps.worcsacute.nhs.uk]
- 10. Personal protective equipment for antineoplastic safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. danielshealth.ca [danielshealth.ca]
- 12. m.youtube.com [m.youtube.com]
- 13. sharpsmart.co.uk [sharpsmart.co.uk]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
